molecular formula C8H9ClO B1429583 (2-Chloro-5-methylphenyl)methanol CAS No. 89981-57-7

(2-Chloro-5-methylphenyl)methanol

Cat. No.: B1429583
CAS No.: 89981-57-7
M. Wt: 156.61 g/mol
InChI Key: CIMYHRXJWUYOIT-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMYHRXJWUYOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89981-57-7
Record name (2-chloro-5-methylphenyl)methanol
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Foundational & Exploratory

A Comprehensive Technical Guide to (2-Chloro-5-methylphenyl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Chloro-5-methylphenyl)methanol is a halogenated and alkyl-substituted benzyl alcohol that serves as a highly versatile intermediate in modern organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing chlorine atom ortho to the hydroxymethyl group and an electron-donating methyl group meta to it—imparts a distinct reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth examination of the core chemical properties, validated synthetic routes, and key reactive transformations of this compound. By integrating established protocols with mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the authoritative knowledge required for its effective application in complex molecular design and synthesis.

Introduction: The Strategic Utility of Substituted Benzyl Alcohols

Benzyl alcohols are fundamental building blocks in organic chemistry, prized for the reactivity of their benzylic hydroxyl group. The strategic placement of substituents on the aromatic ring allows for precise modulation of the molecule's steric and electronic properties, which in turn governs its reactivity and its suitability for specific synthetic targets. In the case of this compound, the ortho-chloro group exerts a powerful inductive electron-withdrawing effect, increasing the electrophilicity of the benzylic carbon and influencing the acidity of the hydroxyl proton. Conversely, the meta-methyl group provides a modest electron-donating effect through hyperconjugation. This electronic push-pull relationship, combined with the steric hindrance imposed by the ortho substituent, makes this molecule a valuable precursor for creating complex, sterically-defined scaffolds, particularly in the development of novel pharmaceutical agents.

Core Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectral properties is paramount for its successful application in a laboratory setting. These data inform decisions regarding reaction conditions, purification strategies, and structural confirmation.

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 89981-57-7[1][2]
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol [3]
Appearance Solid
Purity ≥95%[3]
InChI Key CIMYHRXJWUYOIT-UHFFFAOYSA-N[3]
Spectroscopic Signature Analysis

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The expected spectral characteristics are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum provides unambiguous confirmation of the structure. Key expected signals include a singlet for the methyl protons (~2.3 ppm), a singlet or doublet for the benzylic methylene protons (~4.7 ppm), and a broad singlet for the hydroxyl proton which can vary in chemical shift. The aromatic region should display a distinct set of multiplets corresponding to the three protons on the substituted ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts will reflect the electronic environment, with the carbon bearing the chlorine atom shifted downfield and the benzylic carbon appearing around 62-65 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Additional key peaks include C-H stretching from the aromatic ring and alkyl groups (~2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (~1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 156. The presence of a prominent M+2 peak at m/z 158, with an intensity approximately one-third that of the M⁺ peak, is a definitive indicator of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Synthesis and Purification Protocol

The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of the corresponding commercially available aldehyde, 2-chloro-5-methylbenzaldehyde. This transformation is highly efficient and selective.

Workflow 1: Reductive Synthesis of this compound

Caption: A typical workflow for the synthesis and purification of the target alcohol.

Step-by-Step Experimental Protocol

Materials:

  • 2-Chloro-5-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-methylbenzaldehyde in a 1:1 mixture of methanol and THF. Cool the solution to 0 °C using an ice-water bath.

  • Reduction: While stirring vigorously, add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition should be controlled to manage the effervescence.

    • Expertise & Experience: Using a mixed solvent system of MeOH/THF ensures the solubility of both the aldehyde starting material and the NaBH₄ reagent. Portion-wise addition at 0 °C is a critical safety and selectivity measure to control the exothermic reaction.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Trustworthiness: This quenching step is a self-validating system. The cessation of bubbling provides a clear visual endpoint, ensuring that the reactive hydride species has been safely neutralized before proceeding to extraction.

  • Extraction: Remove the bulk of the organic solvents under reduced pressure. Partition the remaining aqueous residue with ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude this compound using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This will yield the pure product as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the versatile reactivity of its benzylic alcohol functional group. This group can be readily transformed into other key functionalities, making it a valuable node for divergent synthesis.

Diagram 1: Key Synthetic Transformations

G cluster_reactions Key Synthetic Pathways main This compound oxidation Oxidation PCC, CH₂Cl₂ main->oxidation Forms Aldehyde etherification Williamson Ether Synthesis NaH, R-X main->etherification Forms Ether halogenation Halogenation SOCl₂ or PBr₃ main->halogenation Forms Benzyl Halide aldehyde 2-Chloro-5-methylbenzaldehyde oxidation->aldehyde ether Benzyl Ether Derivative etherification->ether halide 2-(Halomethyl)-1-chloro-4-methylbenzene halogenation->halide

Caption: Major reaction pathways originating from this compound.

  • Oxidation to Carbonyls: The primary alcohol can be selectively oxidized to 2-chloro-5-methylbenzaldehyde using mild reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane. These reagents are preferred as they minimize over-oxidation to the carboxylic acid.

  • Ether Formation: The alcohol can be deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This potent nucleophile can then be alkylated with an alkyl halide (R-X) in a classic Williamson ether synthesis to generate a wide range of benzyl ether derivatives.[4]

  • Conversion to Benzyl Halides: The hydroxyl group is a poor leaving group, but it can be readily converted into a good one. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) efficiently produces the corresponding benzyl chloride or bromide. These resulting halides are highly reactive electrophiles, ideal for use in nucleophilic substitution and cross-coupling reactions, which are foundational in modern drug discovery.

Safety and Handling

Proper laboratory practice is essential when working with this compound. Users should adhere to the following safety protocols.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling Precautions: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and sources of ignition.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable building block whose utility is rooted in its well-defined structure and predictable reactivity. This guide has provided a comprehensive, technically-grounded overview for its effective use, from synthesis and purification to subsequent functional group transformations. For the medicinal chemist or materials scientist, this compound represents a strategic starting point for the construction of novel molecular architectures with tailored properties. A thorough understanding of the principles outlined herein will empower researchers to leverage this versatile intermediate to its full potential.

References

  • Title: Ether - Wikipedia Source: Wikipedia URL: [Link]

Sources

A Guide to the Selective Synthesis of (2-Chloro-5-methylphenyl)methanol via Aldehyde Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of (2-Chloro-5-methylphenyl)methanol, a valuable building block in medicinal chemistry and materials science, through the chemical reduction of 2-chloro-5-methylbenzaldehyde. The document delves into the mechanistic principles of aldehyde reduction, presents a detailed and validated laboratory-scale protocol using sodium borohydride, and outlines the necessary analytical techniques for product characterization and quality control. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this important chemical transformation.

Introduction and Strategic Importance

This compound is a substituted benzyl alcohol derivative that serves as a key intermediate in the synthesis of a range of higher-value chemical entities, including pharmaceuticals and specialized polymers. Its structural features—a chlorinated and methylated aromatic ring coupled with a primary alcohol—offer multiple points for further functionalization. The most direct and efficient route to this compound is the selective reduction of the corresponding aldehyde, 2-chloro-5-methylbenzaldehyde.

This guide focuses on providing a robust and reliable methodology for this transformation, emphasizing not only the procedural steps but also the underlying chemical principles that govern the reaction's success. By understanding the causality behind each experimental choice, from reagent selection to work-up procedures, researchers can adapt and troubleshoot the synthesis effectively.

Mechanistic Underpinnings of Aldehyde Reduction

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The most common and practical method for this on a laboratory scale is the use of hydride-based reducing agents, with sodium borohydride (NaBH₄) being a preferred reagent due to its selectivity, stability, and ease of handling compared to more powerful agents like lithium aluminum hydride (LiAlH₄).[1][2]

The reaction proceeds via a two-step mechanism:[1][2]

  • Nucleophilic Addition of Hydride: The reaction begins with the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex ([BH₄]⁻), on the electrophilic carbonyl carbon of the aldehyde. This attack breaks the carbon-oxygen pi bond (π C=O), with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.

  • Protonation: Following the initial hydride transfer, the resulting borate-alkoxide complex is hydrolyzed during the work-up step (typically by adding water or a dilute acid). A protic solvent, such as methanol or ethanol, used during the reaction also participates in this process, protonating the alkoxide to yield the final primary alcohol product, this compound.

Sodium borohydride is particularly advantageous as it chemoselectively reduces aldehydes and ketones without affecting less reactive carbonyl groups such as esters or amides under standard conditions.[1] Alternative methods, such as catalytic hydrogenation, are also viable, especially for industrial-scale production, but often require specialized high-pressure equipment.[3][4]

Validated Laboratory Protocol for Synthesis

This section details a step-by-step protocol for the reduction of 2-chloro-5-methylbenzaldehyde using sodium borohydride. The procedure is designed to be self-validating, with clear checkpoints and explanations for each critical step.

Materials and Equipment
Reagents & Chemicals Grade Equipment
2-Chloro-5-methylbenzaldehyde (C₈H₇ClO)>98%Round-bottom flask (100 mL)
Sodium Borohydride (NaBH₄)>98%, powderMagnetic stirrer and stir bar
Methanol (CH₃OH), AnhydrousACS GradeIce bath
Ethyl Acetate (EtOAc)ACS GradeSeparatory funnel (250 mL)
Deionized Water (H₂O)Beakers and graduated cylinders
Hydrochloric Acid (HCl), 1 M solutionpH paper or meter
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeRotary evaporator
Silica Gel for Chromatography60 Å, 230-400 meshGlass chromatography column
TLC plates, Silica Gel 60 F₂₅₄UV lamp (254 nm)
Critical Safety Precautions

Trustworthiness in protocol execution begins with a rigorous adherence to safety.

  • Sodium Borohydride (NaBH₄): This reagent is a strong reducing agent that reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[5] It is also toxic if swallowed or in contact with skin.[5] Always handle NaBH₄ in a well-ventilated fume hood, away from water and ignition sources. Wear a flame-retardant lab coat, safety goggles, and nitrile gloves.[5][6] Store in a tightly sealed container in a dry environment, preferably in a desiccator.[7]

  • Solvents: Methanol and ethyl acetate are flammable. All operations should be conducted in a fume hood, and no open flames or spark sources should be present.

  • Personal Protective Equipment (PPE): Safety goggles, a laboratory coat, and appropriate chemical-resistant gloves are mandatory throughout the procedure.

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-methylbenzaldehyde (e.g., 3.10 g, 20.0 mmol) in anhydrous methanol (40 mL).

  • Stir the solution at room temperature until the aldehyde is completely dissolved.

2. Reduction:

  • Cool the flask in an ice bath to bring the solution temperature to 0-5 °C. This is crucial to control the exothermic nature of the reaction and prevent side reactions.

  • Slowly add sodium borohydride (e.g., 0.83 g, 22.0 mmol, 1.1 equivalents) to the stirred solution in small portions over 15-20 minutes. The portion-wise addition helps to manage the rate of hydrogen gas evolution and maintain a low temperature.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour.

3. Reaction Monitoring:

  • Progress can be monitored using Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting aldehyde (higher Rƒ value) has disappeared and a new, more polar spot for the product alcohol (lower Rƒ value) is dominant.

4. Work-up and Quenching:

  • Once the reaction is complete, carefully quench the excess sodium borohydride. While still in the ice bath, slowly add deionized water (20 mL) dropwise to the reaction mixture. Vigorous bubbling (hydrogen gas) will occur.

  • After the initial effervescence subsides, slowly add 1 M HCl dropwise to neutralize the mixture to approximately pH 7. This step hydrolyzes the borate esters formed during the reaction.

5. Extraction and Isolation:

  • Remove the methanol from the mixture using a rotary evaporator under reduced pressure.

  • Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash them with brine (saturated NaCl solution, 1 x 30 mL) to remove residual water and methanol.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

6. Purification:

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • For high purity, the crude product can be purified by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Quantitative Data Summary
ParameterValueNotes
2-chloro-5-methylbenzaldehyde3.10 g (20.0 mmol)Starting Material
Sodium Borohydride (NaBH₄)0.83 g (22.0 mmol)1.1 equivalents
Solvent (Methanol)40 mL
Reaction Temperature0-5 °CCritical for selectivity
Reaction Time1 hourMonitor by TLC
Expected Yield (Crude)>90%
Theoretical Yield3.13 g

Analytical Characterization of the Product

Confirmation of the structure and purity of the synthesized this compound is essential. The following techniques are standard for this purpose.

Technique Expected Result for this compound
¹H NMR (CDCl₃, 400 MHz)δ ~7.3 ppm (s, 1H, Ar-H), δ ~7.2 ppm (d, 1H, Ar-H), δ ~7.1 ppm (d, 1H, Ar-H), δ ~4.7 ppm (s, 2H, -CH₂OH) , δ ~2.3 ppm (s, 3H, -CH₃), δ ~2.0 ppm (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz)δ ~138-140 ppm (Ar-C), δ ~133-135 ppm (Ar-C-Cl), δ ~128-131 ppm (Ar-CH), δ ~126-128 ppm (Ar-CH), δ ~63-65 ppm (-CH₂OH) , δ ~20-21 ppm (-CH₃)
IR Spectroscopy (KBr or neat)~3300-3400 cm⁻¹ (broad, O-H stretch) , ~3000-3100 cm⁻¹ (sp² C-H stretch), ~2850-2950 cm⁻¹ (sp³ C-H stretch), ~1000-1100 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI)M⁺ peak at m/z ≈ 156/158 (due to ³⁵Cl/³⁷Cl isotopes). Key fragment at m/z ≈ 125 (loss of -CH₂OH).

Visualization of Workflow and Transformation

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Aldehyde in Methanol B Cool to 0-5 °C in Ice Bath A->B C Add NaBH4 Portion-wise B->C D Stir for 1 hr (Monitor by TLC) C->D E Quench with H2O & Neutralize with HCl D->E F Remove Methanol (Rotovap) E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Column Chromatography (if needed) H->I J Characterize Product (NMR, IR, MS) I->J

Caption: A flowchart illustrating the key stages of the synthesis process.

Diagram 2: Chemical Transformation

ChemicalReaction reactant 2-Chloro-5-methylbenzaldehyde (C₈H₇ClO) product This compound (C₈H₉ClO) reactant->product 1. NaBH₄, Methanol 2. H₂O Work-up

Caption: The overall chemical reduction of the aldehyde to the primary alcohol.

References

  • OSU Chemistry. Sodium Borohydride SOP.docx. [Link]

  • University of California. Sodium borohydride - Standard Operating Procedure. [Link]

  • ESPI Metals. Safety Data Sheet: Sodium Borohydride. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • Wade, A. M., & Belisle, W. A. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education, 72(3), 263. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Zeynizadeh, B., & Shirini, F. (2003). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry, 19(2), 355-358. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
  • Slideshare. NaBH4. [Link]

  • Google Patents.
  • PubChem. 2-Chloro-5-methylbenzaldehyde. [Link]

  • Google Patents.

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An In-depth Technical Guide on (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 89981-57-7

This technical guide provides a comprehensive overview of (2-Chloro-5-methylphenyl)methanol, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's chemical properties, outlines a robust synthesis protocol, details methods for its purification and characterization, and discusses essential safety and handling procedures.

Introduction and Chemical Identity

This compound is a substituted aromatic alcohol. Its structure features a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 5, and a hydroxymethyl (-CH₂OH) group at position 1. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its chemical behavior and having reliable methods for its synthesis and characterization are crucial for its effective utilization in research and development.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectral Data Summary:

The following table summarizes key physicochemical and predicted spectral data for this compound. It is important to note that while the molecular formula and weight are definitive, some physical properties like melting and boiling points are not widely reported and are therefore estimated based on similar compounds.

PropertyValueReference
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
CAS Number 89981-57-7[1][2][3][4]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral knowledge
Melting Point Not widely reported; likely a low-melting solid
Boiling Point Not widely reported; estimated to be >200 °C at atmospheric pressure
SMILES OCC1=CC(C)=CC=C1Cl[1]
InChIKey Not readily available

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-chloro-5-methylbenzaldehyde. This transformation can be efficiently achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective choice for this purpose, offering high yields and operational simplicity.

Causality Behind Experimental Choices

The choice of sodium borohydride is predicated on its chemoselectivity. It readily reduces aldehydes and ketones without affecting other potentially reducible functional groups that might be present in more complex substrates. Methanol or ethanol are excellent solvents for this reaction as they are polar enough to dissolve both the aldehyde and the borohydride salt, and they also act as a proton source during the workup phase. The reaction is typically performed at a reduced temperature (0-5 °C) initially to control the exothermic reaction rate and then allowed to proceed at room temperature to ensure completion.

Visualized Synthesis Workflow

SynthesisWorkflow Start Starting Material: 2-Chloro-5-methylbenzaldehyde Reaction Reduction Reaction: NaBH4 in Methanol Start->Reaction Dissolve Workup Aqueous Workup: Quenching and Extraction Reaction->Workup Reaction Completion Purification Purification: Column Chromatography Workup->Purification Crude Product Product Pure this compound Purification->Product Isolated Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Protocol 1: Reduction of 2-Chloro-5-methylbenzaldehyde

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-methylbenzaldehyde (10.0 g, 64.7 mmol) in methanol (100 mL).

  • Reduction: Cool the solution to 0-5 °C using an ice bath. To this stirred solution, add sodium borohydride (1.47 g, 38.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH of the solution is ~7. This will neutralize the excess sodium borohydride and the resulting borate esters.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by flash column chromatography on silica gel.

Purification

Purification of the crude product is essential to remove any unreacted starting material, by-products, and residual reagents. Flash column chromatography is a highly effective technique for this purpose.

Rationale for Chromatographic Conditions

The choice of eluent system for column chromatography is critical for achieving good separation. A mixture of hexane and ethyl acetate is commonly used for the purification of moderately polar compounds like benzyl alcohols. The optimal ratio of these solvents is typically determined by preliminary TLC analysis. A less polar solvent system (higher hexane content) will elute non-polar impurities first, while a more polar system (higher ethyl acetate content) will be required to elute the desired, more polar alcohol.

Step-by-Step Column Chromatography Protocol
  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane/ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various spectroscopic techniques.

Visualized Characterization Workflow

CharacterizationWorkflow Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (EI-MS) Product->MS IR Infrared Spectroscopy (FT-IR) Product->IR Purity Purity Assessment (HPLC/GC) Product->Purity Final Confirmed Structure and Purity NMR->Final MS->Final IR->Final Purity->Final

Caption: General workflow for the analytical characterization of the product.

Expected Spectroscopic Data

The following are the expected spectroscopic characteristics for this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals in the range of δ 7.0-7.4 ppm. The substitution pattern will lead to a complex splitting pattern.

  • Methylene Protons (-CH₂OH): A singlet at approximately δ 4.5-4.7 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm.

  • Methyl Protons (-CH₃): A singlet at approximately δ 2.3 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

  • Methylene Carbon (-CH₂OH): A signal around δ 63-65 ppm.

  • Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.

Mass Spectrometry (EI-MS):

  • Molecular Ion (M⁺): A peak at m/z 156, with a characteristic M+2 peak at m/z 158 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.

  • Major Fragments: Loss of the hydroxyl group (-OH) to give a fragment at m/z 139. Loss of the entire hydroxymethyl group (-CH₂OH) to give a fragment at m/z 125.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of an alcohol.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications

Substituted benzyl alcohols like this compound are versatile building blocks in organic synthesis. They can be used as precursors for:

  • Pharmaceutical Intermediates: The functional groups present allow for further elaboration into more complex, biologically active molecules.

  • Agrochemicals: As a starting material for the synthesis of novel pesticides and herbicides.

  • Fine Chemicals: Used in the synthesis of specialty chemicals and materials.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. By following the outlined protocols and safety guidelines, researchers can confidently prepare and utilize this compound in their synthetic endeavors. The provided extrapolated spectroscopic data serves as a valuable reference for the confirmation of its identity.

References

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An In-depth Technical Guide to 2-Chloro-5-methylbenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Benzyl Alcohols

Substituted benzyl alcohols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules. Their utility stems from the reactive nature of the benzylic hydroxyl group, which readily participates in various chemical transformations. Within this family, halogenated and alkylated derivatives such as 2-chloro-5-methylbenzyl alcohol are of particular interest to researchers in drug discovery and materials science. The specific positioning of the chloro and methyl groups on the aromatic ring influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon for targeted therapeutic agents and functionalized polymers. This guide offers an in-depth exploration of the essential physicochemical properties and analytical methodologies for 2-chloro-5-methylbenzyl alcohol to facilitate its effective application in research and development.

Physicochemical Properties of 2-Chloro-5-methylbenzyl Alcohol

A thorough understanding of the physical constants of a compound is fundamental to its application in synthetic chemistry and process development. These parameters dictate reaction conditions, purification strategies, and formulation approaches.

Table of Physical Constants
PropertyValueSource(s)
CAS Registry Number 56450-13-6N/A
Molecular Formula C₈H₉ClON/A
Molecular Weight 156.61 g/mol N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Not availableN/A

Synthesis and Mechanistic Considerations

The synthesis of 2-chloro-5-methylbenzyl alcohol typically proceeds via the reduction of the corresponding aldehyde, 2-chloro-5-methylbenzaldehyde. This transformation is a cornerstone of organic synthesis, and several reducing agents can be employed, each with its own mechanistic nuances and experimental considerations.

Protocol: Reduction of 2-Chloro-5-methylbenzaldehyde using Sodium Borohydride

A common and experimentally straightforward method for the synthesis of 2-chloro-6-methylbenzyl alcohol involves the reduction of the corresponding aldehyde with sodium borohydride.[2] A similar protocol can be adapted for the synthesis of the 5-methyl isomer.

Causality of Experimental Choices:

  • Solvent: Methanol is chosen as the solvent due to its ability to dissolve both the aldehyde starting material and the sodium borohydride reducing agent. It also serves as a proton source to quench the intermediate alkoxide.

  • Temperature: The reaction is initiated at a low temperature (ice bath) to control the initial exothermic reaction between the hydride reagent and the aldehyde. Allowing the reaction to proceed to room temperature ensures completion.

  • Workup: The workup procedure is designed to remove unreacted reagents and byproducts. Partitioning between water and an organic solvent (e.g., ether) separates the organic product from inorganic salts. A dilute acid wash can be employed to neutralize any remaining base and ensure the product is in its neutral alcohol form.

Illustrative Reaction Scheme:

Caption: Synthetic route to 2-chloro-5-methylbenzyl alcohol.

Analytical Characterization

The unambiguous identification and purity assessment of 2-chloro-5-methylbenzyl alcohol are critical for its use in subsequent research and development activities. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the methyl protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-chloro-5-methylbenzyl alcohol, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine.[5] Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical and alpha cleavage.[5][6]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like benzyl alcohols. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it allows for the quantification of the target compound and the identification of any impurities. The choice of GC column and temperature program is critical for achieving good separation. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is often suitable for the analysis of aromatic compounds.[7]

Illustrative Analytical Workflow:

G Sample Synthesized 2-Chloro-5-methylbenzyl Alcohol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS or Direct Infusion) Sample->MS GC Gas Chromatography (Purity Analysis) Sample->GC Structure Structural Confirmation NMR->Structure Identity Molecular Weight and Fragmentation Pattern MS->Identity Purity Purity Assessment GC->Purity

Caption: Analytical workflow for 2-chloro-5-methylbenzyl alcohol.

Reactivity and Applications in Drug Development

The chemical reactivity of 2-chloro-5-methylbenzyl alcohol is centered around the hydroxyl group and the aromatic ring. The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The aromatic ring can undergo further electrophilic substitution, with the directing effects of the chloro and methyl groups influencing the position of new substituents.

While specific applications of 2-chloro-5-methylbenzyl alcohol in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its role as a synthetic intermediate can be inferred from the importance of related substituted benzyl alcohols in medicinal chemistry.[8] For instance, the introduction of a substituted benzyl group can modulate the pharmacological properties of a lead compound, enhancing its efficacy, selectivity, or pharmacokinetic profile.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-chloro-5-methylbenzyl alcohol. Although a specific safety data sheet (SDS) for this compound is not widely available, the SDS for structurally similar compounds, such as 2-chlorobenzyl alcohol and other chlorinated aromatic compounds, can provide guidance.[1][9][10]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-5-methylbenzyl alcohol represents a valuable, albeit not extensively characterized, building block for chemical synthesis. This guide has provided a framework for understanding its fundamental properties, synthesis, and analytical characterization based on established chemical principles and data from related compounds. For researchers and drug development professionals, the key to unlocking the full potential of this and similar synthons lies in rigorous experimental validation of its physical constants and reactivity. As new synthetic methodologies and therapeutic targets emerge, the importance of well-characterized intermediates like 2-chloro-5-methylbenzyl alcohol will undoubtedly continue to grow.

References

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A Technical Guide to the Solubility of (2-Chloro-5-methylphenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of (2-chloro-5-methylphenyl)methanol, a substituted aromatic alcohol of interest in pharmaceutical and chemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the core physicochemical principles that govern its solubility. Furthermore, it provides a robust experimental framework for researchers and drug development professionals to accurately determine its solubility in a range of organic solvents.

Introduction to this compound and the Significance of Solubility

This compound, with the empirical formula C₈H₉ClO, is a solid at room temperature. Its molecular structure, featuring a substituted benzene ring, a hydroxyl group (-OH), a chloro group (-Cl), and a methyl group (-CH₃), dictates its interactions with various solvents. Understanding the solubility of this compound is paramount in various applications, including:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring that reactants are in the same phase, which is essential for efficient chemical reactions.

  • Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) in different excipients and solvents is a critical factor in designing effective drug delivery systems.

The solubility of a solute in a solvent is a result of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Physicochemical Properties and Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups:

  • Hydroxyl Group (-OH): This polar group is capable of forming hydrogen bonds, which promotes solubility in polar, protic solvents like alcohols.[1][2][3]

  • Aromatic Ring, Chloro, and Methyl Groups: These components contribute to the molecule's non-polar character, favoring solubility in non-polar or weakly polar organic solvents.

Based on these structural features, a qualitative prediction of the solubility of this compound in various organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[2][3]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to HighThe polar nature of these solvents can interact with the dipole moment of the solute, though they cannot act as hydrogen bond donors.
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe non-polar aromatic ring and alkyl/chloro substituents will interact favorably with non-polar solvents. However, the polar hydroxyl group will limit solubility.
Chlorinated Dichloromethane, ChloroformModerate to HighThe presence of the chloro group on the solute may enhance interactions with chlorinated solvents.

It is important to note that as the hydrocarbon portion of an alcohol molecule increases in size, its solubility in polar solvents like water decreases.[1][4][5][6] While this compound is an organic-soluble compound, its solubility in water is expected to be low due to the dominance of the non-polar substituted benzene ring.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid into vial B Add known volume of solvent A->B Step 1 C Equilibrate at constant temperature with agitation B->C Step 2 D Centrifuge to pellet undissolved solid C->D Step 3 E Filter supernatant D->E Step 4 F Dilute aliquot of filtrate E->F Step 5 G Analyze by HPLC F->G Step 6 H Calculate concentration from calibration curve G->H Step 7

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vial to pellet the undissolved solid. This step is critical for a clean separation of the saturated solution.

  • Sample Collection:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter. This ensures that only the dissolved solid is analyzed.

  • Dilution:

    • Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of a solid in a liquid increases with increasing temperature.[7] However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that matches that of the solute will generally be a better solvent. The relative polarity of various solvents can be found in reference tables.[8]

  • Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility of the target compound through various interactions.

Conclusion

This guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents and a detailed protocol for its experimental determination. While specific quantitative data is sparse, the provided framework enables researchers to systematically investigate and understand the solubility behavior of this compound in solvents relevant to their work. Accurate solubility data is a cornerstone of successful chemical process development and formulation design.

References

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Reactivity of the benzylic alcohol in (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Benzylic Alcohol in (2-Chloro-5-methylphenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the benzylic alcohol functional group in this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric effects imposed by the chloro and methyl substituents on the aromatic ring. We will explore key transformations including oxidation, nucleophilic substitution, etherification, and esterification. Each section presents the underlying mechanistic principles, explains the causal relationships behind experimental choices, and provides detailed, field-proven protocols. The guide is structured to serve as a practical and authoritative resource for the synthesis and manipulation of this and structurally related molecules.

Introduction: The Unique Electronic Landscape of this compound

Benzylic alcohols are cornerstone functional groups in organic synthesis, serving as versatile precursors for a multitude of molecular architectures. Their reactivity is intrinsically linked to the stability of the benzylic position, which can support radical, anionic, and, most notably, cationic intermediates. The specific reactivity of this compound is dictated by the electronic tug-of-war between the substituents on the phenyl ring.

  • The Ortho-Chloro Substituent : Positioned at C2, the chlorine atom exerts a powerful -I (negative inductive) effect due to its high electronegativity. This effect withdraws electron density from the aromatic ring and, critically, from the benzylic carbon. This inductively destabilizes the formation of a positive charge at the benzylic position, a key consideration for any reaction proceeding through a carbocation intermediate (e.g., SN1-type reactions). While chlorine also possesses a +R (positive resonance) effect from its lone pairs, the inductive effect is generally dominant for halogens.[1][2]

  • The Meta-Methyl Substituent : Positioned at C5 (para to the chloro group), the methyl group is a mild electron-donating group (EDG) . It exerts a +I (positive inductive) effect and a hyperconjugative effect, both of which donate electron density to the ring. This effect helps to stabilize a positive charge, but its meta position relative to the benzylic carbon means it cannot directly stabilize a benzylic carbocation through resonance.

This unique substitution pattern—an ortho electron-withdrawing group and a meta electron-donating group—creates a challenging yet interesting substrate. Reactions that are facile for simple benzyl alcohol must be re-evaluated, and protocols must be selected to accommodate the significant destabilization of carbocationic intermediates.

Table 1: Summary of Key Transformations and Mechanistic Considerations
Reaction TypeTypical ReagentsKey Mechanistic ConsiderationExpected Outcome
Oxidation PCC, DMP, MnO₂Avoidance of over-oxidationHigh yield of 2-Chloro-5-methylbenzaldehyde
Nucleophilic Substitution SOCl₂, TCT/DMSOSN1 pathway is disfavored; SN2 or SNi preferredFormation of 2-Chloro-5-methylbenzyl chloride
Etherification TCT/DMSO, AlcoholAvoids carbocation formationChemoselective formation of benzyl ethers
Esterification Carboxylic Acid, H₂SO₄Steric hindrance from ortho-Cl may slow rateFormation of the corresponding benzyl ester

Oxidation to 2-Chloro-5-methylbenzaldehyde

The oxidation of a primary benzylic alcohol to an aldehyde is a fundamental transformation. The primary challenge is preventing over-oxidation to the corresponding carboxylic acid, which can readily occur with strong, aqueous oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[3][4]

Expertise & Causality: To achieve a selective and high-yielding conversion to 2-chloro-5-methylbenzaldehyde, a milder, anhydrous oxidizing agent is required. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices as they operate under non-aqueous conditions, which arrests the reaction at the aldehyde stage. The reaction proceeds via the formation of a chromate ester intermediate, followed by an E2-type elimination of the benzylic proton.

Experimental Protocol: PCC Oxidation
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add Pyridinium chlorochromate (PCC, 1.5 equivalents) to the DCM, followed by a small amount of powdered molecular sieves (4Å) or silica gel to adsorb the pyridinium hydrochloride byproduct.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

  • Reaction Monitoring: The reaction mixture will turn dark brown/black. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter the suspension through a short plug of silica gel or Florisil to remove the chromium byproducts.

  • Purification: Wash the filtrate successively with 5% aq. NaOH, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude aldehyde. Further purification can be achieved via column chromatography if necessary.

G cluster_workflow PCC Oxidation Workflow start Dissolve this compound in anhydrous DCM add_substrate Add substrate solution to PCC suspension start->add_substrate pcc_suspension Prepare PCC suspension in anhydrous DCM pcc_suspension->add_substrate stir Stir at room temperature (2-4 hours) add_substrate->stir monitor Monitor by TLC stir->monitor workup Dilute with ether & filter through silica monitor->workup purify Aqueous wash, dry, & concentrate workup->purify product 2-Chloro-5-methylbenzaldehyde purify->product G cluster_sn1 SN1 Pathway (Disfavored) cluster_sn2 SN2/SNi Pathway (Favored) title Nucleophilic Substitution Pathways sn1_start Benzylic Alcohol sn1_intermediate Benzylic Carbocation (Highly Destabilized by ortho-Cl) sn1_start->sn1_intermediate Slow, High Ea sn1_product Product sn1_intermediate->sn1_product Fast sn2_start Benzylic Alcohol + Reagent (e.g., SOCl2, TCT) sn2_intermediate Activated Intermediate (e.g., Chlorosulfite ester) sn2_start->sn2_intermediate Activation sn2_product Product sn2_intermediate->sn2_product Concerted Substitution

Caption: Comparison of substitution pathways for the benzylic alcohol.

Experimental Protocol: Chlorination using TCT and DMSO

This protocol is adapted from the work of Li, C. et al., which highlights a rapid and selective method.

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO, 5 mL/mmol of alcohol) at room temperature.

  • Reagent Addition: Add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.0 equivalent) to the solution in one portion. An immediate exothermic reaction may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is exceptionally fast, often completing in 10-40 minutes. Monitor by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water (50 mL). A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford 2-Chloro-5-methylbenzyl chloride, which is often pure enough for subsequent steps.

Etherification: Formation of Benzyl Ethers

Benzyl ethers are common protecting groups and structural motifs in pharmaceuticals. Their synthesis from benzylic alcohols can be achieved through various methods.

Expertise & Causality: Acid-catalyzed condensation of two alcohols or the addition of an alcohol to an alkene are common etherification strategies. [5]However, for a substrate like this compound, acid-catalyzed methods that could generate a carbocation are best avoided. A highly effective and chemoselective method, again employing TCT and DMSO but with an external alcohol as a reactant, has been developed. This method is particularly valuable as it selectively etherifies benzylic alcohols in the presence of less reactive aliphatic or phenolic hydroxyl groups. [6][7]The reaction is proposed to proceed through a carbocation-like intermediate, but the conditions are mild enough to be effective even with substrates that are hesitant to form free carbocations. [6]

Experimental Protocol: Chemoselective Methyl Etherification

This protocol is based on the procedure reported by Li, C. et al. [6][7]

  • Setup: To a solution of this compound (1.0 equivalent) in methanol (10 mL/mmol of substrate), add 2,4,6-trichloro-1,3,5-triazine (TCT, 1.0 equivalent).

  • Catalyst Addition: Add dimethyl sulfoxide (DMSO, 1.0 equivalent) portion-wise to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography to yield 1-(chloromethyl)-2-methoxy-4-methylbenzene.

G cluster_workflow Chemoselective Etherification Workflow start Substrate + TCT in Methanol dmso Add DMSO (catalyst) start->dmso react Stir at RT (1-3 hours) dmso->react quench Quench with aq. NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract purify Wash, dry, concentrate, & purify extract->purify product Benzyl Methyl Ether purify->product

Caption: Workflow for the TCT/DMSO catalyzed etherification.

Esterification: Synthesis of Benzyl Esters

The formation of an ester from an alcohol and a carboxylic acid is a classic and highly reliable transformation known as Fischer esterification. [3] Expertise & Causality: This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). The mechanism involves protonation of the carboxylic acid carbonyl, making it more electrophilic for attack by the alcohol's hydroxyl group. The reaction is an equilibrium process, and yields can be maximized by removing water as it is formed (e.g., with a Dean-Stark apparatus) or by using one of the reagents in large excess. For this compound, the primary considerations are the nucleophilicity of the alcohol and potential steric hindrance. The electronic effects of the ring substituents have a minor influence on the alcohol's nucleophilicity in this context. However, the bulky ortho-chloro group may slightly reduce the reaction rate due to steric hindrance around the reaction center.

Experimental Protocol: Fischer Esterification
  • Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and a carboxylic acid (e.g., glacial acetic acid, 3.0 equivalents). If the acid is solid, dissolve both components in a suitable solvent like toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Reaction: Heat the mixture to reflux (80-110 °C, depending on the solvent) for 4-8 hours. If using toluene, a Dean-Stark trap can be used to remove water and drive the equilibrium.

  • Monitoring: Monitor the reaction by TLC for the consumption of the limiting reagent.

  • Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Purification: Carefully wash the organic layer with water, followed by a saturated NaHCO₃ solution to neutralize the acid catalyst and excess carboxylic acid, and finally with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Conclusion

The reactivity of the benzylic alcohol in this compound is a clear illustration of the profound impact of substituent effects in organic chemistry. The potent electron-withdrawing inductive effect of the ortho-chloro group largely dictates the feasible reaction pathways, strongly disfavoring mechanisms that involve the formation of a benzylic carbocation. Consequently, synthetic strategies must be chosen that favor SN2, SNi, or other concerted pathways for substitution reactions. Modern, chemoselective methods, such as those employing TCT and DMSO, provide mild and efficient routes for transformations like chlorination and etherification. For reactions like oxidation and esterification, where carbocation formation is not central to the mechanism, standard protocols can be successfully applied, with minor considerations for steric hindrance. This guide provides the theoretical foundation and practical methodologies necessary for the successful chemical manipulation of this valuable synthetic intermediate.

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Navigating the Isomeric Landscape of (2-Chloro-5-methylphenyl)methanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structural isomers of (2-Chloro-5-methylphenyl)methanol, a class of molecules with significant potential in the landscape of drug development and chemical synthesis. For researchers and scientists, understanding the nuanced differences between these isomers is paramount, as subtle shifts in molecular architecture can profoundly impact biological activity, toxicity, and pharmacokinetic profiles. This document offers a comprehensive overview of their synthesis, characterization, separation, and potential applications, grounded in established chemical principles and field-proven insights.

The Structural Diversity of Chloro-methylphenylmethanol Isomers

This compound, with the chemical formula C₈H₉ClO, serves as the parent structure for a variety of positional isomers. The relative positions of the chloro, methyl, and hydroxymethyl groups on the benzene ring give rise to distinct chemical entities, each with a unique set of properties. The primary isomers of interest are those derived from the dichlorotoluene precursor, leading to variations in the substitution pattern that are critical for molecular recognition in biological systems.

Below is a table summarizing the key structural isomers and their fundamental properties.

Isomer NameIUPAC NameCAS NumberMolecular Weight ( g/mol )
This compoundThis compound89981-57-7156.61
(2-Chloro-6-methylphenyl)methanol(2-Chloro-6-methylphenyl)methanol77206-89-4156.61
(4-Chloro-2-methylphenyl)methanol(4-Chloro-2-methylphenyl)methanol7759-30-0156.61
(4-Chloro-3-methylphenyl)methanol(4-Chloro-3-methylphenyl)methanol85554-46-9156.61
(5-Chloro-2-methylphenyl)methanol(5-Chloro-2-methylphenyl)methanol54527-77-2156.61

Data sourced from PubChem compound summaries.[1][2]

The differentiation and isolation of these isomers are non-trivial pursuits. Their similar boiling points often render classical distillation methods for separation challenging, necessitating more sophisticated chromatographic and crystallization techniques.[3]

Strategic Synthesis of this compound Isomers

The synthesis of specific this compound isomers hinges on the careful selection of starting materials and reaction conditions to control the regioselectivity of the functional group introductions. A common synthetic pathway involves the reduction of the corresponding chloromethylbenzoic acid or its ester derivative.

General Synthetic Workflow

synthesis_workflow start Substituted Toluene chlorination Chlorination start->chlorination e.g., Cl2, Lewis Acid oxidation Oxidation to Carboxylic Acid chlorination->oxidation e.g., KMnO4, H+ esterification Esterification (Optional) oxidation->esterification e.g., Alcohol, Acid Catalyst reduction Reduction of Carbonyl oxidation->reduction Direct Reduction esterification->reduction e.g., LiAlH4, NaBH4 final_product (Chloro-methylphenyl)methanol Isomer reduction->final_product

Caption: A generalized synthetic workflow for producing (Chloro-methylphenyl)methanol isomers.

Protocol 1: Reduction of 2-Chloro-5-methylbenzoic Acid

This protocol outlines a representative synthesis of this compound.

Materials:

  • 2-Chloro-5-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry nitrogen or argon atmosphere

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.

  • Dissolve 2-Chloro-5-methylbenzoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, gently reflux the reaction mixture for 2-4 hours.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a dilute HCl solution until the grayish precipitate dissolves.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

The choice of starting material is critical for obtaining the desired isomer. For instance, to synthesize (2-Chloro-6-methylphenyl)methanol, one would start with 2-Chloro-6-methylbenzoic acid.

Spectroscopic Elucidation of Isomeric Structures

The unambiguous identification of each isomer relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.

Predicted Differentiating Features in ¹H NMR:

IsomerKey Differentiating ProtonsExpected Chemical Shift (ppm) & MultiplicityRationale
This compoundAromatic ProtonsDistinct patterns of doublets and singlets reflecting their relative positions.The electronic environment of each proton is uniquely influenced by the adjacent chloro, methyl, and hydroxymethyl groups.
(2-Chloro-6-methylphenyl)methanolAromatic ProtonsThree distinct aromatic signals, likely a triplet and two doublets.The symmetry of the substitution pattern will be reflected in the coupling constants.

Note: These are predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. All isomers will exhibit a broad absorption band characteristic of the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm⁻¹). The "fingerprint" region (below 1500 cm⁻¹) will show subtle differences in C-C and C-O bending vibrations, which can aid in distinguishing the isomers when compared against reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which will be identical for all isomers. However, the fragmentation patterns upon ionization can differ, providing structural clues. The loss of the hydroxymethyl group (-CH₂OH) or a chlorine atom will be common fragmentation pathways. The relative abundance of these fragment ions can vary between isomers due to the influence of the substituent positions on bond strengths and cation stability.

High-Resolution Separation of Isomers

The separation of closely related isomers is a significant challenge in chemical synthesis and purification.[3] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the preferred methods for analytical and preparative-scale separation.[6][7]

Chromatographic Separation Strategy

separation_workflow start Mixture of (Chloro-methylphenyl)methanol Isomers hplc High-Performance Liquid Chromatography (HPLC) start->hplc Normal or Reversed-Phase gc Gas Chromatography (GC) start->gc Capillary Column fractionation Fraction Collection hplc->fractionation gc->fractionation analysis Purity Analysis (e.g., NMR, MS) fractionation->analysis isomer1 Isolated Isomer 1 analysis->isomer1 isomer2 Isolated Isomer 2 analysis->isomer2 isomer_n ... analysis->isomer_n

Caption: A typical workflow for the chromatographic separation of isomers.

Protocol 2: HPLC Separation of this compound Isomers

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is typically effective. The exact gradient profile will need to be optimized.

Procedure:

  • Prepare a stock solution of the isomer mixture in the mobile phase.

  • Equilibrate the HPLC column with the initial mobile phase composition.

  • Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Run the gradient program and monitor the elution of the isomers with the UV detector (e.g., at 254 nm).

  • Develop a preparative HPLC method based on the analytical separation to isolate larger quantities of each isomer.

Applications in Drug Development

Substituted benzyl alcohols and related phenyl derivatives are common structural motifs in medicinal chemistry. They can serve as key intermediates or building blocks for the synthesis of more complex bioactive molecules. For instance, the N-(2-chloro-6-methyl-phenyl) moiety is a component of Dasatinib, a potent kinase inhibitor used in cancer therapy.[8] The specific substitution pattern of the chloro and methyl groups is crucial for the drug's binding affinity and selectivity.

The various isomers of this compound represent a rich source of chemical diversity for lead optimization in drug discovery programs. By systematically synthesizing and screening these isomers, medicinal chemists can probe the structure-activity relationships of a target protein and fine-tune the pharmacological properties of a lead compound.

Safety and Handling

As with all chlorinated organic compounds, appropriate safety precautions must be taken when handling this compound and its isomers. These compounds may be harmful if swallowed or absorbed through the skin.[9] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The structural isomers of this compound present both a challenge and an opportunity for chemical researchers. Their synthesis, separation, and characterization require a sophisticated and systematic approach. However, the potential to unlock novel bioactive compounds through the exploration of this isomeric landscape makes it a compelling area of study for drug discovery and development. This guide provides a foundational framework for navigating this complex chemical space with scientific rigor and a clear understanding of the underlying principles.

References

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The Emerging Potential of (2-Chloro-5-methylphenyl)methanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of halogen and methyl groups has long been a cornerstone of medicinal chemistry, offering a powerful toolkit to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Within this context, the (2-Chloro-5-methylphenyl)methanol scaffold emerges as a promising, yet underexplored, platform for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. We will explore its synthetic accessibility, delve into the rationale behind its potential as a privileged scaffold in various therapeutic areas, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.

Introduction: The Rationale for this compound in Drug Design

The pursuit of novel chemical matter with desirable drug-like properties is a perpetual challenge in pharmaceutical research. The selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery project. This compound presents a compelling starting point for several key reasons rooted in established medicinal chemistry principles.

The phenylmethanol core provides a versatile handle for further chemical modification, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR). The true potential, however, lies in the specific substitution pattern of the aromatic ring.

  • The Influence of the Chloro Group: The presence of a chlorine atom at the 2-position can significantly impact a molecule's properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and participate in halogen bonding, a type of non-covalent interaction that can contribute to target binding affinity. Furthermore, the electron-withdrawing nature of chlorine can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. More than 88% of pharmaceuticals in the United States are dependent on chlorine chemistry[1].

  • The "Magic Methyl" Effect: The methyl group at the 5-position is not merely a passive substituent. Its introduction can have profound and often beneficial effects on a molecule's biological profile, a phenomenon sometimes referred to as the "magic methyl" effect. Methyl groups can enhance binding affinity by filling hydrophobic pockets in a target protein, improve metabolic stability by sterically hindering enzymatic degradation, and favorably alter the conformation of a molecule to better fit a binding site.

The combination of these two substituents on a phenylmethanol scaffold creates a unique chemical entity with a high potential for optimization into potent and selective therapeutic agents.

Synthetic Accessibility

A key advantage of this compound as a starting point for a medicinal chemistry campaign is its straightforward synthesis from commercially available starting materials. The primary route involves the reduction of the corresponding aldehyde or carboxylic acid.

Synthetic Workflow: From Aldehyde to Alcohol

The most common and efficient method for the preparation of this compound is the reduction of 2-chloro-5-methylbenzaldehyde.

G start 2-Chloro-5-methylbenzaldehyde reagent Sodium Borohydride (NaBH4) Methanol (MeOH) start->reagent product This compound reagent->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-5-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 2-chloro-5-methylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Potential Therapeutic Applications and Biological Evaluation

The structural features of this compound suggest its potential as a scaffold for developing agents against a range of diseases. Below, we outline two promising therapeutic areas and provide detailed protocols for in vitro evaluation.

As a Scaffold for Novel Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a major global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Substituted benzyl alcohols have been reported to possess antibacterial activity[2]. The lipophilicity imparted by the chloro and methyl groups in this compound could enhance its ability to penetrate bacterial cell membranes.

While the precise mechanism would need to be elucidated, it is plausible that derivatives of this compound could disrupt bacterial cell membrane integrity or inhibit essential bacterial enzymes.

G compound This compound Derivative membrane Bacterial Cell Membrane compound->membrane enzyme Essential Bacterial Enzyme compound->enzyme disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition death Bacterial Cell Death disruption->death inhibition->death

Caption: Potential antibacterial mechanisms of action.

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of a compound[3][4][5].

Materials:

  • This compound and its derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound TBDTBD
Derivative 1 TBDTBD
Derivative 2 TBDTBD
Control Antibiotic Known ValueKnown Value
TBD: To Be Determined
As a Core for Anticancer Agents

Many successful anticancer drugs are small molecules that interfere with critical cellular processes in cancer cells. The 2-chloro-6-methylphenyl moiety is present in the potent kinase inhibitor Dasatinib, highlighting the potential of this substitution pattern in oncology[6]. The this compound scaffold could be elaborated to target various cancer-related proteins.

A plausible strategy would be to synthesize derivatives of this compound that can act as kinase inhibitors, interfering with signaling pathways that are dysregulated in cancer.

G compound This compound Derivative kinase Target Kinase compound->kinase inhibition Inhibition of Phosphorylation kinase->inhibition Blocks ATP Binding atp ATP atp->kinase proliferation Cancer Cell Proliferation inhibition->proliferation Blocks apoptosis Apoptosis inhibition->apoptosis Induces

Caption: Proposed mechanism of kinase inhibition.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for initial anticancer screening[6][7].

Materials:

  • This compound and its derivatives

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
This compound TBDTBD
Derivative 1 TBDTBD
Derivative 2 TBDTBD
Control Drug Known ValueKnown Value
TBD: To Be Determined

Conclusion and Future Directions

This compound represents a promising and synthetically accessible starting point for the development of novel therapeutic agents. The strategic placement of the chloro and methyl substituents provides a solid foundation for optimizing both the pharmacokinetic and pharmacodynamic properties of derivative compounds. The potential applications in antibacterial and anticancer drug discovery are particularly compelling. Future work should focus on the synthesis of a diverse library of derivatives to systematically explore the structure-activity relationships and to identify lead compounds for further preclinical development. The detailed experimental protocols provided in this guide offer a robust framework for initiating such a research program.

References

  • National Center for Biotechnology Information. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
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  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzyl alcohol. PubChem Compound Summary for CID 6994. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylphenol. PubChem Compound Summary for CID 12008. Retrieved from [Link]

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Methodological & Application

Esterification reactions of (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Esters from (2-Chloro-5-methylphenyl)methanol

Introduction: The Significance of Substituted Benzyl Esters

This compound is a substituted benzyl alcohol whose derivatives are of significant interest to researchers in medicinal chemistry and materials science. The conversion of this alcohol into its corresponding esters—a process known as esterification—is a fundamental transformation that unlocks a diverse array of molecular scaffolds. These resulting esters can serve as key intermediates in the synthesis of complex pharmaceutical agents, agrochemicals, and specialty polymers. The presence of the chloro and methyl groups on the aromatic ring provides specific steric and electronic properties that can be exploited to fine-tune the biological activity or material characteristics of the final product.

This document serves as a comprehensive guide for laboratory professionals, providing a detailed examination of the primary methodologies for the esterification of this compound. We will delve into the mechanistic underpinnings of each technique, offer field-tested insights into experimental design, and provide robust, step-by-step protocols to ensure reproducible and high-yielding results.

Core Principles: Choosing the Right Esterification Strategy

The esterification of an alcohol, while a classic organic transformation, is not a one-size-fits-all process. The selection of an appropriate method depends on several factors, including the stability of the substrates to acid or base, the steric hindrance around the reactive centers, and the desired scale of the reaction. For a substrate like this compound, the ortho-chloro group introduces a degree of steric hindrance that must be considered.

We will explore three principal, industrially relevant esterification pathways:

  • Fischer-Speier Esterification: A traditional acid-catalyzed method.

  • Acylation with Acyl Chlorides: A rapid and irreversible reaction.

  • Steglich Esterification: A mild, coupling agent-mediated approach ideal for sensitive or hindered substrates.

Methodology 1: Fischer-Speier Esterification

This method involves the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] It is an equilibrium-driven process, and therefore, experimental conditions must be manipulated to favor the formation of the ester product.[3]

Causality and Experimental Choices: The primary challenge in Fischer esterification is managing the reaction equilibrium. According to Le Chatelier's Principle, the equilibrium can be shifted toward the product side by either using an excess of one reactant (typically the less expensive one) or by removing one of the products as it is formed.[2] In this case, the removal of water via azeotropic distillation with a Dean-Stark apparatus is the most effective strategy.[3] While benzyl alcohols can be prone to polymerization under strongly acidic conditions, using a catalytic amount of acid and maintaining careful temperature control mitigates this risk.[4]

Mechanism of Fischer-Speier Esterification

The reaction proceeds via a series of proton transfer steps and nucleophilic attack.

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ar-CH₂OH Alcohol (Ar-CH₂OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Isomerization Water_Leaving Intermediate for Water Elimination Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Water H₂O Ester Ester (R-COOCH₂-Ar) Protonated_Ester->Ester - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of (2-Chloro-5-methylphenyl) acetate
  • Apparatus Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add this compound (5.0 g, 31.9 mmol), glacial acetic acid (5.75 mL, 100 mmol, ~3 eq.), and toluene (40 mL). Acetic acid is used in excess here as it is also the reagent.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.30 g, 1.58 mmol, 5 mol%).

  • Reaction: Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acids, followed by a saturated solution of NaCl (brine, 1 x 30 mL).[3]

  • Purification:

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Methodology 2: Acylation using Acyl Chlorides

This method offers a powerful, irreversible alternative to Fischer esterification. An acyl chloride reacts rapidly with an alcohol to form an ester and hydrogen chloride (HCl).[5] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[6]

Causality and Experimental Choices: The high reactivity of acyl chlorides makes this reaction fast and high-yielding. However, this reactivity also means they are extremely sensitive to moisture, which would hydrolyze them back to the carboxylic acid.[5] Therefore, anhydrous (dry) solvents and an inert atmosphere (e.g., nitrogen or argon) are critical for success. The base is crucial; without it, the generated HCl can cause side reactions with acid-sensitive functional groups.

Protocol: Synthesis of (2-Chloro-5-methylphenyl) benzoate
  • Apparatus Setup: Use an oven-dried, two-neck 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Dissolve this compound (5.0 g, 31.9 mmol) in anhydrous dichloromethane (DCM, 40 mL). Add triethylamine (5.3 mL, 38.3 mmol, 1.2 eq.).

  • Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve benzoyl chloride (4.1 mL, 35.1 mmol, 1.1 eq.) in anhydrous DCM (10 mL) and add it to the dropping funnel.

    • Add the benzoyl chloride solution dropwise to the stirred alcohol solution over 20-30 minutes. A white precipitate of triethylamine hydrochloride will form.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Workup:

    • Quench the reaction by slowly adding water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue via flash chromatography.

Methodology 3: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly advantageous for sterically hindered alcohols and acid- or base-sensitive substrates.[9][10]

Causality and Experimental Choices: The key to the Steglich reaction is the in-situ activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack. While the alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP, which acts as an acyl transfer agent.[8][9] A major consideration is the byproduct, dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and must be removed by filtration. Using the water-soluble coupling agent EDC can simplify this workup procedure.

Mechanism of Steglich Esterification

Steglich_Esterification cluster_products Products RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DMAP DMAP Ester Ester Acyl_Pyridinium->Ester + Ar-CH₂OH Alcohol Ar-CH₂OH DCU DCU Byproduct DMAP_cat DMAP (regenerated)

Caption: Catalytic cycle of the Steglich Esterification.

Protocol: Steglich Esterification with a Hindered Carboxylic Acid
  • Apparatus Setup: In a 100 mL round-bottom flask with a magnetic stir bar and nitrogen inlet, combine the carboxylic acid (e.g., pivalic acid, 1.1 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.).

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM, 50 mL).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM (~10 mL) and add this solution to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) indicates the reaction is progressing. Monitor by TLC.

  • Workup:

    • Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of DCU.

    • Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove residual DMAP and base, and then with brine (1 x 20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate via rotary evaporation. Purify the crude ester by flash column chromatography.

Comparative Analysis of Methodologies

FeatureFischer-Speier EsterificationAcylation with Acyl ChlorideSteglich Esterification
Key Reagents Carboxylic Acid, Strong Acid Catalyst (H₂SO₄, p-TsOH)[1][3]Acyl Chloride, Base (Pyridine, Et₃N)[5]Carboxylic Acid, DCC/EDC, DMAP[7][8]
Conditions High Temperature, Reflux[3]Low to Room Temperature[6]Room Temperature[8]
Reaction Rate Slow (hours to days)Very Fast (minutes to hours)Moderate (hours)
Reversibility Reversible; requires water removal[3]Irreversible[5]Irreversible
Advantages Inexpensive reagents, suitable for large scale.[1]High yield, fast, works for hindered alcohols.Very mild conditions, tolerates sensitive functional groups, excellent for hindered substrates.[9][10]
Disadvantages Harsh acidic conditions, not suitable for sensitive molecules, equilibrium limited.[4][10]Acyl chlorides are moisture-sensitive, corrosive HCl byproduct.[5]Expensive reagents, stoichiometric waste (DCU), potential for side reactions.[8][9]

General Experimental Workflow

Experimental_Workflow Setup 1. Apparatus Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Reagent Addition (Alcohol, Acid/Acyl Chloride, Solvent, Catalyst/Base) Setup->Reagents Reaction 3. Reaction (Temperature Control, Stirring, Monitoring via TLC) Reagents->Reaction Workup 4. Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Purify 5. Purification (Drying, Filtration, Concentration, Chromatography) Workup->Purify Analysis 6. Characterization (NMR, IR, MS) Purify->Analysis

Caption: A generalized workflow for ester synthesis.

Conclusion

The esterification of this compound is a versatile transformation that can be accomplished through several reliable methods. The classic Fischer-Speier esterification is a cost-effective choice for simple, robust substrates. For rapid and high-yielding conversions, acylation with an acyl chloride is superior, provided that anhydrous conditions are maintained. For complex syntheses involving sensitive functional groups or sterically demanding coupling partners, the Steglich esterification offers unparalleled mildness and efficiency. By understanding the mechanistic principles and practical considerations behind each protocol, researchers can confidently select and execute the optimal strategy to synthesize their target ester derivatives for applications in drug discovery and beyond.

References

  • Fiveable. Steglich Esterification Definition. Available from: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • Pearson. Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. Available from: [Link]

  • Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. Available from: [Link]

  • Scribd. Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. Available from: [Link]

  • Wikipedia. Steglich esterification. Available from: [Link]

  • ResearchGate. (2014). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Available from: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available from: [Link]

  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them.... Available from: [Link]

  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. Available from: [Link]

  • ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available from: [Link]

  • Fischer Esterification. (n.d.). Available from: [Link]

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Application Note & Protocols: Suzuki-Miyaura Coupling Reactions Involving (2-Chloro-5-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Methanols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become indispensable in academic and industrial settings, particularly in the pharmaceutical and fine chemical industries for synthesizing complex molecular architectures.[2][4][5]

This guide focuses on a specific, yet highly relevant, application: the coupling of derivatives of (2-Chloro-5-methylphenyl)methanol. The resulting (2-Aryl-5-methylphenyl)methanol scaffolds are valuable intermediates in drug discovery and materials science.[6][7] The presence of the hydroxymethyl group offers a versatile handle for further synthetic transformations, while the biaryl core is a common motif in bioactive molecules.

However, this particular substrate class presents a distinct challenge: the use of an aryl chloride. Aryl chlorides are often preferred starting materials due to their lower cost and wider availability compared to the corresponding bromides and iodides. Yet, their chemical inertness, stemming from a strong C-Cl bond, makes them notoriously difficult to activate.[8][9] This application note provides a comprehensive overview of the mechanistic considerations, key experimental parameters, and detailed protocols necessary to achieve high-yielding Suzuki-Miyaura couplings with these challenging yet important substrates.

Mechanistic Insights: Overcoming the Inertness of Aryl Chlorides

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] The successful coupling of aryl chlorides hinges on optimizing each of these stages, especially the rate-determining oxidative addition step.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a coordinatively unsaturated Pd(0) complex. This is the most challenging step for aryl chlorides due to the high dissociation energy of the C-Cl bond.[8] To facilitate this, highly active catalyst systems are required. Modern catalysts for this purpose invariably use bulky, electron-rich ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which stabilize the electron-rich Pd(0) center and promote the cleavage of the C-Cl bond.[4][5][11][12][13]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group is transferred from the organoboron reagent to the palladium(II) center. This process requires activation of the boronic acid or ester by a base.[10][14] The base forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the R group to the palladium, displacing the halide or other ligand.[15]

  • Reductive Elimination: The final step is reductive elimination from the resulting diarylpalladium(II) complex. This step forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][11]

Suzuki_Mechanism Fig. 1: Catalytic Cycle for Aryl Chlorides pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L₂ (Oxidative Addition Complex) pd0->oa_complex center trans_complex Ar-Pd(II)(Ar')L₂ (Diaryl Complex) oa_complex->trans_complex product Ar-Ar' (Biaryl Product) trans_complex->product start arcl This compound arcl->oa_complex boronic Ar'-B(OH)₂ + Base boronic->trans_complex

Caption: Fig. 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling of an aryl chloride (Ar-Cl).

Optimizing Experimental Parameters: A Scientist's Guide

The success of coupling this compound derivatives relies on the careful selection of several key parameters. Each choice is critical for overcoming the inherent low reactivity of the substrate.

Catalyst System: The Engine of the Reaction
  • Palladium Precatalyst: Standard sources like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ are commonly used.[14][15] These are Pd(II) and Pd(0) sources, respectively, which form the active Pd(0) catalyst in situ.

  • Ligand Selection (Crucial): This is the single most important factor for aryl chloride coupling.

    • Bulky, Electron-Rich Phosphines: Ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., P(t-Bu)₃) are the gold standard.[4][11][13] Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species, while their electron-donating nature increases the electron density on the palladium, facilitating the oxidative addition step.[11]

    • N-Heterocyclic Carbenes (NHCs): As pioneered by Nolan and Herrmann, NHCs are strong sigma-donors that form very stable and highly active palladium complexes, making them excellent for activating stubborn aryl chlorides.[5][12][15]

The Boron Reagent: Choosing Your Coupling Partner
  • Boronic Acids (Ar-B(OH)₂): These are the most common coupling partners.[16] They are generally stable solids, but can be prone to decomposition via protodeboronation, especially under harsh conditions.[17]

  • Boronic Esters (e.g., Pinacol Esters, Ar-Bpin): These are often more robust and stable to chromatography than their corresponding acids.[1][17] They are particularly useful for coupling unstable heteroaryl or vinyl groups.[17][18] MIDA boronates represent a class of highly stable, crystalline solids that slowly release the boronic acid under basic aqueous conditions, which can be advantageous for sensitive substrates.[15]

Base and Solvent: The Reaction Environment
  • Base: A base is essential to activate the boronic acid for transmetalation.[1][14]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Mild and widely used. Cesium carbonate is often more effective due to its higher solubility and the ability of the large Cs⁺ cation to facilitate the process.

    • Phosphates (K₃PO₄): A stronger base that is often highly effective for difficult couplings, particularly with hindered substrates.[10] It is a common choice for reactions using biarylphosphine ligands.[11]

  • Solvent: The solvent system must solubilize the reagents and facilitate the interaction between the organic and inorganic components.

    • Ethereal Solvents (Dioxane, THF): Very common choices, often used with a small amount of water to help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[1]

    • Aromatic Solvents (Toluene): Another popular choice, especially for higher-temperature reactions.[1]

Detailed Experimental Protocol

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired (2-(4-methoxyphenyl)-5-methylphenyl)methanol product.

Caption: Fig. 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Data & Troubleshooting

The following table summarizes typical conditions and potential issues encountered during the coupling of this compound.

Parameter Condition / Observation Explanation & Recommended Action
Yield Low or no product formationCause: Inefficient oxidative addition or catalyst deactivation. Action: Ensure the system is rigorously deoxygenated. Increase catalyst loading slightly (e.g., to 3-5 mol%). Switch to a more active ligand system (e.g., a different Buchwald ligand or an NHC-based catalyst).[12][13]
Side Product Dehalogenation (produces 3-methylbenzyl alcohol)Cause: A competing pathway where the aryl-palladium intermediate reacts with a hydride source.[1] Action: Minimize water content or use a non-protic base if possible. Ensure high purity of reagents.
Side Product Homocoupling of boronic acid (Ar'-Ar')Cause: Often occurs in the presence of oxygen or if the transmetalation/reductive elimination is slow. Action: Rigorously degas all solvents and maintain a strict inert atmosphere.
Reaction Rate Sluggish or stalled reactionCause: Insufficient temperature or base strength. Action: Increase the reaction temperature (up to 110 °C in dioxane). Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[10][11]
Purification Difficulty separating product from boronic acid residueCause: Excess boronic acid or its byproducts co-eluting. Action: Perform an aqueous wash with a mild base (e.g., 1M NaOH) during work-up to remove acidic boron species. Boronic esters can sometimes simplify purification.[1]

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a powerful method for synthesizing valuable biaryl methanol building blocks. While the inertness of the aryl chloride starting material presents a challenge, it can be reliably overcome through the rational selection of a highly active palladium catalyst system, typically featuring bulky, electron-rich phosphine ligands. By carefully controlling the reaction parameters—including the choice of base, solvent, and temperature—researchers can achieve high yields and access a diverse range of functionalized biaryls. The protocols and insights provided in this guide offer a robust framework for scientists in drug development and chemical research to successfully implement this critical transformation.

References

  • Title: Efficient Dendritic Diphosphino Pd(II) Catalysts for the Suzuki Reaction of Chloroarenes Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions Source: ResearchGate URL: [Link]

  • Title: Suzuki-type coupling of chloroarenes with arylboronic acids catalysed by nickel complexes Source: Tetrahedron Letters URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [Link]

  • Title: Masking Boronic Acids for Suzuki Coupling Source: YouTube URL: [Link]

  • Title: B-Alkyl Suzuki Couplings Source: Macmillan Group, Princeton University URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

  • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]

  • Title: Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides Source: PubMed Central (PMC) URL: [Link]

  • Title: Suzuki Coupling Mechanism Source: YouTube URL: [Link]

  • Title: Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans Source: PubMed Central (PMC) URL: [Link]

  • Title: (2-Methylphenyl)(phenyl)methanol Source: ResearchGate URL: [Link]

  • Title: (2-Methylphenyl)(phenyl)methanol Source: PubMed Central (PMC) URL: [Link]

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The Versatile Virtuoso: (2-Chloro-5-methylphenyl)methanol as a Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient and successful construction of complex molecular architectures. Among the myriad of available building blocks, (2-Chloro-5-methylphenyl)methanol emerges as a particularly versatile and valuable scaffold. Its unique substitution pattern—a sterically accessible hydroxymethyl group ortho to a chloro substituent and para to a methyl group—offers a powerful combination of reactivity and modifiability. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will explore its application in key synthetic transformations, providing detailed, field-proven protocols and insights into the causality behind experimental choices.

Core Attributes and Synthetic Rationale

The utility of this compound as a building block is rooted in its distinct structural features:

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for a wide array of transformations, including oxidation to the corresponding aldehyde, conversion to a leaving group for nucleophilic substitution, and esterification or etherification to introduce diverse functionalities.

  • The Chlorine Atom (-Cl): The chloro substituent provides a site for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, enabling the introduction of aryl, alkynyl, or amino groups. Its electron-withdrawing nature also influences the reactivity of the aromatic ring and the benzylic position.

  • The Methyl Group (-CH₃): The methyl group can serve as a steric director and can be a site for further functionalization through free-radical halogenation. In the context of medicinal chemistry, it can play a crucial role in modulating lipophilicity and metabolic stability.[1]

This trifecta of functional handles makes this compound a strategic starting point for the synthesis of a diverse range of compounds, particularly in the realms of pharmaceuticals and agrochemicals, where chloro-containing molecules have a significant presence.[2]

Application in Key Synthetic Transformations

This section details the application of this compound in three fundamental synthetic operations: etherification, oxidation, and esterification. Each protocol is presented with a discussion of the underlying principles and expected outcomes.

Synthesis of Benzyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers.[3][4] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[5] In the context of this compound, this typically involves a two-step process: activation of the alcohol followed by reaction with an alkoxide, or more commonly, conversion of the alcohol to an alkoxide followed by reaction with an alkyl halide.

Protocol 1: Synthesis of (2-Chloro-5-methylphenyl)methyl methyl ether

This protocol details the synthesis of the methyl ether derivative, a common protecting group or a building block for further transformations.

Reaction Scheme:

G reactant1 This compound reactant1->intermediate THF, 0 °C to rt reactant2 NaH reactant3 CH3I product (2-Chloro-5-methylphenyl)methyl methyl ether intermediate->product THF, 0 °C to rt

Figure 1: Williamson Ether Synthesis of (2-Chloro-5-methylphenyl)methyl methyl ether.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
This compound156.6110.01.0
Sodium hydride (60% dispersion in oil)24.0012.01.2
Iodomethane141.9411.01.1
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated aqueous NH₄Cl solution-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Experimental Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.57 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous THF (50 mL) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.48 g, 12.0 mmol, 60% dispersion) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkylation: Stir the resulting suspension at 0 °C for 30 minutes, then add iodomethane (0.68 mL, 11.0 mmol) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (2-Chloro-5-methylphenyl)methyl methyl ether.

Expertise & Experience Insights:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.[6] Weaker bases like potassium carbonate can also be used, particularly with more reactive alkylating agents, but may require longer reaction times or higher temperatures.

  • Solvent: Anhydrous THF is a suitable aprotic solvent for this reaction. Other polar aprotic solvents like DMF or DMSO can also be used and may accelerate the reaction rate.[6]

  • Temperature Control: The initial deprotonation and subsequent alkylation are performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.

Oxidation to 2-Chloro-5-methylbenzaldehyde

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis.[7] A variety of reagents can be employed, with the choice often dictated by the sensitivity of other functional groups present in the molecule. The Swern oxidation is a mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[8][9] This method is particularly advantageous as it avoids the use of heavy metals and is conducted at low temperatures, minimizing over-oxidation to the carboxylic acid.[10][11]

Protocol 2: Swern Oxidation of this compound

This protocol provides a reliable method for the synthesis of 2-Chloro-5-methylbenzaldehyde, a key intermediate for the construction of more complex molecules.

Reaction Scheme:

G reactant1 This compound product 2-Chloro-5-methylbenzaldehyde reactant1->product -78 °C to rt reagent1 1. (COCl)₂, DMSO, CH₂Cl₂ 2. Et₃N

Figure 2: Swern Oxidation of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Oxalyl chloride126.9315.01.5
Dimethyl sulfoxide (DMSO)78.1330.03.0
This compound156.6110.01.0
Triethylamine (Et₃N)101.1950.05.0
Anhydrous Dichloromethane (DCM)-100 mL-
Water-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Experimental Protocol:

  • Activator Preparation: To a flame-dried 250 mL three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DCM (50 mL) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.3 mL, 15.0 mmol) dropwise.

  • DMSO Addition: In a separate flask, dissolve DMSO (2.1 mL, 30.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled oxalyl chloride solution over 15 minutes, maintaining the temperature below -65 °C. Stir the mixture for 10 minutes.

  • Alcohol Addition: Dissolve this compound (1.57 g, 10.0 mmol) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below -65 °C. Stir for an additional 30 minutes at this temperature.

  • Base Addition: Add triethylamine (7.0 mL, 50.0 mmol) dropwise to the reaction mixture, maintaining the temperature below -65 °C. After the addition is complete, stir the mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 45 minutes.

  • Work-up: Add water (50 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-Chloro-5-methylbenzaldehyde.[12]

Trustworthiness and Self-Validation:

  • Low Temperature: Maintaining the reaction at -78 °C is critical to the stability of the reactive intermediate, chloro(dimethyl)sulfonium chloride, and to prevent side reactions.[8]

  • Order of Addition: The specified order of reagent addition is crucial for the successful formation of the active oxidizing species.

  • Byproducts: The reaction produces volatile and odorous byproducts, such as dimethyl sulfide and carbon monoxide. Therefore, it is imperative to perform this reaction in a well-ventilated fume hood.[8] Rinsing glassware with bleach solution can help to oxidize the residual dimethyl sulfide and mitigate the odor.

Esterification to Form Benzyl Esters

Esterification is a fundamental reaction for installing ester functionalities, which are prevalent in pharmaceuticals and fine chemicals. This compound can be esterified with carboxylic acids or their derivatives. The Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and efficient method suitable for a wide range of substrates.[13]

Protocol 3: Steglich Esterification with Benzoic Acid

This protocol describes the synthesis of (2-chloro-5-methylphenyl)methyl benzoate, a representative ester derivative.

Reaction Scheme:

G reactant1 This compound product (2-Chloro-5-methylphenyl)methyl benzoate reactant1->product DCM, 0 °C to rt reactant2 Benzoic Acid reagents DCC, DMAP

Figure 3: Steglich Esterification of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
This compound156.6110.01.0
Benzoic Acid122.1211.01.1
Dicyclohexylcarbodiimide (DCC)206.3312.01.2
4-Dimethylaminopyridine (DMAP)122.171.00.1
Anhydrous Dichloromethane (DCM)-50 mL-
1 M HCl solution-20 mL-
Saturated aqueous NaHCO₃ solution-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Experimental Protocol:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add benzoic acid (1.34 g, 11.0 mmol), this compound (1.57 g, 10.0 mmol), and DMAP (0.12 g, 1.0 mmol).

  • Solvent Addition: Add anhydrous DCM (50 mL) and stir until all solids are dissolved.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (2.48 g, 12.0 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure product.

Authoritative Grounding and Mechanistic Insight:

  • Role of DCC and DMAP: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[12]

  • Alternative: Two-Step Procedure via Acyl Chloride: For less reactive alcohols or to achieve higher yields, a two-step procedure involving the initial conversion of the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is highly effective.[14] The resulting acyl chloride is then reacted with this compound in the presence of a non-nucleophilic base like triethylamine or pyridine.[13]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategically positioned functional groups allow for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The protocols detailed in this application note for etherification, oxidation, and esterification serve as a robust starting point for researchers in their synthetic endeavors. By understanding the underlying chemical principles and the rationale behind the chosen experimental conditions, scientists can confidently and efficiently utilize this compound to advance their research and development goals, particularly in the synthesis of novel therapeutic agents and other high-value chemical entities.

References

  • Yao Xue Xue Bao. 2013 Aug;48(8):1195-208. [Application of methyl in drug design]. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • MSU Chemistry. Swern Oxidation Procedure. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • YouTube. Swern Oxidation. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]

  • Organic-Chemistry.org. Acid to Ester - Common Conditions. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • Science of Synthesis. P. Margaretha Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alco. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block. [Link]

  • PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. [Link]

  • University of California, Irvine. esterification of benzoic acid to methyl benzoate. [Link]

  • Google Patents. Method for preparing benzoic acid esters.

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Application Note: Derivatization of (2-Chloro-5-methylphenyl)methanol for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the chemical derivatization of (2-Chloro-5-methylphenyl)methanol for robust and reproducible analysis by gas chromatography (GC). Direct GC analysis of this polar benzyl alcohol derivative is often hampered by poor peak shape, thermal instability, and undesirable column interactions. To overcome these challenges, this document details two effective derivatization strategies: silylation and acylation. We explain the chemical rationale behind derivatization, offer guidance on selecting the appropriate method, and provide detailed, step-by-step protocols. The methodologies presented herein are designed to increase analyte volatility and thermal stability, leading to improved chromatographic resolution, enhanced sensitivity, and greater analytical accuracy for researchers, scientists, and professionals in drug development.

The Imperative for Derivatization in GC Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1] However, molecules containing polar functional groups, such as the hydroxyl (-OH) group in this compound, present significant analytical challenges. The primary issues are:

  • Low Volatility: The polar hydroxyl group engages in strong intermolecular hydrogen bonding, which raises the compound's boiling point and reduces its volatility.[2][3] This makes it difficult to efficiently transfer the analyte into the gas phase for chromatographic separation.

  • Poor Chromatographic Performance: Active hydrogens in the hydroxyl group can interact with active sites on the GC column and inlet liner, leading to significant peak tailing and reduced resolution.[2]

  • Thermal Instability: Polar compounds can be susceptible to thermal decomposition in the hot GC injector, leading to inaccurate quantification and the appearance of artifact peaks.[3]

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties.[2] For GC analysis of alcohols, the core objective is to mask the active hydrogen of the hydroxyl group. This process replaces the polar -OH group with a less polar, more stable functional group, which effectively:

  • Increases Volatility by eliminating hydrogen bonding capabilities.[2][4]

  • Improves Thermal Stability , preventing on-column degradation.[4][5]

  • Enhances Peak Shape and Resolution by minimizing adsorptive interactions with the GC system.[1]

Selecting the Optimal Derivatization Strategy

For hydroxyl-containing compounds like this compound, silylation and acylation are the two most prevalent and effective derivatization techniques. The choice between them depends on the analytical objective, the sample matrix, and the detector being used.

Silylation

Silylation is the most widely used derivatization method for GC, involving the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.[4][5] The resulting silyl ethers are significantly more volatile and thermally stable than the parent alcohol.[5]

  • Common Reagents: The most powerful and common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] Their reaction by-products are highly volatile and typically do not interfere with the chromatogram.[2] The reactivity of these reagents can be enhanced by adding a catalyst, such as 1% Trimethylchlorosilane (TMCS).[5]

  • Advantages: Reactions are generally fast and quantitative. The resulting TMS derivatives are ideal for GC-MS analysis, often producing characteristic fragmentation patterns that aid in structural confirmation.[3]

  • Considerations: Silylating reagents and the resulting TMS derivatives are highly susceptible to hydrolysis.[2][5] Therefore, all solvents, reagents, and glassware must be scrupulously anhydrous to ensure the reaction proceeds to completion.[2]

Acylation

Acylation converts alcohols into their corresponding esters.[3][7] This method is an excellent alternative to silylation, producing derivatives that are generally more stable.[3]

  • Common Reagents: Perfluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA), are frequently used. These reagents not only increase volatility but also introduce halogen atoms, which significantly enhances the response of an Electron Capture Detector (ECD).[2][3]

  • Advantages: Acyl derivatives are highly stable and resistant to moisture, making them suitable for complex matrices or when samples require storage before analysis.[3][7]

  • Considerations: Acylation reactions with anhydrides produce acid by-products (e.g., trifluoroacetic acid) that can be corrosive to the GC system and may need to be neutralized or removed prior to injection.[2] This is often accomplished by carrying out the reaction in a solvent like pyridine, which acts as an acid scavenger.[2]

Decision-Making Flowchart

The following diagram illustrates a logical approach to selecting the appropriate derivatization strategy for this compound.

start Start: Analyze This compound detector What is the primary detector? start->detector stability Is sample stability or moisture a major concern? detector->stability GC-MS or GC-FID acylation Strategy: Acylation (e.g., TFAA) detector->acylation GC-ECD silylation Strategy: Silylation (e.g., BSTFA, MSTFA) stability->silylation No (Anhydrous conditions can be maintained) stability->acylation Yes (Complex matrix or potential for hydrolysis) silylation_protocol Proceed to Silylation Protocol (Section 3.2) silylation->silylation_protocol acylation_protocol Proceed to Acylation Protocol (Section 3.3) acylation->acylation_protocol

Caption: Logical flow for selecting a derivatization method.

Application Protocols

General Precautions and Best Practices
  • Moisture Control: For silylation, ensure all glassware is oven-dried and cooled in a desiccator. Use only high-purity, anhydrous solvents and reagents.[2][6]

  • Solvents: Use aprotic solvents such as pyridine, acetonitrile, dichloromethane, or hexane. Protic solvents like methanol or ethanol will react with the derivatizing agents.[8]

  • Safety: Derivatization reagents can be toxic, corrosive, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Blanks: Always prepare a reagent blank alongside the samples to identify any potential interferences from solvents or the derivatizing agents themselves.[5]

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is ideal for achieving a volatile and thermally stable TMS ether derivative, suitable for GC-MS or GC-FID analysis.

Materials:

  • This compound sample

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile

  • GC Vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen and ensure the residue is completely dry.

  • Solvent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample residue.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the analyte.[5]

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60-70°C for 30 minutes using a heating block.[5] For primary alcohols, the reaction is often complete within minutes at room temperature, but heating ensures derivatization of any sterically hindered or less reactive species.[9]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC system.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol forms a stable trifluoroacetyl ester, which is particularly useful for enhancing sensitivity with an Electron Capture Detector (ECD).

Materials:

  • This compound sample

  • TFAA (Trifluoroacetic Anhydride)

  • Anhydrous Pyridine (acts as both solvent and acid scavenger)

  • GC Vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare the sample in a 2 mL GC vial as described in step 1 of the silylation protocol.

  • Reagent/Solvent Addition: Add 200 µL of anhydrous pyridine to the vial to dissolve the sample. Then, add 100 µL of TFAA.

  • Reaction: Tightly cap the vial and vortex. Heat at 50-60°C for 20 minutes. The pyridine will neutralize the trifluoroacetic acid by-product formed during the reaction.[2]

  • Workup (Optional): For highly sensitive analyses, a liquid-liquid extraction can be performed to remove excess reagent and by-products. After cooling, add 500 µL of a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by 500 µL of hexane. Vortex thoroughly, allow the layers to separate, and carefully transfer the upper organic layer to a new GC vial for analysis.

  • Analysis: The sample (either directly from the reaction or after workup) is ready for injection.

General Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final data analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis sample 1. Aliquot Sample into GC Vial dry 2. Dry Sample (if in solution) sample->dry dissolve 3. Dissolve in Aprotic Solvent dry->dissolve add_reagent 4. Add Derivatizing Reagent (e.g., BSTFA) dissolve->add_reagent react 5. Cap, Vortex, and Heat add_reagent->react cool 6. Cool to Room Temperature react->cool inject 7. Inject Sample into GC cool->inject separate 8. Chromatographic Separation inject->separate detect 9. Detection (MS, FID, or ECD) separate->detect data 10. Data Processing & Quantification detect->data

Caption: General workflow for derivatization and GC analysis.

Recommended GC Conditions & Expected Results

The derivatized analyte should be analyzed on a low- to mid-polarity capillary column.

Parameter Recommended Setting
GC System Gas Chromatograph with FID, ECD, or Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane)
Injector Split/Splitless, 250°C
Carrier Gas Helium or Hydrogen, Constant Flow (e.g., 1.0 mL/min)
Oven Program 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
Detector Temp FID: 280°C, MS Transfer Line: 280°C, ECD: 300°C

Expected Outcome: Successful derivatization will transform the broad, tailing peak of underivatized this compound into a sharp, symmetrical Gaussian peak with a stable retention time. For GC-MS analysis, the TMS derivative will show characteristic ions corresponding to the molecular ion and fragments from the loss of a methyl group (M-15), while the TFA derivative will provide a distinct molecular ion and fragmentation pattern useful for confirmation.[3][10]

Troubleshooting

Problem Potential Cause Solution
No/Low Product Peak Incomplete reaction; moisture contamination (silylation); reagent degradation.Ensure anhydrous conditions; increase reaction time/temperature; use fresh reagents.
Broad or Tailing Peak Incomplete derivatization; active sites in the GC inlet/column.Optimize reaction conditions; perform inlet maintenance (replace liner/septum); trim the column.
Multiple Analyte Peaks Formation of multiple derivatives (less common for simple alcohols); side reactions.For carbonyls, consider a two-step methoximation-silylation.[6] Ensure correct reagent stoichiometry.

Conclusion

Chemical derivatization is an essential and highly effective strategy for the successful gas chromatographic analysis of this compound. Both silylation with reagents like BSTFA and acylation with TFAA effectively mask the polar hydroxyl group, yielding derivatives with superior volatility, thermal stability, and chromatographic behavior. The choice between these methods allows the analyst to tailor the procedure to specific requirements, such as detector type and the need for hydrolytic stability. By following the detailed protocols and best practices outlined in this note, researchers can achieve reliable, accurate, and reproducible quantitative results.

References

  • GC Derivatization. Regis Technologies. Available at: [Link]

  • Derivatization - Chemistry LibreTexts. (2023). Available at: [Link]

  • GC Derivatization. Restek. Available at: [Link]

  • Kitson, F. G., Larsen, B. S., & McEwen, C. N. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Office of Scientific and Technical Information (OSTI). Available at: [Link]

  • Dasgupta, A., & Raisuddin, S. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 223-228. Available at: [Link]

  • Dasgupta, A., & Luke, S. (1995). Gas Chromatographic-Mass Spectrometric Identification and Quantitation of Benzyl Alcohol from Human Serum and Postmortem Blood after Derivatization with 4-Carbethoxy Hexafluorobutyryl Chloride: A Novel Derivative. Journal of Forensic Sciences, 40(2), 275-278. Available at: [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]

  • Preparation of TMS Derivatives for GC/MS. Caltech GPS. Available at: [Link]

  • Why Use GC Derivatization Reagents. Chrom Tech, Inc. (2025). Available at: [Link]

  • Kitson, F. G., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV. Available at: [Link]

  • D'Agostino, P. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151. Available at: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. Available at: [Link]

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Large-scale synthesis of (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of (2-Chloro-5-methylphenyl)methanol

Authored by: A Senior Application Scientist

Abstract

This compound is a key substituted benzyl alcohol derivative utilized as a building block in the synthesis of various high-value chemical entities, including active pharmaceutical ingredients (APIs) and agrochemicals. Its structural features make it an important intermediate for introducing the 2-chloro-5-methylbenzyl moiety into larger molecules. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via the chemoselective reduction of 2-chloro-5-methylbenzaldehyde. The protocol emphasizes safety, efficiency, and product purity, making it suitable for implementation in research, process development, and manufacturing environments.

Introduction and Synthetic Strategy

The synthesis of substituted benzyl alcohols is a fundamental transformation in organic chemistry. For large-scale production, the ideal synthetic route must be high-yielding, cost-effective, and operationally simple. While methods like the Grignard reaction can produce benzyl alcohols, they often require strictly anhydrous conditions and can present challenges with substrate compatibility.[1][2]

The most reliable and widely adopted industrial method for preparing this compound is the reduction of the corresponding aldehyde, 2-chloro-5-methylbenzaldehyde. This approach offers high chemoselectivity, preserving other functional groups, and utilizes mild reaction conditions. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale. It is a cost-effective, selective reducing agent for aldehydes and ketones, and is significantly safer and easier to handle than more potent metal hydrides like lithium aluminum hydride (LiAlH₄).[3][4]

This guide details a process centered on the NaBH₄ reduction, outlining the reaction mechanism, a step-by-step protocol, critical safety considerations, and robust analytical methods for quality control.

Reaction Mechanism and Workflow

The core of the synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 2-chloro-5-methylbenzaldehyde. The reaction proceeds via a transient alkoxide intermediate, which is subsequently protonated during the work-up step to yield the final alcohol product. Methanol is a common solvent for this reaction as it helps to activate the borohydride and serves as a proton source for the final step.

Overall Reaction Scheme

cluster_0 Reaction Scheme start 2-Chloro-5-methylbenzaldehyde intermediate Sodium Borohydride (NaBH₄) Methanol (Solvent) start->intermediate Reduction product This compound intermediate->product

Caption: Reduction of 2-chloro-5-methylbenzaldehyde to the target alcohol.

Experimental Workflow Overview

The following diagram outlines the complete workflow from reaction setup to final product analysis, ensuring a self-validating and reproducible process.

G cluster_workflow Experimental Workflow arrow -> A 1. Reagent Preparation Dissolve 2-chloro-5-methylbenzaldehyde in Methanol B 2. Reaction Cool solution to 0-5 °C. Add NaBH₄ portion-wise A->B  Control Temperature C 3. Monitoring Track reaction progress via TLC B->C  Maintain Stirring D 4. Quenching & Work-up Add water to quench excess NaBH₄. Remove Methanol. Perform liquid-liquid extraction C->D  Upon Completion E 5. Purification Wash, dry, and concentrate the organic phase D->E  Separate Layers F 6. Isolation & Analysis Isolate crude product. Characterize by HPLC, GC-MS, NMR E->F  Solvent Evaporation

Caption: Step-by-step workflow for the synthesis and analysis.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale that is readily adaptable to larger pilot-plant or manufacturing scales.

Materials and Equipment
Reagent / Material Grade Supplier Example Purpose
2-Chloro-5-methylbenzaldehyde>98% PuritySigma-Aldrich, TCIStarting Material
Sodium Borohydride (NaBH₄)Powder, >98%Sigma-AldrichReducing Agent
Methanol (MeOH)AnhydrousFisher ScientificReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Deionized Water (H₂O)--Quenching & Washing
Brine (Saturated NaCl solution)--Washing
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD MilliporeDrying Agent
Equipment Specification -Purpose
Jacketed Glass Reactor5 L-Reaction Vessel with Temperature Control
Overhead Mechanical Stirrer--Efficient Mixing
Temperature Probe (Thermocouple)--Reaction Monitoring
Addition Funnel / Powder Funnel--Controlled Reagent Addition
Rotary Evaporator--Solvent Removal
Separatory Funnel5 L-Liquid-Liquid Extraction
Step-by-Step Procedure
  • Reaction Setup: Charge the 5 L reactor with 2-chloro-5-methylbenzaldehyde (309 g, 2.0 mol). Add anhydrous methanol (2.0 L) and begin stirring with the overhead stirrer until all the solid has dissolved.

  • Cooling: Circulate a coolant (e.g., a glycol/water mixture) through the reactor jacket to cool the internal temperature of the solution to 0–5 °C.

  • Reagent Addition: Once the solution is at the target temperature, begin adding sodium borohydride (83.2 g, 2.2 mol, 1.1 equivalents) portion-wise over a period of 60–90 minutes. Causality: The reaction is exothermic and produces hydrogen gas. Slow, controlled addition is critical to manage the temperature and prevent excessive gas evolution, which could over-pressurize the vessel.[3][5]

  • Reaction Monitoring: Maintain the internal temperature between 0–10 °C. After the final addition of NaBH₄, let the reaction stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting aldehyde spot (visualized under UV light) indicates completion.

  • Quenching: Once the reaction is complete, slowly and carefully add deionized water (approx. 500 mL) to the reaction mixture while maintaining cooling. This will quench any unreacted sodium borohydride. Noticeable gas evolution will occur.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol. This will result in an aqueous slurry.

  • Extraction: Transfer the slurry to a 5 L separatory funnel. Add ethyl acetate (2 L) and shake vigorously. Allow the layers to separate and collect the organic (top) layer. Extract the aqueous layer again with ethyl acetate (1 L). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with deionized water (2 x 1 L) and then with brine (1 x 1 L). The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Product Isolation: Concentrate the dried organic solution on a rotary evaporator to remove the ethyl acetate. This will yield the crude this compound as an oil or low-melting solid. The product can be further purified by vacuum distillation if required.

Safety and Handling Precautions

Trustworthiness: Adherence to strict safety protocols is non-negotiable, particularly when handling water-reactive reagents on a large scale.

  • Sodium Borohydride (NaBH₄): This reagent is the primary hazard.

    • Water Reactivity: NaBH₄ reacts with water, alcohols, and acids to release flammable hydrogen gas, which can ignite spontaneously.[3] All additions and quenching operations must be performed slowly and with adequate cooling.

    • Handling: Handle NaBH₄ in a well-ventilated area, preferably a fume hood. Avoid creating dust.[5] Store in a tightly sealed container in a cool, dry place away from acids and oxidizers.[5][6]

    • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and nitrile or neoprene gloves.[3][7]

    • Spill Response: In case of a spill, cover with dry sand or another non-combustible material. Do NOT use water.[5][6]

  • Solvents: Methanol and ethyl acetate are flammable. Ensure all electrical equipment is properly grounded and avoid sources of ignition.

Product Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

Analytical Method Purpose Expected Result / Specification
Appearance Physical state confirmationColorless to pale yellow oil or low-melting solid.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationPurity: ≥98.5%. A C18 reverse-phase column with a mobile phase of acetonitrile/water can be used for analysis.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Identity confirmation and impurity profilingThe molecular ion peak corresponding to the product's mass should be observed, along with a characteristic fragmentation pattern.[4]
¹H NMR (400 MHz, CDCl₃) Structural Elucidationδ ~7.3 (s, 1H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 4.7 (s, 2H, -CH₂OH), 2.3 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃) Structural Elucidationδ ~138, 135, 132, 130, 128, 127 (Ar-C), 63 (-CH₂OH), 21 (-CH₃).
Infrared (IR) Spectroscopy Functional Group IdentificationBroad peak at ~3300 cm⁻¹ (O-H stretch), peaks at ~2900 cm⁻¹ (C-H stretch), and characteristic aromatic peaks in the 1600-1400 cm⁻¹ region. Absence of strong carbonyl (C=O) peak from ~1700 cm⁻¹.

References

  • ESPI Metals. Sodium Borohydride Safety Information. [Link]

  • University of California. Sodium borohydride - Standard Operating Procedure. (2012-12-14). [Link]

  • Oregon State University. Sodium Borohydride SOP. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • Google Patents.
  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Google Patents. Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • ResearchGate. Substituted benzyl alcohol chlorinations. [Link]

  • NC State University Libraries. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. [Link]

  • The Japanese Pharmacopoeia. Benzyl Alcohol. [Link]

  • Google Patents. Method for purifying benzyl alcohol.
  • University of Colorado Boulder. Preparation of triphenyl methanol by grignard reaction. [Link]

  • National Institutes of Health. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. [Link]

  • Arctom. CAS NO. 89981-57-7 | this compound. [Link]

  • PubChemLite. 2-chloro-5-methylbenzaldehyde (C8H7ClO). [Link]

  • PubChem. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278. [Link]

  • Quick Company. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. [Link]

  • PubChem. (2-Chloro-5-ethylphenyl)(phenyl)methanol | C15H15ClO | CID 177691483. [Link]

  • ResearchGate. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. [Link]

  • NIST. Benzaldehyde, 2-chloro-. [Link]

  • AA Blocks. 2229355-31-9 | [1-(2-chloro-5-methylphenyl)cyclopropyl]methanol. [Link]

  • International Journal of Research in Pharmacy and Chemistry. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. [Link]

  • Bangladesh Journals Online. Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. [Link]

  • Wiley Online Library. "Methanol," in: Ullmann's Encyclopedia of Industrial Chemistry. [Link]

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Application Notes & Protocols: (2-Chloro-5-methylphenyl)methanol as a Core Building Block for the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and process chemists on the utilization of (2-Chloro-5-methylphenyl)methanol as a versatile starting material in the synthesis of advanced agricultural chemicals. We present a detailed, three-step synthetic pathway to a potent fungicide scaffold analogous to Boscalid, a widely used succinate dehydrogenase inhibitor (SDHI). The protocols herein are designed to be self-validating, with in-depth explanations for experimental choices, detailed procedural steps, and characterization data. The overarching goal is to demonstrate the strategic value of this compound in constructing complex, high-value agrochemical molecules.

Introduction and Strategic Overview

This compound is a substituted benzyl alcohol derivative that serves as a highly adaptable precursor in multi-step organic synthesis. Its utility is derived from two primary reactive sites: the primary alcohol, which can be readily oxidized to an aldehyde or converted into a good leaving group, and the substituted aromatic ring. These features make it an ideal starting point for building the complex scaffolds required for modern agricultural chemicals.

This guide focuses on its application in synthesizing fungicides that operate by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain.[1] This mechanism is a cornerstone of modern fungal disease control.[1][2] We will detail a synthetic route to produce a molecule structurally related to the commercial fungicide Boscalid, thereby showcasing a practical and efficient application of this compound.

The proposed synthetic workflow is a logical sequence of established, high-yield chemical transformations, demonstrating a clear path from a simple building block to a complex, biologically active compound.

G cluster_0 Synthesis Workflow A This compound (Starting Material) B Step 1: Oxidation (Protocol I) A->B PCC / DCM C 2-Chloro-5-methylbenzaldehyde (Intermediate) B->C D Step 2: Reductive Amination (Protocol II) C->D 1. 4-Chloroaniline 2. NaBH(OAc)3 E N-(4-chlorophenyl)-1-(2-chloro- 5-methylphenyl)methanamine (Key Intermediate) D->E F Step 3: Amide Coupling (Protocol III) E->F 2-Chloronicotinoyl chloride G Final Product: Boscalid Analogue F->G

Caption: Overall workflow for the synthesis of a Boscalid analogue.

Protocol I: Oxidation of this compound to 2-Chloro-5-methylbenzaldehyde

Principle: The initial and critical step involves the mild oxidation of the primary alcohol to its corresponding aldehyde. Over-oxidation to the carboxylic acid must be avoided, as the aldehyde functionality is essential for the subsequent reductive amination step. Pyridinium chlorochromate (PCC) is selected as the oxidant due to its high selectivity for converting primary alcohols to aldehydes in aprotic solvents like dichloromethane (DCM).

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
This compound156.61 g/mol 5.00 g31.9
Pyridinium chlorochromate (PCC)215.56 g/mol 8.25 g38.3
Dichloromethane (DCM), anhydrous-150 mL-
Silica Gel-~30 g-
Diethyl Ether-As needed-

Step-by-Step Protocol:

  • Setup: Under a nitrogen atmosphere, add 8.25 g (38.3 mmol, 1.2 eq) of PCC and ~30 g of silica gel to a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Solvent Addition: Add 100 mL of anhydrous DCM to the flask and stir to create a slurry.

  • Substrate Addition: Dissolve 5.00 g (31.9 mmol) of this compound in 50 mL of anhydrous DCM. Add this solution to the PCC slurry in a single portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.

  • Purification: Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether until all the product has been collected. This step is crucial for removing the chromium byproducts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Product: The resulting 2-Chloro-5-methylbenzaldehyde should be a pale yellow oil or solid. Further purification by column chromatography can be performed if necessary, but the crude product is often of sufficient purity for the next step.

    • Expected Yield: 85-95%.

Protocol II: Synthesis of the Diarylamine Intermediate via Reductive Amination

Principle: This step constructs the core diarylamine structure. The aldehyde synthesized in Protocol I is first condensed with 4-chloroaniline to form an intermediate imine. This imine is then reduced in situ to the stable secondary amine using sodium triacetoxyborohydride [NaBH(OAc)₃]. This reducing agent is chosen for its mildness and tolerance of various functional groups, making it ideal for this transformation.

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
2-Chloro-5-methylbenzaldehyde154.59 g/mol 4.50 g29.1
4-Chloroaniline127.57 g/mol 3.71 g29.1
Sodium triacetoxyborohydride211.94 g/mol 7.40 g34.9
Dichloroethane (DCE), anhydrous-120 mL-
Acetic Acid (glacial)60.05 g/mol 1.75 mL30.6
Saturated Sodium Bicarbonate Solution-As needed-

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask, add 4.50 g (29.1 mmol) of 2-Chloro-5-methylbenzaldehyde, 3.71 g (29.1 mmol) of 4-chloroaniline, and 120 mL of anhydrous dichloroethane (DCE).

  • Acid Catalyst: Add 1.75 mL (30.6 mmol) of glacial acetic acid. The acid catalyzes the formation of the imine intermediate.

  • Initial Reaction: Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Add 7.40 g (34.9 mmol, 1.2 eq) of sodium triacetoxyborohydride to the mixture in portions over 10 minutes. The reaction is mildly exothermic.

  • Reaction: Continue stirring at room temperature for 12-18 hours or until TLC analysis indicates the complete consumption of the starting materials.

  • Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2x 50 mL) and then with brine (1x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, N-(4-chlorophenyl)-1-(2-chloro-5-methylphenyl)methanamine, can be purified by silica gel column chromatography to yield a pure solid or oil.

Protocol III: Final Amide Coupling to Synthesize Boscalid Analogue

Principle: The final step is a nucleophilic acyl substitution to form the desired amide bond. The secondary amine synthesized in Protocol II acts as the nucleophile, attacking the highly reactive acid chloride of 2-chloronicotinic acid. This reaction is a well-established method for synthesizing Boscalid and related anilide fungicides.[3][4] A base, such as triethylamine, is used to scavenge the HCl byproduct generated during the reaction.

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
Diarylamine Intermediate (from P-II)266.15 g/mol 5.00 g18.8
2-Chloronicotinoyl chloride176.00 g/mol 3.48 g19.8
Triethylamine (TEA)101.19 g/mol 3.15 mL22.6
Toluene, anhydrous-100 mL-

Step-by-Step Protocol:

  • Setup: In a 250 mL flask under a nitrogen atmosphere, dissolve 5.00 g (18.8 mmol) of the diarylamine intermediate and 3.15 mL (22.6 mmol, 1.2 eq) of triethylamine in 100 mL of anhydrous toluene.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acid Chloride Addition: Dissolve 3.48 g (19.8 mmol, 1.05 eq) of 2-chloronicotinoyl chloride in 20 mL of anhydrous toluene. Add this solution dropwise to the cooled amine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Upon completion, cool the mixture and filter to remove the triethylamine hydrochloride salt. Wash the solid with a small amount of cold toluene.

  • Washing: Combine the filtrates and wash with water (2x 50 mL) and then brine (1x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Crystallization: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the final product as an off-white crystalline solid.[3][4]

Mechanism of Action: SDH Inhibition

The synthesized Boscalid analogue, like other carboxamide fungicides, functions by targeting Complex II of the mitochondrial respiratory chain.[1][5] By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme, it blocks the electron transport from succinate to ubiquinone. This interruption halts cellular respiration, depriving the fungal cells of ATP and ultimately leading to cell death.

G TCA Succinate TCA Cycle SDH Succinate Dehydrogenase (SDH) Complex II TCA:f0->SDH:f0 FAD FAD → FADH₂ SDH->FAD UQ Ubiquinone (Q) → Ubihydroquinone (QH₂) FAD->UQ C3 Complex III UQ->C3 Inhibitor Boscalid Analogue Inhibitor->SDH:f1  Inhibition

Caption: Inhibition of the mitochondrial respiratory chain by SDHI fungicides.

Conclusion

This application note demonstrates a robust and logical synthetic pathway for producing a high-value agrochemical scaffold from the readily available starting material, this compound. The described protocols for oxidation, reductive amination, and amide coupling represent fundamental and scalable transformations in modern organic synthesis. This work underscores the strategic importance of selecting versatile building blocks to streamline the development and production of novel agricultural chemicals.

References

  • Boscalid - Wikipedia. Provides a general overview of Boscalid, its history, and its mechanism of action as a succinate dehydrogenase inhibitor. [1]

  • WO2017193619A1 - Process for preparing boscalid - Google Patents. Describes the synthesis of Boscalid via the reaction of 2-chloro-3-nicotinyl chloride with 2-(4-chlorophenyl) aniline. [3]

  • Synthesis of Boscalid via a three-step telescoped continuous flow process - Reaction Chemistry & Engineering (RSC Publishing). Details a continuous flow process for Boscalid synthesis, including a Suzuki cross-coupling and nitro group reduction. [6]

  • US20190144392A1 - Process for preparing boscalid - Google Patents. Discloses processes for producing 2-halogen-pyridine-carboxylic acid amides, including the preparation of Boscalid. [4]

  • Boscalid (Ref: BAS 510F) - AERU - University of Hertfordshire. Outlines the properties, mechanism (Succinate Dehydrogenase Inhibitor), and synthesis of Boscalid. [5]

  • Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects - Annual Research & Review in Biology. A review covering the mechanisms of action for various fungicides. [2]

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Troubleshooting & Optimization

Technical Support Center: Purification of (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-Chloro-5-methylphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?

The impurity profile of your crude this compound largely depends on the synthetic route employed. The most common synthesis involves the reduction of 2-chloro-5-methylbenzaldehyde.

Based on this, you should anticipate the following impurities:

  • Unreacted Starting Material: 2-chloro-5-methylbenzaldehyde is a primary impurity if the reduction is incomplete.

  • Over-oxidation Product: 2-chloro-5-methylbenzoic acid can be present if the aldehyde starting material was impure or if oxidation occurred during work-up.

  • Dimerization/Side Products: Dibenzyl ethers can form, particularly if the reaction is performed at elevated temperatures or under acidic conditions[1].

  • Residual Reagents: Boron salts (from NaBH₄ reduction) or other reducing agent by-products are common and are typically removed during the aqueous work-up[2].

Q2: How can I quickly assess the complexity and purity of my crude product before attempting a large-scale purification?

Thin Layer Chromatography (TLC) is the most effective initial technique. It is essential for monitoring reaction progress and for developing a purification strategy[2][3].

Quick Protocol for TLC Analysis:

  • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber using a pre-determined solvent system.

  • Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate stain).

The number of spots and their relative positions (Rf values) will give you a clear picture of your crude mixture's complexity and help in selecting the right conditions for column chromatography.

Q3: Which purification method should I choose? My product is a solid/liquid/oil.

The choice of purification method depends on the physical state of your crude product, the nature of the impurities, and the scale of the reaction. The following decision tree provides a general guide.

G start Assess Crude Product (TLC, Physical State) is_solid Is the major component a solid? start->is_solid tlc_check TLC shows baseline impurities or is relatively clean? is_solid->tlc_check Yes is_liquid Is the product a high-boiling liquid/oil? is_solid->is_liquid No recrystallize Attempt Recrystallization tlc_check->recrystallize Yes column Flash Column Chromatography tlc_check->column No, complex mixture scale_check Large Scale (>10g)? is_liquid->scale_check Yes complex_mix TLC shows multiple, closely-spaced spots? scale_check->complex_mix No distill Vacuum Distillation scale_check->distill Yes silica_plug Filter through a short silica plug complex_mix->silica_plug No, simple mixture complex_mix->column Yes

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide: Common Purification Problems
Problem 1: My crude product is a complex mixture with multiple spots on TLC. How do I perform an effective separation?

Solution: Flash Column Chromatography

When TLC analysis reveals multiple components, flash column chromatography is the most reliable method for isolating your target compound.[4] The polarity of this compound is moderate, allowing for good separation from less polar impurities (like dibenzyl ether) and more polar impurities (like the corresponding carboxylic acid).

Table 1: Recommended Starting Conditions for Flash Chromatography

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for a wide range of organic compounds.[5]
Mobile Phase (Eluent) Hexanes:Ethyl Acetate GradientStart with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. This provides good separation for compounds of varying polarity.[6]
Column Dimensions 50:1 to 100:1 Silica:Crude Ratio (by weight)Ensures sufficient resolving power.
Sample Loading Dry LoadingFor optimal separation, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[7][8]

Step-by-Step Protocol: Flash Column Chromatography

  • Prepare the Column: Select an appropriate size column and dry-pack it with silica gel. Gently tap the column to ensure even packing. Add a thin layer of sand on top.

  • Wet the Column: Run the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) through the column until the entire silica bed is saturated. Do not let the column run dry.

  • Load the Sample: Using the dry loading method described in Table 1, carefully add your sample-silica mixture to the top of the column bed. Add another thin layer of sand on top.

  • Elute: Carefully add your eluent to the column and apply positive pressure (using a pump or inert gas). Begin collecting fractions.

  • Monitor Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Problem 2: My product is a solid, but it either "oils out" or fails to crystallize.

Solution: Systematic Recrystallization Solvent Screening

"Oiling out" occurs when a solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. This and other crystallization failures are almost always due to an inappropriate solvent choice.

Step-by-Step Protocol: Recrystallization

  • Preliminary Purification: If your crude product is highly impure, impurities can inhibit crystal formation.[9] Consider a rapid filtration through a small plug of silica gel with a moderately polar solvent to remove baseline impurities first.[7]

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Test small batches in test tubes with various solvents.

Table 2: Potential Solvent Systems for Recrystallization

Solvent SystemTypeRationale
Toluene / HexanesSolvent / Anti-solventToluene will dissolve the aromatic compound, and hexanes will induce precipitation upon cooling or addition.
Ethyl Acetate / HexanesSolvent / Anti-solventA common, effective system for moderately polar compounds.[9]
Isopropanol / WaterSolvent / Anti-solventThe alcohol dissolves the compound, and water decreases solubility to promote crystallization.
Dichloromethane / Petroleum EtherSolvent / Anti-solventGood for compounds that are highly soluble in chlorinated solvents.[10]
  • Execution:

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • If using a solvent/anti-solvent system, dissolve in the "solvent" and slowly add the "anti-solvent" at an elevated temperature until the solution becomes faintly cloudy. Add a drop of the "solvent" to clarify.

    • Allow the solution to cool slowly to room temperature. Do not disturb it.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Problem 3: I have a large quantity (>10 g) of liquid product to purify from high-boiling impurities.

Solution: Vacuum Distillation

For large-scale purification of thermally stable liquids, vacuum distillation is often more efficient than chromatography. Distilling under reduced pressure lowers the boiling point, preventing potential decomposition that can occur at atmospheric pressure.[11][12] Benzyl alcohols can be sensitive to high temperatures, making vacuum distillation the preferred method.[5]

G General Workflow for Vacuum Distillation cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis A Assemble distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask) B Connect to vacuum pump with a cold trap A->B C Place flask in heating mantle with magnetic stirring B->C D Charge crude liquid into distillation flask C->D E Slowly reduce pressure to target vacuum D->E F Gradually increase heat until boiling begins E->F G Collect fractions based on boiling point stability F->G H Analyze purity of fractions (GC, TLC) G->H

Caption: Workflow for purification by vacuum distillation.

Key Considerations for Vacuum Distillation:

  • Pressure: Work at the lowest pressure your system can stably achieve (typically 1-10 mmHg).

  • Temperature: The boiling point will be significantly lower than at atmospheric pressure. Avoid overheating, which can cause decomposition.[11]

  • Fractionation: Use a short-path distillation head for simple separations or a Vigreux column for separating components with closer boiling points.

  • Safety: Ensure all glassware is free of cracks and use a safety shield, as implosion is a risk with vacuum work.

Final Purity Assessment

After purification, it is critical to assess the final purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase like acetonitrile and water is suitable for determining purity as a percentage area.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and reveal the presence of any impurities with distinct signals.

References
  • BenchChem. (2025). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
  • BenchChem. (2025). An In-depth Technical Guide to (2-Chlorophenyl)methanol.
  • Hart, H., & Schuetz, R. D. (1950). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. Journal of the American Chemical Society, 72(1), 289-291.
  • Organic Syntheses Procedure. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12008, 2-Chloro-5-methylphenol. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (2021). Benzyl Alcohol. Official Monographs.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • BLD Pharm. (n.d.). (2-Chloro-4-methylphenyl)methanol.
  • Google Patents. (n.d.). WO2006110037A2 - Preparation of 2-substituted 4-chl0r0-5-f0rmylimidaz0les...
  • Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
  • Google Patents. (n.d.). US5750801A - Process for the continuous preparation of benzyl alcohol.
  • Google Patents. (n.d.). EP1164118A2 - Process for producing benzyl alcohol.
  • Quora. (2020). How to clean benzyl alcohol residue? Retrieved from [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Al-Amin, M., et al. (2022). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering, 10(27), 8869-8877.
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  • Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole...
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Technical Support Center: Optimizing the Synthesis of (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key chemical intermediate.

Introduction

This compound is a substituted benzyl alcohol derivative with applications in the synthesis of pharmaceuticals and other fine chemicals. The successful synthesis of this compound with high purity and yield is critical for downstream applications. The most common and reliable synthetic routes involve the reduction of either 2-chloro-5-methylbenzoic acid or 2-chloro-5-methylbenzaldehyde. This guide will focus on troubleshooting and optimizing these two primary pathways.

Reaction Pathways Overview

Two principal synthetic routes are commonly employed for the preparation of this compound:

  • Reduction of 2-chloro-5-methylbenzoic acid: This is a robust method, often utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃•THF).

  • Reduction of 2-chloro-5-methylbenzaldehyde: This route employs milder reducing agents, most commonly Sodium Borohydride (NaBH₄), and is often preferred for its operational simplicity and safety.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low product yield is a common issue that can stem from several factors, depending on the chosen synthetic route.

For the Reduction of 2-chloro-5-methylbenzoic acid with LiAlH₄:

  • Cause 1: Inactive LiAlH₄. Lithium aluminum hydride is extremely sensitive to moisture and can be deactivated by improper handling or storage.

    • Solution: Always use freshly opened, high-quality LiAlH₄. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry inert gas before use.

  • Cause 2: Incomplete Reaction. The reduction of a carboxylic acid is a two-step process, first to the aldehyde and then to the alcohol. Insufficient reducing agent or reaction time can lead to incomplete conversion.

    • Solution: Use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure completion.

  • Cause 3: Improper Work-up. The work-up of LiAlH₄ reactions is critical for product isolation. The formation of gelatinous aluminum salts can trap the product, leading to low isolated yields.

    • Solution: Employ the Fieser work-up procedure to quench the reaction and precipitate manageable aluminum salts.[1][2] For a reaction with 'x' grams of LiAlH₄, cautiously and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water This procedure should result in a granular precipitate that can be easily filtered off.[2]

For the Reduction of 2-chloro-5-methylbenzaldehyde with NaBH₄:

  • Cause 1: Decomposed NaBH₄. While more stable than LiAlH₄, sodium borohydride can still decompose over time, especially if exposed to moisture.

    • Solution: Use a fresh bottle of NaBH₄. While not as critical as with LiAlH₄, minimizing exposure to atmospheric moisture is good practice.

  • Cause 2: Insufficient Molar Ratio of Reducing Agent. While the stoichiometry is 1:4 (NaBH₄ to aldehyde), it is common to use a slight excess to ensure the reaction goes to completion.

    • Solution: Use 1.1 to 1.5 equivalents of NaBH₄ per equivalent of the aldehyde.

  • Cause 3: Reaction Temperature Too Low. While the reaction is typically performed at low temperatures (e.g., 0 °C) to control the initial exotherm, allowing the reaction to warm to room temperature can ensure completion.

    • Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to stir at room temperature for a few hours and monitor by TLC.

Issue 2: Presence of Impurities in the Final Product

Question: My final product is not pure. What are the common impurities and how can I remove them?

Answer:

The nature of the impurities will depend on the synthetic route and reaction conditions.

  • Impurity 1: Unreacted Starting Material.

    • Cause: Incomplete reaction (see Issue 1).

    • Purification:

      • If the starting material is 2-chloro-5-methylbenzoic acid: The acidic starting material can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired alcohol will remain in the organic layer.

      • If the starting material is 2-chloro-5-methylbenzaldehyde: Both the aldehyde and the alcohol are neutral. Purification is best achieved by column chromatography on silica gel.

  • Impurity 2: Over-reduction Products (less common for this substrate).

    • Cause: In some cases, aggressive reducing agents can lead to the reduction of the aromatic ring or cleavage of the chloro-substituent. This is more likely under harsh conditions (e.g., high temperatures with powerful reducing agents).

    • Solution: Maintain careful control over reaction temperature. Use the mildest effective reducing agent for the transformation.

  • Impurity 3: Aldehyde Intermediate (from carboxylic acid reduction).

    • Cause: Incomplete reduction of the intermediate aldehyde.

    • Solution: Ensure a sufficient excess of the reducing agent and adequate reaction time. This impurity can be removed by column chromatography.

  • Impurity 4: Formation of an Ester Intermediate.

    • Cause: When reducing a carboxylic acid with LiAlH₄, an intermediate aluminum alkoxide is formed which is then further reduced. In some cases, if the reaction is not properly quenched, side reactions can occur.

    • Solution: Adherence to a proper work-up procedure is crucial.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: reduction of the carboxylic acid or the aldehyde?

A1: The choice of synthetic route depends on the availability of the starting materials and the desired scale of the reaction.

  • Aldehyde Reduction (with NaBH₄): This method is generally safer and has a simpler work-up procedure, making it suitable for many laboratory-scale syntheses.[3]

  • Carboxylic Acid Reduction (with LiAlH₄ or BH₃•THF): This is a very effective method, especially if the carboxylic acid is more readily available than the aldehyde. However, it requires more stringent anhydrous conditions and careful handling of the pyrophoric reducing agents.[1][4]

Q2: Can I use a different reducing agent?

A2: Yes, other reducing agents can be used. For example, Borane-tetrahydrofuran complex (BH₃•THF) is also effective for the reduction of carboxylic acids and can sometimes offer different selectivity compared to LiAlH₄.[5][6] For the reduction of the aldehyde, other mild reducing agents like sodium cyanoborohydride could be used, although NaBH₄ is the most common and cost-effective choice.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, any intermediates, and the final product. The product, being an alcohol, will be more polar than the corresponding aldehyde and less polar than the carboxylic acid.

Q4: What is the best method for purifying the final product?

A4: For small-scale preparations or to achieve very high purity, column chromatography on silica gel is the recommended method. For larger-scale preparations, distillation under reduced pressure can be an effective purification technique if the product is thermally stable. Recrystallization from a suitable solvent system may also be an option if the product is a solid at room temperature.

Detailed Experimental Protocols

Protocol 1: Reduction of 2-chloro-5-methylbenzoic acid using LiAlH₄

Materials:

  • 2-chloro-5-methylbenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (1.5 eq.) under a positive pressure of nitrogen.

  • Addition of Solvent: Add anhydrous THF to the flask via a cannula or a dry syringe.

  • Addition of Starting Material: Dissolve 2-chloro-5-methylbenzoic acid (1.0 eq.) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux.

  • Work-up (Fieser Method): [1][2] Cool the reaction mixture to 0 °C. Cautiously and slowly add water (equal in mL to the grams of LiAlH₄ used), followed by 15% aqueous NaOH (equal in mL to the grams of LiAlH₄ used), and finally water again (3 times the mL of the grams of LiAlH₄ used).

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. A white, granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: Reduction of 2-chloro-5-methylbenzaldehyde using NaBH₄

Materials:

  • 2-chloro-5-methylbenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-methylbenzaldehyde (1.0 eq.) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[3]

Data Summary Table

ParameterReduction of Carboxylic AcidReduction of Aldehyde
Reducing Agent LiAlH₄ or BH₃•THFNaBH₄
Solvent Anhydrous THF or EtherMethanol or Ethanol
Temperature 0 °C to reflux0 °C to room temperature
Work-up Fieser work-up (aqueous quench)Aqueous quench and extraction
Safety Requires stringent anhydrous conditions; pyrophoric reagentsMilder conditions; less hazardous
Yield Generally highGenerally high

Visualizing the Process

Reaction Pathway Diagram

Reaction_Pathway cluster_0 Route 1: Carboxylic Acid Reduction cluster_1 Route 2: Aldehyde Reduction 2-chloro-5-methylbenzoic_acid 2-chloro-5-methylbenzoic acid product_1 This compound 2-chloro-5-methylbenzoic_acid->product_1   LiAlH₄, THF or BH₃•THF 2-chloro-5-methylbenzaldehyde 2-chloro-5-methylbenzaldehyde product_2 This compound 2-chloro-5-methylbenzaldehyde->product_2   NaBH₄, MeOH

Caption: Synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Product Yield check_reagent Check Reducing Agent Activity (Use fresh reagent) start->check_reagent check_conditions Verify Reaction Conditions (Stoichiometry, Time, Temp) start->check_conditions check_workup Review Work-up Procedure (e.g., Fieser work-up for LiAlH₄) start->check_workup inactive_reagent Inactive Reagent check_reagent->inactive_reagent Yes incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction Yes product_loss Product Loss During Work-up check_workup->product_loss Yes solution_reagent Use Fresh, Properly Handled Reagent inactive_reagent->solution_reagent solution_conditions Optimize Molar Ratio, Reaction Time, and Temperature incomplete_reaction->solution_conditions solution_workup Follow Recommended Work-up Protocol product_loss->solution_workup

Caption: Troubleshooting workflow for low product yield.

References

  • Google Patents. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • PubChem. 2-Chloro-5-methylphenol. Available from: [Link]

  • Reis, R. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. 2023. Available from: [Link]

  • Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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  • Google Patents. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
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Technical Support Center: Selective Oxidation of (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective oxidation of (2-Chloro-5-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of synthesizing (2-Chloro-5-methylbenzaldehyde) while preventing its over-oxidation to the corresponding carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your experiments are successful, reproducible, and self-validating.

The oxidation of primary benzylic alcohols is a foundational transformation in organic synthesis. However, the benzylic position's reactivity, which facilitates the initial oxidation, also makes the resulting aldehyde susceptible to further oxidation. This is particularly true for substrates like this compound, where precise control is paramount. This guide offers troubleshooting solutions, answers to frequently asked questions, and detailed protocols for achieving high selectivity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Question 1: My reaction shows significant formation of 2-chloro-5-methylbenzoic acid as a byproduct. How can I minimize this over-oxidation?

Answer: Over-oxidation is the most common challenge in this synthesis. It typically occurs when the initially formed aldehyde reacts further with the oxidant. The primary cause is often the formation of a hydrate (geminal diol) intermediate in the presence of water, which is then readily oxidized.[1]

Here are the key strategies to enhance selectivity for the aldehyde:

  • Choice of Oxidant: Switch to a milder, more selective oxidizing agent. Strong, metal-based oxidants in aqueous media (e.g., KMnO₄, Chromic Acid) are highly prone to causing over-oxidation. Reagents specifically designed for the alcohol-to-aldehyde step are far superior.

    • Dess-Martin Periodinane (DMP): An excellent choice for this transformation. DMP is a hypervalent iodine reagent that operates under mild, neutral, and strictly anhydrous conditions, which inherently suppresses the hydrate formation pathway.[2][3]

    • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at very low temperatures (typically -78 °C).[4][5] The reaction is fast, efficient, and stops cleanly at the aldehyde stage because the conditions do not favor hydrate formation.[5]

  • Anhydrous Conditions: Meticulously ensure your reaction is free of water. Dry your glassware thoroughly, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Even reagents like Pyridinium Chlorochromate (PCC), while milder than chromic acid, can cause over-oxidation if water is present to form the oxidizable hydrate.[6]

  • Reaction Monitoring: Do not run the reaction for a predetermined time without monitoring. Track the consumption of the starting alcohol by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, quench the reaction immediately to prevent the slower over-oxidation of the product.

Question 2: My conversion of this compound is low, but I'm afraid increasing reaction time or temperature will cause over-oxidation. What is the correct approach?

Answer: This is a classic dilemma. Simply extending the reaction time with a non-selective oxidant will almost certainly lead to a mixture of starting material, desired aldehyde, and undesired carboxylic acid.

  • Verify Oxidant Stoichiometry & Activity: Ensure you are using the correct stoichiometry (typically 1.1-1.5 equivalents) of a fresh, active oxidant. Many oxidizing agents, including DMP, can degrade upon improper storage. Low conversion can stem from using an insufficient amount or degraded reagent.[7]

  • Optimize Temperature for the Right Reagent: For highly selective but slower reactions, a modest increase in temperature might be acceptable, but this is reagent-dependent.

    • With DMP , reactions are typically run at room temperature and are often complete within 0.5-2 hours.[3] If conversion is slow, ensure the DMP is fully dissolved. A small amount of water has been shown to accelerate some DMP oxidations, but this is a delicate balance and may not be suitable for substrates highly prone to over-oxidation.

    • For a Swern oxidation , the temperature must be kept low (e.g., -78 °C) during the addition phases.[8] Allowing the reaction to warm prematurely can lead to side reactions. The low temperature is critical for the stability of the reactive intermediates.[4]

  • Re-evaluate Your Solvent: The choice of solvent can significantly impact reaction rates.[7] For DMP and PCC, dichloromethane (DCM) is standard. For Swern oxidations, DCM is also common. Ensure the solvent is of high purity and anhydrous.

Question 3: After work-up of my Swern oxidation, my lab is filled with an overpowering, unpleasant smell. How can I mitigate this?

Answer: The notorious odor is from dimethyl sulfide (DMS), a volatile and pungent byproduct of the Swern oxidation.[4][8] This is a significant drawback but can be managed effectively.

  • Chemical Quenching: After the reaction is complete, do not simply remove the solvent. Quench the excess reagent and the DMS byproduct by rinsing all glassware with an oxidizing solution like sodium hypochlorite (household bleach) or Oxone®. This will oxidize the foul-smelling DMS to odorless and non-toxic dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).

  • Fume Hood Protocol: Always perform the reaction and the entire work-up procedure in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for converting this compound to the aldehyde on a large scale?

A1: For scalability, both cost and safety are major considerations.

  • Dess-Martin Periodinane (DMP): While highly effective, DMP is expensive and potentially explosive under certain conditions, making it less ideal for industrial-scale synthesis.[2]

  • Swern Oxidation: More cost-effective than DMP, but the cryogenic temperatures (-78 °C) can be an engineering challenge on a large scale. The generation of CO and CO₂ gas and the DMS byproduct also require careful handling.[8]

  • TEMPO-catalyzed Oxidations: These represent a greener and often more scalable alternative. Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or a derivative with a stoichiometric oxidant like sodium hypochlorite (bleach) can be very effective.[9] This system often works at or near room temperature and avoids toxic heavy metals. However, it requires careful pH control and optimization to maintain selectivity.[10]

Q2: How can I visually represent the problem of over-oxidation?

A2: The following diagram illustrates the desired synthetic pathway versus the undesired side reaction. The key step leading to over-oxidation is the formation of the hydrate intermediate from the target aldehyde.

G cluster_main Oxidation Pathways A This compound (Starting Material) B (2-Chloro-5-methylbenzaldehyde) (Desired Product) A->B Selective Oxidation [DMP, Swern, PCC] (+ [O]) C Hydrate Intermediate (gem-diol) B->C + H₂O (Reversible) D 2-Chloro-5-methylbenzoic Acid (Over-oxidation Product) C->D Further Oxidation (+ [O]) G start Start setup 1. Reaction Setup - Dissolve alcohol in anhydrous CH₂Cl₂. - Add NaHCO₃ (optional buffer). - Place under N₂ atmosphere. start->setup add_dmp 2. Add DMP - Add Dess-Martin Periodinane (1.2 eq). - Portion-wise at 0 °C or RT. setup->add_dmp stir 3. Stir & Monitor - Stir at Room Temperature. - Monitor by TLC for alcohol consumption (1-3 h). add_dmp->stir quench 4. Quench Reaction - Add saturated Na₂S₂O₃ solution. - Add saturated NaHCO₃ solution. - Stir vigorously for 15 min. stir->quench workup 5. Work-up - Separate layers. - Extract aqueous layer with CH₂Cl₂. - Combine organic layers, wash with brine. quench->workup purify 6. Isolate & Purify - Dry over Na₂SO₄, filter, concentrate. - Purify by column chromatography. workup->purify end End (Pure Aldehyde) purify->end

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in portions. The reaction is mildly exothermic. Maintain the temperature at or below room temperature with a water bath if necessary.

  • Reaction: Stir the resulting suspension at room temperature. Monitor the disappearance of the starting alcohol by TLC (typically 1-3 hours).

  • Work-up: Upon completion, dilute the mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid byproducts dissolve and the layers are clear.

  • Extraction: Separate the layers. Extract the aqueous phase twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

This protocol is highly effective but requires strict temperature control and a robust fume hood.

Methodology:

  • Activator Prep: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by dropwise addition of anhydrous DMSO (3.0 eq). Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (Et₃N, 5.0 eq) dropwise, again maintaining the temperature below -65 °C. A thick white precipitate will form. Stir for 30 minutes at -78 °C.

  • Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

By understanding the mechanisms of over-oxidation and employing these selective, well-controlled methods, researchers can confidently synthesize (2-Chloro-5-methylbenzaldehyde) with high purity and yield.

References

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  • Wiley Online Library. Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. Available from: [Link]

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Technical Support Center: Purification of (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (2-Chloro-5-methylphenyl)methanol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and a deeper understanding of the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: Impurities are typically process-related and depend on the synthetic route. The most common synthesis involves the reduction of 2-chloro-5-methylbenzaldehyde. Therefore, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 2-chloro-5-methylbenzaldehyde is a primary impurity.

  • Over-reduction Products: In some cases, reduction of the aromatic ring or dechlorination can occur, though this is less common with mild reducing agents like sodium borohydride.

  • By-products from Synthesis: Depending on the reagents and conditions, side reactions can lead to various by-products. For instance, if synthesizing from 2-chloro-5-methylbenzyl chloride via hydrolysis, unreacted benzyl chloride could be present.[1]

  • Residual Solvents: Solvents used in the reaction (e.g., methanol, tetrahydrofuran) and work-up (e.g., ethyl acetate, dichloromethane) are common.[2][3]

Q2: What is the first purification step I should take after the reaction work-up?

A2: After quenching the reaction and performing an initial extraction, a series of aqueous washes is the crucial first step. This liquid-liquid extraction (LLE) aims to remove the bulk of inorganic salts and water-soluble organic impurities before proceeding to more refined techniques like chromatography or recrystallization.[4][5][6]

Q3: My purified product appears as a persistent oil, but literature suggests it should be a solid. What could be the issue?

A3: This is a common issue indicating the presence of impurities that inhibit crystallization.[7] Even small amounts of residual solvent or starting material can significantly lower the melting point and prevent solidification. Further purification, typically by column chromatography, is necessary to remove these contaminants.[7] Thoroughly drying the product under a high vacuum is also critical.

Q4: Which analytical techniques are best for assessing the purity of my this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and checking the purity of column chromatography fractions.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is typically suitable for this type of aromatic compound.[1][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the mass of the desired product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can reveal the presence of structurally similar impurities.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you may encounter during the purification process.

Issue 1: Low Yield After Liquid-Liquid Extraction

Q: I've performed the aqueous work-up, but my yield of crude product in the organic layer is significantly lower than expected. Why is this happening and how can I fix it?

A: This issue often points to the partitioning behavior of your product. This compound, being an alcohol, has some water solubility. Several factors could be at play:

  • Insufficient Salting-Out: The product may be partially dissolving in the aqueous layer.

    • Solution: Wash the combined organic layers with a saturated sodium chloride solution (brine).[7] The high salt concentration decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.[8]

  • Improper pH: While benzyl alcohol itself is neutral, adjusting the pH can help remove acidic or basic impurities that might be co-extracting with your product.

    • Solution: Perform sequential washes with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities.[11] This ensures that only neutral compounds, including your target molecule, remain in the organic phase.

  • Insufficient Number of Extractions: A single extraction is often incomplete.

    • Solution: Perform multiple extractions (at least 3) with smaller volumes of the organic solvent rather than one large-volume extraction.[8] This is a more efficient method for recovering the product.[4]

Issue 2: Poor Separation During Column Chromatography

Q: My spots are streaking or overlapping on the TLC plate, and I'm getting mixed fractions from my column. How can I improve my chromatographic separation?

A: Achieving good separation requires optimizing several parameters of your column chromatography setup.

  • Choosing the Right Solvent System (Mobile Phase):

    • The Problem: An inappropriate solvent system is the most common cause of poor separation. If the eluent is too polar, all compounds will move too quickly (high Rf values) with little separation. If it's not polar enough, the compounds will stick to the silica gel (low Rf values).

    • The Solution: Systematically test different solvent mixtures using TLC. A good starting point for benzyl alcohols is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 on the TLC plate.

  • Proper Sample Loading:

    • The Problem: Loading the sample in too much solvent or using a solvent that is more polar than the mobile phase will cause band broadening and poor separation.

    • The Solution: Dissolve your crude product in the minimum amount of the initial, least polar mobile phase.[8] For compounds that are difficult to dissolve, consider "dry loading": dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then carefully load this powder onto the top of your column.

  • Column Packing:

    • The Problem: An improperly packed column with air bubbles or cracks will lead to channeling, where the solvent and sample bypass the stationary phase, resulting in terrible separation.

    • The Solution: Prepare a slurry of silica gel in your initial mobile phase and carefully pour it into the column.[8] Gently tap the column as it packs and allow the mobile phase to run through to settle the bed, ensuring a uniform and level surface.

Table 1: Troubleshooting Common Chromatography Issues
SymptomPotential CauseRecommended Solution
Streaking on TLC/Column Compound is too polar for the solvent; sample is acidic/basic.Add a small amount (0.5-1%) of a modifier to the mobile phase. For an alcohol, a little methanol might help. If the compound has acidic/basic properties, adding triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.[8]
All spots at top of TLC Mobile phase is not polar enough.Gradually increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All spots at solvent front Mobile phase is too polar.Decrease the proportion of the polar solvent.
Poor separation of close spots Solvents have the wrong selectivity.Try a different solvent system. For example, replace ethyl acetate with dichloromethane or a mixture of solvents (e.g., hexane/dichloromethane/ethyl acetate).

Experimental Protocols & Workflows

Protocol 1: Liquid-Liquid Extraction for Initial Purification

This protocol is designed for the initial work-up of a reaction mixture to isolate the crude this compound.

  • Quench and Dilute: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly add deionized water to quench any remaining reagents. Transfer the entire mixture to a separatory funnel.

  • Organic Extraction: Add an appropriate organic solvent in which your product is highly soluble and which is immiscible with water (e.g., ethyl acetate or dichloromethane).[11] Add a volume roughly equal to the aqueous volume.

  • Mix and Separate: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically. Place the funnel in a ring stand and allow the layers to fully separate.[11]

  • Collect Layers: Drain the lower layer. If using dichloromethane (denser than water), this will be your organic layer. If using ethyl acetate (less dense than water), the aqueous layer will be at the bottom. Collect the organic layer and return the aqueous layer to the funnel.

  • Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to maximize product recovery.[8]

  • Combine and Wash: Combine all organic extracts in the separatory funnel.

    • Wash with 1M HCl (if basic impurities are suspected).

    • Wash with saturated NaHCO₃ solution (to neutralize any acid and remove acidic impurities).[7]

    • Wash with saturated NaCl (brine) solution to remove the bulk of dissolved water.[7]

  • Dry and Concentrate: Drain the washed organic layer into a flask. Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), swirl, and let it sit for 10-15 minutes. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Diagram: General Purification Workflow

Purification_Workflow cluster_0 Synthesis & Work-up cluster_1 Purification cluster_2 Analysis & Final Product Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Protocol 1) Crude->LLE Quench Chrom Column Chromatography (Protocol 2) LLE->Chrom Crude Product Recryst Recrystallization (Optional) Chrom->Recryst Partially Pure Solid Analysis Purity Analysis (HPLC, GC-MS, NMR) Chrom->Analysis Recryst->Analysis Final Pure this compound Analysis->Final Purity >98%

Caption: General experimental workflow for the purification of this compound.

Protocol 2: Purification by Column Chromatography

This protocol assumes the presence of impurities with different polarities from the target product.

  • Prepare the Column: Select an appropriately sized glass column. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude material.

  • Determine the Mobile Phase: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf value of ~0.3 for your product.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column, tapping gently to dislodge air bubbles. Open the stopcock to allow solvent to drain, continuously adding more slurry until the desired column height is reached. Do not let the column run dry.

  • Load the Sample:

    • Dissolve the crude product from Protocol 1 in the absolute minimum volume of the mobile phase.

    • Carefully pipette this concentrated solution onto the top of the silica bed.

    • Open the stopcock and allow the sample to absorb onto the silica gel. Add a small layer of sand on top to protect the surface.

  • Elute the Column:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. You can either run the column isocratically (with the same solvent mixture) or by gradually increasing the polarity (gradient elution) to elute more polar compounds.[8]

  • Analyze Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Diagram: Troubleshooting Logic for Impure Product

Troubleshooting_Logic Start Problem: Final product has low purity CheckTLC Analyze by TLC. How many spots are visible? Start->CheckTLC OneSpot One major spot, but purity is low by HPLC/GC. CheckTLC->OneSpot One Spot MultiSpot Multiple spots visible. CheckTLC->MultiSpot >1 Spot ImpurityType Is the impurity starting material (e.g., aldehyde) or a byproduct? OneSpot->ImpurityType Column Perform Column Chromatography (Protocol 2). Optimize solvent system for separation. MultiSpot->Column Recrystallize Attempt Recrystallization. Test various solvent systems (e.g., Hexane/Toluene). ImpurityType->Recrystallize Co-eluting impurity or isomer ReColumn Re-run column with a shallower solvent gradient. ImpurityType->ReColumn Impurity is very close in polarity Success Achieved High Purity Recrystallize->Success Column->Success ReColumn->Success

Caption: A decision-making flowchart for troubleshooting an impure final product.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol.
  • Benchchem. (n.d.). An In-depth Technical Guide to (2-Chlorophenyl)methanol.
  • Google Patents. (1968).
  • Benchchem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
  • Wikipedia. (2023). Liquid–liquid extraction.
  • The Pharma Master. (n.d.). Troubleshooting.
  • Pharma Intermediate. (2025).
  • Benchchem. (n.d.).
  • Science Alert. (2016). Liquid Extraction of Aromatic Hydrocarbons by Tetrahydrofurfuryl Alcohol, An Environmentally Friendly Solvent.
  • SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column.
  • Agilent Technologies. (n.d.).
  • Cytiva. (2020).
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • ACS Omega. (2017).
  • Guidechem. (n.d.). What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?.
  • ChemicalBook. (n.d.). (2-chloro-5-isobutoxy-3-methylphenyl)methanol.
  • Arctom Scientific. (n.d.). CAS NO. 89981-57-7 | this compound.
  • Google Patents. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5.... (US20080200690A1).
  • Eureka. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole.
  • Google Patents. (1994).
  • European Patent Office. (1984). Preparation of 2-chloro-5-methylpyridine. (EP 0121320 A1).
  • Sigma-Aldrich. (n.d.). (2-Chloro-5-methoxyphenyl)methanol.
  • ChemSynthesis. (2025). (2-fluoro-5-methylphenyl)methanol.
  • ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?.
  • Bangladesh Journals Online. (n.d.). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H.
  • PubChem. (n.d.). (2-Chloro-5-fluoro-3-methylphenyl)(phenyl)methanol.
  • Honeywell. (n.d.). METHANOL.
  • Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (WO1997023469A1).
  • Google Patents. (2002). Method for purifying 2-chloro-5-chloromethyl thiazole. (WO2002012209A1).
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.
  • Google Patents. (2005). Method of purifying 2-chloro-5-chloromethyl-1, 3-thiazole. (TW200531966A).

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Stability of (2-Chloro-5-methylphenyl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Chloro-5-methylphenyl)methanol

A Guide to Understanding and Managing Stability in Acidic Media

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments. This document moves beyond a simple FAQ to offer a deeper understanding of the reactivity of substituted benzyl alcohols, specifically focusing on the stability of this compound under acidic conditions.

Troubleshooting Guide: Navigating Common Experimental Issues

Working with benzyl alcohols in acidic media can be challenging due to their propensity to form stabilized benzylic carbocations. This section addresses the most common problems encountered in the lab in a direct question-and-answer format.

Question 1: My reaction is yielding a complex mixture of unidentified products with a significant loss of my starting material. What is happening?

Answer: This is a classic symptom of carbocation-mediated side reactions. The primary mechanism of degradation for this compound in the presence of acid involves the protonation of the benzylic hydroxyl group, which then departs as a water molecule to form a secondary benzylic carbocation. While resonance-stabilized, this carbocation is a highly reactive intermediate susceptible to multiple reaction pathways.

  • Causality: The chloro substituent at the ortho position is electron-withdrawing, which slightly destabilizes the adjacent carbocation. Conversely, the methyl group at the meta position provides weak inductive stabilization. This electronic balance makes the carbocation reactive enough to engage in several side reactions. The formation of a complex mixture suggests that the energy barriers for these side reactions are low and competitive with your desired reaction.

  • Immediate Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the thermal energy of the system can significantly favor the desired reaction pathway over competing degradation pathways. Try running the reaction at 0 °C or even -20 °C.

    • Change the Acid: Strong mineral acids like sulfuric acid or HCl can promote unwanted side reactions.[1] Consider switching to a Lewis acid that can coordinate with the alcohol (e.g., ZnCl₂, BF₃·OEt₂) or a milder, solid-supported acid catalyst (e.g., Amberlyst-15, Montmorillonite K10) which can be easily filtered off and sometimes offer better selectivity.[2]

    • Control Stoichiometry: Use only the minimum catalytic amount of acid required. An excess of strong acid will accelerate the formation of the carbocation and subsequent side reactions.

Question 2: I'm observing the formation of an insoluble, high-molecular-weight solid in my reaction flask. Is this a polymer?

Answer: Yes, this is highly likely a polymeric byproduct resulting from intermolecular Friedel-Crafts alkylation, also known as self-condensation or oligomerization.

  • Causality: The benzylic carbocation generated from one molecule of this compound is a potent electrophile. It can attack the electron-rich aromatic ring of another molecule of the starting material. This process can repeat, leading to the formation of dimers, trimers, and eventually, insoluble polymers.[1][2] Reactions of benzyl alcohol in the presence of acid can lead to polybenzyl structures.[2]

  • Immediate Troubleshooting Steps:

    • Employ High Dilution: Running the reaction at a lower concentration minimizes the probability of two molecules of the starting material encountering each other.

    • Slow Addition: If your protocol involves reacting the alcohol with another nucleophile (e.g., an arene in a Friedel-Crafts reaction), add the this compound solution slowly to the reaction mixture containing the acid and the nucleophile. This keeps the instantaneous concentration of the alcohol low, favoring the desired intermolecular reaction over self-condensation.

    • Use an Excess of the Nucleophile: If applicable to your synthesis, using a large excess of the intended nucleophile can outcompete the starting alcohol for reaction with the carbocation.

Question 3: My GC-MS analysis shows a significant peak with a mass corresponding to the dimer ether of my starting alcohol. How can I prevent this?

Answer: You are observing the formation of bis(2-chloro-5-methylphenyl)methyl ether. This is a common byproduct in acid-catalyzed reactions of alcohols.

  • Causality: This occurs when a molecule of the starting alcohol, acting as a nucleophile, attacks the benzylic carbocation. This is essentially an acid-catalyzed dehydration to form an ether.[3] This side reaction is particularly prevalent if no other strong nucleophile is present in the reaction mixture. Under acidic conditions, benzyl alcohol can provide both a Friedel-Crafts product and a dimeric ether.[2]

  • Immediate Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The presence of water can complicate the reaction, but in this specific case, the alcohol itself is the competing nucleophile. The key is to introduce your desired nucleophile before initiating the reaction.

    • Select a More Nucleophilic Reagent: If your intended reaction partner is a weak nucleophile, you will likely favor ether formation. Consider derivatizing your nucleophile to increase its reactivity if possible.

    • Modify the Work-up: Quench the reaction by pouring it into a cold, dilute basic solution (e.g., saturated sodium bicarbonate). This will immediately neutralize the acid catalyst and prevent further ether formation during work-up and extraction.

Frequently Asked Questions (FAQs)

Q: What is the primary degradation pathway for this compound in acid? A: The primary pathway is initiated by the acid-catalyzed elimination of water to form a secondary benzylic carbocation. This carbocation is the central point from which all major degradation routes—self-condensation (polymerization), ether formation, and reaction with other available nucleophiles—originate.

Q: How do the electronic properties of the chloro and methyl groups influence the alcohol's stability? A: The stability of the intermediate benzylic carbocation is key. The chlorine atom at the ortho-position has a destabilizing effect due to its electron-withdrawing inductive effect. The methyl group at the meta-position provides a weak, stabilizing electron-donating inductive effect. This push-pull electronic environment results in a carbocation that is reactive enough to be a useful intermediate but also prone to the side reactions discussed above.

Q: What are the three most critical parameters to control to minimize degradation? A:

  • Temperature: Keep it as low as reasonably possible to control the rate of side reactions.

  • Acid Choice and Concentration: Use the mildest acid catalyst possible at the lowest effective concentration. Heterogeneous acid catalysts are often a superior choice.[2]

  • Concentration of the Alcohol: Keep the instantaneous concentration of the alcohol low through slow addition or high dilution to prevent self-condensation.

Q: Are there non-acidic alternatives for activating the hydroxyl group? A: Absolutely. If acidic conditions prove too harsh, consider converting the alcohol to a better leaving group under neutral or basic conditions. For example, conversion to a tosylate (using TsCl and pyridine) or a mesylate (using MsCl and triethylamine) creates an excellent electrophile for substitution reactions. Alternatively, Mitsunobu or Appel reactions can be used for nucleophilic substitution.

Visualizing the Degradation Pathway

The following diagram illustrates the pivotal role of the benzylic carbocation in the acid-catalyzed degradation of this compound.

G cluster_initiation Step 1: Initiation cluster_formation Step 2: Carbocation Formation cluster_pathways Step 3: Competing Degradation Pathways A This compound B Protonated Alcohol A->B + H⁺ B->A - H⁺ C Benzylic Carbocation (Key Intermediate) B->C - H₂O (Rate-Limiting) D Dimer Ether Formation C->D + Starting Alcohol - H⁺ E Self-Condensation (Polymerization) C->E + Starting Alcohol (Ring Attack) - H⁺ F Desired Product C->F + External Nucleophile

Caption: Acid-catalyzed degradation pathways of this compound.

Experimental Protocols for Enhanced Stability

Adherence to a carefully designed protocol is critical for success. The following provides a template for a common acid-catalyzed reaction, highlighting key stability checkpoints.

Protocol 1: Model Friedel-Crafts Alkylation with Anisole

This protocol demonstrates the alkylation of anisole, emphasizing techniques to suppress the self-condensation of this compound.

StepProcedureRationale (Expertise & Experience)
1. Setup To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anisole (10 eq.) and anhydrous dichloromethane (DCM) to achieve a 0.2 M final concentration relative to the alcohol.Using a large excess of the nucleophile (anisole) ensures it outcompetes the starting alcohol in trapping the carbocation. Anhydrous conditions prevent unwanted side reactions with water.
2. Cooling Cool the reaction mixture to 0 °C using an ice-water bath.Lowering the temperature is the most effective way to control the rate of exothermic side reactions like polymerization.
3. Catalyst Add montmorillonite K10 clay (20% by weight of the alcohol). Stir for 10 minutes.A solid acid catalyst provides active sites for the reaction while minimizing the concentration of free protons in the solution, which can accelerate degradation.[2]
4. Slow Addition Dissolve this compound (1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction flask over 1 hour using a syringe pump.This is the most critical step to prevent self-condensation. Keeping the instantaneous concentration of the alcohol low is paramount.
5. Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 30 minutes.Self-validating system: This allows you to observe the formation of the desired product and detect the emergence of major byproducts (e.g., dimer ether) in near real-time.
6. Quench Once the starting material is consumed, pour the mixture into a beaker containing cold, saturated aqueous sodium bicarbonate solution with vigorous stirring.Immediate neutralization of the acid catalyst is essential to stop the reaction and prevent degradation during the subsequent work-up.
7. Work-up Filter the mixture to remove the solid catalyst. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.Standard work-up procedure to isolate the crude product for purification.
Experimental Workflow Diagram

workflow start Start: Assemble Dry Glassware under N₂ charge Charge Anisole (10 eq) and Anhydrous Solvent start->charge cool Cool to 0 °C charge->cool add_cat Add Solid Acid Catalyst (e.g., Montmorillonite K10) cool->add_cat prep_alcohol Prepare Alcohol Solution in Syringe Pump add_cat->prep_alcohol add_alcohol Slowly Add Alcohol Solution (over 1 hour) prep_alcohol->add_alcohol monitor Monitor by TLC/GC (Every 30 min) add_alcohol->monitor Critical Control Loop monitor->add_alcohol quench Quench in Cold NaHCO₃(aq) monitor->quench Reaction Complete end Work-up & Purification quench->end

Caption: Experimental workflow emphasizing critical control points for stability.

References

  • Masuda, K., Okamoto, Y., Onozawa, S., Koumura, N., & Kobayashi, S. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances, 11(44), 27649–27655. [Link]

  • Patil, S. B., Singh, P. R., & Deshmukh, M. B. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. [Link]

  • Wikipedia contributors. (2024). Ether. In Wikipedia, The Free Encyclopedia. [Link]

  • Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry, 63(9), 2726–2731. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Shi, L., & Tu, S.-J. (2011). An Efficient and Inexpensive Catalyst System for Friedel‐Crafts Alkylation of Aromatic Compounds with Benzyl and Allyl Alcohols. Synthetic Communications, 41(1), 139-151. [Link]

  • van der Waals, J. C., et al. (2018). Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. Industrial & Engineering Chemistry Research, 57(38), 12658–12666. [Link]

  • Sankar, M., & Gakh, S. S. (2015). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 31(2), 791-798. [Link]

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Technical Support Center: Synthesis of (2-Chloro-5-methylphenyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Grignard reaction for the synthesis of (2-Chloro-5-methylphenyl)methanol. It provides in-depth troubleshooting advice and answers to frequently asked questions to help overcome common challenges encountered during this specific synthesis.

I. Understanding the Core Reaction: A Quick Overview

The synthesis of this compound via a Grignard reaction typically involves two key stages:

  • Formation of the Grignard Reagent: An aryl halide, such as 2-chloro-5-methylbromobenzene, reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (2-chloro-5-methylphenyl)magnesium bromide.[1] This is an oxidative addition reaction where magnesium inserts into the carbon-halogen bond.[2]

  • Nucleophilic Addition to an Aldehyde: The highly nucleophilic carbon-magnesium bond of the Grignard reagent then attacks the electrophilic carbonyl carbon of an aldehyde, such as formaldehyde or paraformaldehyde.[3][4] A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, this compound.[5]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

A. Issues with Grignard Reagent Formation

Question 1: My Grignard reaction fails to initiate. I don't observe any bubbling, cloudiness, or exotherm. What's wrong?

This is a very common problem, often stemming from the deactivation of the magnesium surface or the presence of moisture.[6]

  • Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[6][7]

    • Solution: Activate the magnesium surface.

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod against the bottom of the flask to expose a fresh surface.[8]

      • Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, helping to remove the oxide layer.[9][10] You can also use a few drops of 1,2-dibromoethane; the observation of ethylene bubbles indicates successful activation.[7]

  • Cause 2: Presence of Water. Grignard reagents are extremely strong bases and will react with even trace amounts of water from glassware, solvents, or the starting materials.[11][12][13] This reaction consumes the Grignard reagent and prevents its formation.[5][14]

    • Solution: Ensure strictly anhydrous (dry) conditions.

      • Glassware: Rigorously dry all glassware in an oven (120-150°C) overnight or flame-dry it under a vacuum, then cool under an inert atmosphere (e.g., nitrogen or argon).[15][16]

      • Solvents: Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common choices as they can be effectively dried and their lone pair electrons help to stabilize the Grignard reagent.[1][12]

      • Starting Materials: Ensure your 2-chloro-5-methylbromobenzene is free of moisture.

Question 2: The reaction mixture turns dark brown or black during the formation of the Grignard reagent. Should I be concerned?

While some color change is expected, a very dark solution can indicate side reactions.

  • Cause: Wurtz-type Coupling. A major side reaction is the Wurtz coupling, where the already formed Grignard reagent reacts with the unreacted aryl halide to form a biphenyl dimer.[17][18][19][20] This is more likely to occur at higher temperatures or with a high local concentration of the aryl halide.[18]

    • Solution:

      • Slow Addition: Add the solution of 2-chloro-5-methylbromobenzene dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the Wurtz coupling side reaction.[21]

      • Temperature Control: The Grignard formation is exothermic.[17] Maintain a gentle reflux and avoid excessive heating to reduce the rate of side reactions.[18]

B. Issues During the Reaction with the Aldehyde

Question 3: My reaction yield of this compound is consistently low.

Low yields can result from several factors, from incomplete reaction to the formation of byproducts.

  • Cause 1: Inaccurate Grignard Reagent Concentration. If the exact concentration of your prepared Grignard reagent is unknown, you may be using an incorrect stoichiometric amount for the reaction with the aldehyde.[6]

    • Solution: Titrate a small aliquot of your Grignard reagent before the main reaction to determine its molarity. A common method is titration against a known concentration of iodine.[6]

  • Cause 2: Addition of Aldehyde is Too Fast. A rapid addition of the aldehyde can lead to a significant exotherm, promoting side reactions.

    • Solution: Add the aldehyde solution dropwise to the Grignard reagent, preferably at a reduced temperature (e.g., 0 °C in an ice bath) to control the reaction rate.[9]

  • Cause 3: Formation of Side Products. Besides the Wurtz coupling product, other side reactions can reduce your yield.

    • Enolization of the Aldehyde: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate. This will result in the recovery of the starting aldehyde after workup.[3][6]

    • Reduction of the Aldehyde: In some cases, the Grignard reagent can act as a reducing agent, transferring a hydride to the carbonyl carbon.[3]

Question 4: I am observing a significant amount of a non-polar byproduct in my final product mixture. What is it likely to be?

  • Likely Culprit: Biphenyl byproduct from Wurtz Coupling. As mentioned earlier, the Wurtz coupling of two molecules of the starting aryl halide is a common side reaction.[21] The resulting biphenyl is a non-polar hydrocarbon.

    • Confirmation and Removal: This byproduct can often be identified by its distinct properties on TLC and can typically be separated from the more polar alcohol product by column chromatography or by recrystallization from a non-polar solvent like petroleum ether, in which the biphenyl is more soluble.[16][21]

III. Experimental Protocols & Data

A. Protocol for the Synthesis of this compound

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.311.2 g0.05
2-Chloro-5-methylbromobenzene204.4910.2 g0.05
Anhydrous Diethyl Ether74.12100 mL-
Paraformaldehyde30.031.5 g0.05
1 M Hydrochloric Acid-~50 mL-
Saturated aq. Sodium Bicarbonate-~30 mL-
Brine (Saturated aq. NaCl)-~30 mL-
Anhydrous Sodium Sulfate---
Iodine253.811 small crystal-

Procedure:

  • Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[21] Place the magnesium turnings and a small iodine crystal in the flask.

  • Grignard Reagent Formation: Dissolve the 2-chloro-5-methylbromobenzene in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate (indicated by bubbling and a color change). Once initiated, add the remaining aryl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Paraformaldehyde: In a separate flask, suspend the paraformaldehyde in 50 mL of anhydrous diethyl ether. Cool the Grignard reagent solution in an ice bath and slowly add the paraformaldehyde suspension via the dropping funnel.

  • Workup: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding 1 M hydrochloric acid.[16] Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

B. Troubleshooting Flowchart

Below is a visual representation of the troubleshooting process.

Troubleshooting_Grignard start Start Synthesis reagent_formation Grignard Reagent Formation start->reagent_formation initiation_check Reaction Initiates? reagent_formation->initiation_check no_initiation No Initiation initiation_check->no_initiation No initiation_ok Initiation Successful initiation_check->initiation_ok Yes activate_mg Activate Mg (Crush / I2) no_initiation->activate_mg check_dryness Ensure Anhydrous Conditions no_initiation->check_dryness activate_mg->reagent_formation check_dryness->reagent_formation aldehyde_reaction Reaction with Aldehyde initiation_ok->aldehyde_reaction yield_check Acceptable Yield? aldehyde_reaction->yield_check low_yield Low Yield yield_check->low_yield No yield_ok Yield is Good yield_check->yield_ok Yes titrate_grignard Titrate Grignard Reagent low_yield->titrate_grignard control_addition Control Aldehyde Addition Rate & Temp. low_yield->control_addition check_side_products Analyze for Side Products (Wurtz, etc.) low_yield->check_side_products titrate_grignard->aldehyde_reaction control_addition->aldehyde_reaction check_side_products->yield_ok end_product Purified this compound yield_ok->end_product

Troubleshooting flowchart for the Grignard synthesis.

IV. References

  • Filo. How does water affect Grignard reagents? Available at: [Link]

  • Master Organic Chemistry. Why Grignard Reagents React With Water. Available at: [Link]

  • Brainly. [FREE] Why must water be excluded from the Grignard reaction? Using a mechanism, show how the presence of water. Available at: [Link]

  • Quora. What happens when a Grignard reagent is treated with water? Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Chemistry LibreTexts. Grignard Reagents. Available at: [Link]

  • YouTube. making Grignard reagents. Available at: [Link]

  • JoVE. Video: Grignard Reagent Preparation and Grignard Reaction. Available at: [Link]

  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Advances, 13(30), 20865-20875. Available at: [Link]

  • ResearchGate. Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). Available at: [Link]

  • Wikipedia. Grignard reagent. Available at: [Link]

  • ResearchGate. Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers. Available at: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • Quora. How to improve the percent yield in Grignard reaction. Available at: [Link]

  • Sciencemadness.org. Grignard successes and failures. Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available at: [Link]

  • Chemistry LibreTexts. Wurtz reaction. Available at: [Link]

  • Reddit. Troubleshooting my grignard reactions. Available at: [Link]

  • Jasperse, J. Grignard Reaction. Available at: [Link]

  • ACS Publications. The Grignard Reagents | Organometallics. Available at: [Link]

  • ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. Available at: [Link]

  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Available at: [Link]

  • Filo. Give reaction Wurtz and wurtz fitting with grignard reagent. Available at: [Link]

  • ResearchGate. Optimization of the Grignard reagent formation. Available at: [Link]

  • ResearchGate. Scheme 5. Product distribution of the Grignard reaction of aldehyde 14... Available at: [Link]

  • preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Available at: [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. Available at: [Link]

  • Theochem @ Mercer University. GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Available at: [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. Available at: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents II. Available at: [Link]

  • Chemistry LibreTexts. 5: Experiment 38- Preparation of Triphenyl Methanol by Grignard Reaction. Available at: [Link]

Sources

Technical Support Center: NMR Troubleshooting for (2-Chloro-5-methylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert, in-depth troubleshooting for the identification of byproducts in the synthesis of (2-Chloro-5-methylphenyl)methanol via Nuclear Magnetic Resonance (NMR) spectroscopy. In pharmaceutical development, rigorous impurity profiling is not just a regulatory requirement but a cornerstone of producing safe and effective medicines.[1] NMR spectroscopy stands as a primary tool for the structural elucidation and quantification of such impurities, offering unparalleled insight into the molecular structure of compounds in a reaction mixture.[2]

This guide moves beyond simple procedural lists to explain the underlying chemical principles behind the formation of common byproducts and their spectral signatures. Here, you will find practical, field-tested advice to navigate the complexities of reaction mixture analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows unexpected signals in the aromatic region (7.0-8.0 ppm) and a prominent singlet around 9.9 ppm. What are these impurities?

A1: Initial Diagnosis

The presence of a singlet at ~9.9 ppm is a strong indicator of an unreacted aldehyde proton, corresponding to your starting material, 2-chloro-5-methylbenzaldehyde . The other unexpected aromatic signals are likely from this starting material as well. This scenario is common when the reduction of the aldehyde to the alcohol is incomplete. Aldehydes are readily reduced to primary alcohols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3][4][5] However, factors such as insufficient reducing agent, low reaction temperature, or short reaction time can lead to an incomplete conversion.

Underlying Chemistry:

The reduction of an aldehyde involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated to yield the primary alcohol. If the reaction conditions are not optimal, a portion of the starting aldehyde will remain.

Troubleshooting Protocol:

  • Confirm by Spiking: Add a small, known amount of pure 2-chloro-5-methylbenzaldehyde to your NMR sample. If your hypothesis is correct, the intensities of the suspected impurity peaks (~9.9 ppm and corresponding aromatic signals) will increase proportionally.

  • Comparative Data Analysis: Compare your spectrum to the known ¹H NMR spectrum of the starting material. The aldehyde proton is highly deshielded and appears far downfield, a characteristic and easily identifiable signal.

  • Reaction Optimization: To eliminate this impurity in future reactions, consider the following adjustments:

    • Increase the molar equivalents of the reducing agent (e.g., from 1.1 eq to 1.5 eq of NaBH₄).

    • Extend the reaction time or moderately increase the temperature to ensure complete conversion.

    • Ensure your reducing agent is fresh and has not been deactivated by moisture.

Q2: I've successfully removed the starting aldehyde, but my ¹H NMR still shows broad singlets between 5.0-6.0 ppm and 12.0-13.0 ppm. What could this indicate?

A2: Initial Diagnosis

These signals are characteristic of hydroxyl (-OH) and carboxylic acid (-COOH) protons, respectively. The broad singlet around 12.0-13.0 ppm strongly suggests the presence of 2-chloro-5-methylbenzoic acid , a common over-oxidation byproduct. The broadness of these peaks is due to chemical exchange with trace amounts of water in the NMR solvent and hydrogen bonding.[6]

Underlying Chemistry:

While you are performing a reduction, exposure of the intermediate aldehyde or the final alcohol product to air (oxygen) for prolonged periods, especially under non-inert conditions or in the presence of certain catalysts, can lead to oxidation. Aldehydes are particularly susceptible to oxidation to carboxylic acids.

Troubleshooting Workflow:

The following workflow can help systematically identify and resolve the issue of over-oxidation.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation A Observe broad singlet at ~12-13 ppm in ¹H NMR B Hypothesize: 2-chloro-5- methylbenzoic acid byproduct A->B C Perform D₂O Shake Test B->C D Did the peak at ~12-13 ppm disappear or diminish? C->D  Analyze Result E YES: Confirms exchangeable proton (likely -COOH) D->E F NO: Re-evaluate spectrum. Consider other impurities. D->F G Review Reaction & Workup Conditions E->G H Implement Inert Atmosphere (N₂ or Ar) G->H I Minimize air exposure during workup G->I J Purify via Acid-Base Extraction or Chromatography H->J I->J

Caption: Workflow for identifying and mitigating carboxylic acid byproducts.

Experimental Protocol: D₂O Shake Test

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for 30-60 seconds to facilitate proton-deuterium exchange.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The signals corresponding to exchangeable protons (-OH, -COOH, -NH) will significantly decrease in intensity or disappear entirely.[7] This provides definitive evidence for the presence of these functional groups.

Purification Strategy:

If the carboxylic acid is present, it can often be removed with a simple acid-base extraction during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). The acidic byproduct will be deprotonated and move into the aqueous layer, while your neutral alcohol product remains in the organic layer.

Q3: My ¹H and ¹³C NMR spectra are very complex, suggesting multiple byproducts. How can I confidently assign the structures?

A3: Advanced NMR Techniques

When 1D NMR is insufficient, 2D NMR spectroscopy is the next logical step. These experiments reveal correlations between nuclei and are invaluable for piecing together molecular structures without needing to isolate each impurity.[8][9][10]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2-3 bonds.[11] It is excellent for identifying adjacent protons and mapping out spin systems within a molecule (e.g., tracing the connectivity of aromatic protons).

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J-coupling).[12] This is the most effective way to assign carbon signals by leveraging the better resolution of the proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[12] HMBC is crucial for connecting molecular fragments and for assigning quaternary carbons (carbons with no attached protons).

Decision Tree for 2D NMR Experiment Selection:

G start Complex 1D NMR Spectrum q1 Need to map H-H connectivities (e.g., aromatic spin systems)? start->q1 cosy Run ¹H-¹H COSY q1->cosy Yes q2 Need to assign protonated carbons? q1->q2 No cosy->q2 hsqc Run ¹H-¹³C HSQC q2->hsqc Yes q3 Need to assign quaternary carbons or link molecular fragments? q2->q3 No hsqc->q3 hmbc Run ¹H-¹³C HMBC q3->hmbc Yes end Combine all 2D data for full structure elucidation q3->end No hmbc->end

Caption: Decision guide for selecting appropriate 2D NMR experiments.

By systematically applying these 2D techniques, you can deconstruct the complex spectra and assign the structures of the main product and byproducts with a high degree of confidence.[13]

Reference Data Table

For your convenience, the table below summarizes the expected ¹H and ¹³C NMR chemical shifts for the target product and its most common byproducts in CDCl₃. Note: Actual shifts can vary slightly based on concentration and solvent.[14][15]

Compound NameStructureKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound (Target Product)Structure of this compound~4.7 (s, 2H, -CH₂OH) , ~7.3-7.0 (m, 3H, Ar-H), ~2.3 (s, 3H, -CH₃) , ~1.9 (br s, 1H, -OH)~138 (Ar-C) , ~134 (Ar-C), ~130 (Ar-C) , ~128 (Ar-C), ~127 (Ar-C), ~126 (Ar-C), ~63 (-CH₂OH) , ~21 (-CH₃)
2-Chloro-5-methylbenzaldehyde (Starting Material)Structure of 2-Chloro-5-methylbenzaldehyde~9.9 (s, 1H, -CHO) , ~7.8-7.2 (m, 3H, Ar-H), ~2.4 (s, 3H, -CH₃) ~191 (-CHO) , ~144 (Ar-C), ~135 (Ar-C) , ~134 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~127 (Ar-C), ~21 (-CH₃)
2-Chloro-5-methylbenzoic acid (Oxidation Byproduct)Structure of 2-Chloro-5-methylbenzoic acid~12-13 (br s, 1H, -COOH) , ~8.0-7.1 (m, 3H, Ar-H), ~2.4 (s, 3H, -CH₃) ~172 (-COOH) , ~142 (Ar-C), ~134 (Ar-C) , ~133 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~21 (-CH₃)

References

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Impurity Synthesis And Identification. SpiroChem. [Link]

  • Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • 2D NMR. EPFL. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • reduction of aldehydes and ketones. Chemguide. [Link]

  • Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Typical Proton (1H) NMR Chemical Shifts. Millersville University. [Link]

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Technical Support Center: Reduction of 2-Chloro-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-chloro-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing 2-chloro-5-methylbenzoic acid. Here, we will delve into troubleshooting common issues and provide in-depth answers to frequently asked questions, ensuring your experiments are both successful and efficient.

Troubleshooting Guide: Overcoming Low Yields and Reaction Failures

Low yields are a common frustration in the reduction of substituted benzoic acids. This section provides a systematic approach to identifying and resolving the root causes of poor outcomes in the reduction of 2-chloro-5-methylbenzoic acid.

Issue 1: The reaction shows low conversion of the starting material, resulting in a poor yield of this compound.

Possible Cause 1: Inactive or Insufficient Reducing Agent

  • Expertise & Experience: The choice and quality of the reducing agent are paramount. Lithium aluminum hydride (LiAlH₄) and borane complexes (like BH₃·THF) are the most effective reagents for this transformation.[1][2][3][4] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids to alcohols under standard conditions.[1][5][6] The reactivity of these hydrides can be compromised by improper storage, leading to degradation from atmospheric moisture.[7]

  • Trustworthiness (Self-Validation):

    • Reagent Quality Check: Before starting your experiment, test the activity of your LiAlH₄. A simple method is to carefully add a small, spatula-tip amount to a beaker of water. Vigorous bubbling (hydrogen gas evolution) indicates an active reagent.[7] For borane complexes, ensure they have been stored under an inert atmosphere and are within their expiration date.

    • Stoichiometry: Carboxylic acid reductions require an excess of the reducing agent.[1][3] For LiAlH₄, at least 1.5 to 2 equivalents are typically necessary to account for the initial acid-base reaction with the carboxylic acid proton, followed by the reduction of the carboxylate.

Possible Cause 2: Suboptimal Reaction Conditions

  • Expertise & Experience: Temperature and reaction time are critical parameters. LiAlH₄ reductions are often performed at room temperature or with gentle heating, while borane reductions may require refluxing in a solvent like tetrahydrofuran (THF) to proceed to completion.[8][9]

  • Trustworthiness (Self-Validation):

    • Temperature Control: Ensure your reaction is maintained at the appropriate temperature. For exothermic reactions with LiAlH₄, an ice bath may be necessary during the initial addition to control the reaction rate.

    • Reaction Monitoring: Track the progress of your reaction using Thin Layer Chromatography (TLC). This will allow you to determine the optimal reaction time and confirm the consumption of the starting material.

Possible Cause 3: Presence of Water or Protic Solvents

  • Expertise & Experience: Both LiAlH₄ and borane react violently with water and other protic solvents (e.g., alcohols).[4][10] The presence of even trace amounts of moisture can quench the reducing agent, leading to incomplete reactions.

  • Trustworthiness (Self-Validation):

    • Solvent Purity: Use anhydrous solvents for your reaction. Freshly distilled or commercially available anhydrous solvents are recommended.

    • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) before use.

Issue 2: The reaction is complete, but the isolated yield is low after workup and purification.

Possible Cause 1: Product Loss During Workup

  • Expertise & Experience: The workup procedure for hydride reductions is crucial for obtaining a good yield. Improper quenching of the reaction can lead to the formation of emulsions or insoluble aluminum or boron salts that can trap the product.

  • Trustworthiness (Self-Validation):

    • Quenching Procedure: For LiAlH₄ reactions, a carefully controlled sequential addition of water and then a sodium hydroxide solution (Fieser workup) can effectively precipitate the aluminum salts, making them easier to filter. For borane reductions, quenching with methanol followed by an acidic workup is a standard procedure.[8]

    • Extraction Efficiency: Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize the recovery of your product from the aqueous layer.

Possible Cause 2: Difficulties in Purification

  • Expertise & Experience: The final product, this compound, may require purification by column chromatography or distillation.[11][12] Losses can occur during these steps if not performed optimally.

  • Trustworthiness (Self-Validation):

    • Chromatography Optimization: If using column chromatography, select an appropriate solvent system by first running TLC plates to achieve good separation between your product and any impurities.

    • Distillation Conditions: If distilling, ensure you are using the correct temperature and pressure to avoid decomposition of the product.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for the reduction of 2-chloro-5-methylbenzoic acid: LiAlH₄ or a borane complex?

Both LiAlH₄ and borane complexes are effective for this reduction. The choice often depends on the scale of the reaction and the other functional groups present in the molecule.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane Complexes (e.g., BH₃·THF)
Reactivity Very strong reducing agent.[4][13]Strong, but more selective than LiAlH₄.[2][14]
Selectivity Reduces a wide range of functional groups.[4][13]Can selectively reduce carboxylic acids in the presence of some other functional groups.[15][16]
Safety Highly reactive with water and protic solvents; pyrophoric.[4][17]Also water-sensitive, but generally considered safer to handle than LiAlH₄.[2]
Workup Can be challenging due to the formation of aluminum salts.[7]Generally a more straightforward workup.[8]

Q2: Can I use sodium borohydride (NaBH₄) for this reduction?

No, sodium borohydride is generally not a suitable reagent for the reduction of carboxylic acids to alcohols under standard conditions.[1][5][6] It is a milder reducing agent and lacks the reactivity to reduce the relatively unreactive carboxylate group that is formed in the initial acid-base reaction.[1][3]

Q3: My reaction with LiAlH₄ turned gray/black. Is this normal?

Yes, it is common for LiAlH₄ reactions to appear gray or black. This is often due to finely divided aluminum metal and other byproducts. The color of the reaction mixture is not necessarily an indicator of success or failure.

Q4: How can I be sure my starting material, 2-chloro-5-methylbenzoic acid, is pure?

The purity of your starting material is crucial for a successful reaction. You can check the purity by measuring its melting point and comparing it to the literature value. You can also use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Reduction of 2-chloro-5-methylbenzoic acid with Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol is adapted from a similar procedure for a substituted benzoic acid.[9]

Materials:

  • 2-chloro-5-methylbenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-chloro-5-methylbenzoic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (2 equivalents) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly add 6 M HCl to quench the excess borane (caution: gas evolution).

  • Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or distillation.

Visualizing the Troubleshooting Process

TroubleshootingWorkflow start Low Yield of this compound check_conversion Check Reaction Conversion by TLC start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Starting Material Remaining complete_reaction Complete Reaction check_conversion->complete_reaction No Starting Material cause1 Possible Cause: Inactive/Insufficient Reducing Agent incomplete_reaction->cause1 cause2 Possible Cause: Suboptimal Reaction Conditions incomplete_reaction->cause2 cause3 Possible Cause: Presence of Moisture incomplete_reaction->cause3 workup_issue Issue with Workup/Purification complete_reaction->workup_issue solution1 Solution: - Test reagent activity - Use excess reagent (1.5-2 eq.) cause1->solution1 solution2 Solution: - Optimize temperature and time - Monitor reaction progress cause2->solution2 solution3 Solution: - Use anhydrous solvents - Flame-dry glassware cause3->solution3 cause4 Possible Cause: Product Loss During Workup workup_issue->cause4 cause5 Possible Cause: Purification Difficulties workup_issue->cause5 solution4 Solution: - Optimize quenching procedure - Ensure efficient extraction cause4->solution4 solution5 Solution: - Optimize chromatography/distillation conditions cause5->solution5

Caption: A flowchart for troubleshooting low yields in the reduction of 2-chloro-5-methylbenzoic acid.

References

Sources

Technical Support Center: In-Column Dehydration of Substituted Benzyl Alcohols During GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analysis of substituted benzyl alcohols. Specifically, we will address the common and often frustrating issue of in-column dehydration, providing in-depth troubleshooting advice and clear, actionable protocols to ensure the integrity of your analytical results.

Introduction: The Benzyl Alcohol Dehydration Problem

Substituted benzyl alcohols are a class of compounds frequently analyzed in pharmaceutical, fragrance, and industrial settings. However, their analysis by GC can be compromised by their thermal lability. Under the high-temperature conditions of a standard GC injection port, these alcohols can undergo an acid-catalyzed dehydration reaction, losing a water molecule to form a more volatile substituted styrene derivative.[1][2] This transformation leads to inaccurate quantification, with decreased peak areas for the target alcohol and the appearance of unexpected peaks corresponding to the degradation product.

This guide will walk you through the mechanisms of this degradation, help you identify the root causes within your GC system, and provide a systematic approach to troubleshooting and prevention.

Frequently Asked Questions (FAQs)

Q1: I'm injecting a pure standard of a substituted benzyl alcohol, but I see two peaks in my chromatogram. The main peak is smaller than expected, and there's a new, earlier-eluting peak. What is happening?

This is a classic symptom of in-column dehydration. The substituted benzyl alcohol is partially converting to its corresponding styrene derivative in the hot GC inlet.[3][4] The styrene product is less polar and more volatile, causing it to elute earlier than the parent alcohol. The key culprits are typically excessive inlet temperature and the presence of active sites (exposed silanols) on the surfaces of your GC liner or the column itself, which can catalyze the dehydration reaction.[5][6]

Q2: What is the chemical mechanism behind this dehydration?

The dehydration of benzyl alcohols in a GC system is typically an acid-catalyzed elimination reaction (E1 mechanism).[1][2] The process can be broken down into three main steps:

  • Protonation: Acidic sites, often exposed silanol groups (Si-OH) on glass or fused silica surfaces, protonate the alcohol's hydroxyl group.[5] This converts the poor leaving group (-OH) into a good leaving group (H₂O).

  • Carbocation Formation: The protonated alcohol loses a water molecule, forming a relatively stable benzylic carbocation. This is the slowest, rate-determining step of the reaction.[2]

  • Alkene Formation: A proton is eliminated from the adjacent carbon, leading to the formation of a double bond and regenerating the acidic site. The final product is a substituted styrene.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Alkene Formation A Substituted Benzyl Alcohol H H+ (Acidic Site) B Protonated Alcohol A->B H->B Fast C Benzylic Carbocation B->C Slow, Rate-Determining B->C H2O H₂O D Substituted Styrene C->D Fast C->D H_regen H+ (Regenerated)

Q3: Are all substituted benzyl alcohols equally susceptible to dehydration?

No. The stability of the intermediate benzylic carbocation plays a significant role.[2] Electron-donating groups on the aromatic ring will stabilize the carbocation, making the dehydration reaction more favorable. Conversely, electron-withdrawing groups can destabilize the carbocation and reduce the extent of degradation. Tertiary benzyl alcohols are generally more prone to dehydration than secondary or primary ones due to the increased stability of the resulting carbocation.[2]

Troubleshooting Guide: A Systematic Approach

When facing analyte degradation, a systematic approach is crucial to pinpointing the source of the problem. Follow this workflow to diagnose and resolve in-column dehydration.

G Start Problem: Benzyl Alcohol Dehydration Observed CheckInlet Step 1: Evaluate GC Inlet Conditions Start->CheckInlet InletTemp Is Inlet Temp >250°C or unnecessarily high? CheckInlet->InletTemp LinerType Are you using a standard (non-deactivated) liner? InletTemp->LinerType No Solution1 Solution: Lower inlet temperature (e.g., to 200-220°C). InletTemp->Solution1 Yes CheckColumn Step 2: Assess the Analytical Column LinerType->CheckColumn No Solution2 Solution: Switch to an Ultra Inert or Base-Deactivated liner. LinerType->Solution2 Yes ColumnAge Is the column old or showing signs of contamination? CheckColumn->ColumnAge ColumnType Is the column appropriate for polar, active analytes? ColumnAge->ColumnType No Solution3 Solution: Trim 0.5m from the column inlet or replace the column. ColumnAge->Solution3 Yes ConsiderMethod Step 3: Modify the Analytical Method ColumnType->ConsiderMethod Yes Solution4 Solution: Use a Base-Deactivated or WAX-type column. ColumnType->Solution4 No Derivatization Have you considered derivatization? ConsiderMethod->Derivatization Solution5 Solution: Derivatize the alcohol (e.g., silylation) to block the -OH group. Derivatization->Solution5 Yes

Part 1: The GC Inlet - The Primary Site of Degradation

The hot, metal surfaces of the GC inlet are the most common source of analyte degradation.[6]

Q: My inlet temperature is set to 250°C. Is this too high?

A: Possibly. While 250°C is a common starting point, it can be excessive for thermally labile compounds like benzyl alcohols. High temperatures provide the activation energy needed for the dehydration reaction.[7]

  • Action: Reduce the inlet temperature incrementally (e.g., in 10-20°C steps) to the lowest temperature that still allows for efficient volatilization of your sample. Often, temperatures between 200-220°C are sufficient and can significantly reduce degradation.

Q: I'm using a standard quartz liner with glass wool. Could this be the problem?

A: Absolutely. Standard glass or quartz surfaces contain active silanol groups (Si-OH) that are acidic and catalytically active.[5] Glass wool dramatically increases this active surface area, making it a primary site for degradation.[8]

  • Action: Replace your current liner with a highly deactivated one. Look for liners marketed as "Ultra Inert," "Base-Deactivated," or featuring proprietary deactivations.[9][10] These liners have been chemically treated to cap the active silanol sites, presenting a much more inert pathway for your sample. If possible, choose a liner design without wool or one that uses deactivated wool.[8][11]

Liner TypeActivity LevelImpact on Benzyl AlcoholRecommendation
Standard Quartz w/ Glass WoolHighSignificant dehydration expected.[8]Avoid for labile alcohols.
Deactivated Quartz (No Wool)LowReduced dehydration.Good choice.
Ultra Inert / Base-Deactivated Very Low Minimal to no dehydration. [10]Highly Recommended.
Part 2: The Analytical Column - Secondary Degradation and Separation

If inlet issues are resolved and degradation persists, the column itself may be the culprit.

Q: Can the GC column cause dehydration?

A: Yes. Like the liner, the fused silica surface of the column has silanol groups. Over time, and with exposure to harsh samples, the column's protective stationary phase can strip away, especially at the inlet end, exposing these active sites.[12][13]

  • Action 1: Column Maintenance. Trim the first 0.5 to 1 meter from the inlet side of the column. This removes the most contaminated and active section, often restoring performance.[14]

  • Action 2: Choose the Right Column. For polar, active compounds like alcohols, using a column specifically designed to reduce activity is key.

    • Base-Deactivated Columns: These columns undergo a special treatment to neutralize acidic active sites, making them ideal for alcohols and amines.[15][16]

    • WAX Columns (Polyethylene Glycol - PEG): These polar columns are an excellent choice for alcohol analysis due to their ability to form hydrogen bonds with the analyte, leading to good peak shapes and shielding the analyte from active sites.[17][18]

Part 3: The Ultimate Solution - Chemical Modification

Q: I've optimized my inlet and column, but I still see some degradation. What else can I do?

A: When instrumental optimization is not enough, derivatization is the most robust solution. This involves chemically modifying the alcohol's hydroxyl group to make it less active and more thermally stable.

  • Action: Silylation. Convert the benzyl alcohol to its corresponding trimethylsilyl (TMS) ether. This is a simple, fast, and highly effective reaction. The TMS ether is much less polar and is not susceptible to dehydration. This method effectively eliminates the problem by removing the problematic -OH group entirely. A common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Derivatization can also improve chromatographic peak shape and detection limits.[19]

Experimental Protocol: Silylation of Benzyl Alcohol with BSTFA

This protocol provides a general guideline for the derivatization of benzyl alcohols prior to GC analysis.

Materials:

  • Sample containing benzyl alcohol dissolved in an aprotic solvent (e.g., Acetonitrile, Dichloromethane).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.

  • GC vials with inserts and PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Pipette 100 µL of your sample solution into a GC vial insert.

  • Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Capping: Immediately cap the vial tightly to prevent moisture from entering.

  • Reaction: Gently vortex the vial for 10 seconds. Place the vial in a heating block set to 70°C for 30 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. The resulting TMS-ether will be more volatile and have a different retention time than the parent alcohol.

References

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. (2011). American Laboratory. [Link]

  • Dehydration of Alcohols-Gas Chromatography. WebAssign. [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. (2024). MDPI. [Link]

  • Dehydrogenation (Dehydration) of Alcohols. BYJU'S. [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. (2024). PubMed. [Link]

  • Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. PharmaGuru. [Link]

  • GC liners. CHROMSERVIS.EU. [Link]

  • Alcohol Dehydration. Lakeland University. [Link]

  • Ultra inert inlet liners with wool used in GC/MS analysis of drugs of abuse. (2013). Technology Networks. [Link]

  • GC Guard Column, Base Deactivated. Restek. [Link]

  • (PDF) In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. ResearchGate. [Link]

  • Dehydration of an alcohol. Unknown Source. [Link]

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols | Request PDF. ResearchGate. [Link]

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018). ACS Earth and Space Chemistry. [Link]

  • GC Column Degradation. (2009). LCGC International. [Link]

  • Ultra Inert Liners for GC. Agilent. [Link]

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. (1998). PubMed. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Gas Chromatography Problem Solving and Troubleshooting. Unknown Source. [Link]

  • Guide to Choosing a GC Column. Phenomenex. [Link]

  • S-SL Liner guide. SCION Instruments. [Link]

  • GC Troubleshooting. Stepbio. [Link]

  • Gas Chromatography GC Troubleshooting Guide. SCION Instruments. [Link]

  • Agilent J&W Ultra Inert GC Columns and Agilent Standards For Blood Alcohol Analysis. (2017). Agilent. [Link]

  • Impact of Temperature on the Efficiency of High-Temperature GC Columns. (2019). Agilent. [Link]

  • Activity and Decomposition. Separation Science. [Link]

  • I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?. ResearchGate. [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. (2024). PMC - NIH. [Link]

  • Optimization and validation of headspace-gas chromatography for alcohol determination in fermented beverages using response surf. (2023). Food Research. [Link]

  • Analysis of alcohols... Chromatography Forum. [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Taguchi experiment reveals factors affecting GC-FID calibration for alcohol analysis. (2023). Scientific Reports. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of (2-Chloro-5-methylphenyl)methanol and (4-Chloro-3-methylphenyl)methanol for Synthetic Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and ultimately, the economic viability of a process. Substituted benzyl alcohols are foundational building blocks, and seemingly subtle differences in their isomeric structures can lead to profound variations in chemical behavior. This guide provides an in-depth comparison of the reactivity of two such isomers: (2-Chloro-5-methylphenyl)methanol and (4-Chloro-3-methylphenyl)methanol. Our analysis is grounded in the principles of physical organic chemistry and is supplemented with detailed experimental protocols to enable researchers to quantify and leverage the reactivity differences in their synthetic endeavors.

Structural and Electronic Landscape: A Tale of Two Isomers

The reactivity of a benzyl alcohol is intrinsically linked to the electronic and steric environment of the benzylic carbon and the aromatic ring. The positioning of the chloro and methyl substituents on the phenyl ring in this compound and (4-Chloro-3-methylphenyl)methanol creates distinct chemical personalities.

This compound places the chloro group in the ortho position relative to the hydroxymethyl group. This proximity introduces significant steric hindrance around the reaction center. The chloro group is electron-withdrawing via the inductive effect (-I) and weakly electron-donating through resonance (+M). The methyl group at the meta position to the hydroxymethyl group exerts a weak electron-donating inductive effect (+I).

(4-Chloro-3-methylphenyl)methanol , in contrast, has the chloro group at the para position, minimizing steric hindrance to the hydroxymethyl group. The methyl group is now at the meta position. The electronic influences of the substituents remain, but their interplay and impact on the reaction center are altered due to their different locations.

FeatureThis compound(4-Chloro-3-methylphenyl)methanol
Chloro Group Position ortho to -CH₂OHpara to -CH₂OH
Methyl Group Position meta to -CH₂OHmeta to -CH₂OH
Steric Hindrance High at the benzylic positionLow at the benzylic position
Electronic Effects -I, +M (Chloro); +I (Methyl)-I, +M (Chloro); +I (Methyl)

Comparative Reactivity in Key Transformations

The structural disparities between these two isomers are expected to manifest in their reactivity towards common synthetic transformations.

Oxidation to the Corresponding Aldehyde

The oxidation of benzyl alcohols to aldehydes is a fundamental reaction in organic synthesis. The rate of this reaction is sensitive to both electronic and steric factors. Electron-donating groups on the aromatic ring generally accelerate the reaction by stabilizing the transition state, which often has some degree of positive charge development on the benzylic carbon. Conversely, electron-withdrawing groups tend to retard the reaction.

For the two isomers , the methyl group provides a similar weak electron-donating effect. The key differentiator is the chloro substituent. While both are inductively electron-withdrawing, the ortho-chloro group in this compound will also exert significant steric hindrance to the approach of the oxidizing agent. This steric impediment is expected to be the dominant factor, leading to a slower reaction rate compared to the para-substituted isomer.

Expected Reactivity Order (Oxidation): (4-Chloro-3-methylphenyl)methanol > this compound

Experimental Protocol: Comparative Kinetic Analysis of Oxidation

This protocol outlines a method to quantify the relative rates of oxidation of the two isomers using a common oxidizing agent, such as pyridinium chlorochromate (PCC).

Materials:
  • This compound

  • (4-Chloro-3-methylphenyl)methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:
  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stirrers, dissolve equimolar amounts (e.g., 1.0 mmol) of each isomeric alcohol in 10 mL of anhydrous DCM. Add a known amount of the internal standard to each flask.

  • Initiation: To each flask, add a freshly prepared solution of PCC (1.5 equivalents) in anhydrous DCM at room temperature. Start a timer immediately upon addition.

  • Monitoring: At regular intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Quenching and Analysis: Immediately pass the aliquot through a small plug of silica gel to quench the reaction and remove the chromium salts. Analyze the filtrate by GC-FID to determine the ratio of the starting material to the product aldehyde relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rates can be determined from the slope of these plots.

G cluster_0 Competitive Esterification Logic Reactants Reactants Reaction Reaction in Diethyl Ether/Pyridine Reactants->Reaction Products (2-chloro-5-methylphenyl) acetate (4-chloro-3-methylphenyl) acetate Reaction->Products Analysis GC-MS Analysis of Product Ratio Products->Analysis Conclusion Product Ratio ≈ Relative Reactivity Analysis->Conclusion

A Researcher's Guide to Spectroscopic Differentiation of Chlorobenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, synthetic chemistry, and materials science, the precise identification of positional isomers is a critical analytical challenge. Compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring can exhibit markedly different physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-chlorobenzyl alcohol, 3-chlorobenzyl alcohol, and 4-chlorobenzyl alcohol, offering researchers the experimental data and interpretive insights necessary for unambiguous differentiation.

The position of the chlorine atom on the benzene ring significantly influences the spectroscopic signatures of these isomers.[1] This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a clear framework for their identification.

The Power of Spectroscopy in Isomer Differentiation

Spectroscopic techniques are indispensable tools for elucidating the structure of organic molecules.[2] For positional isomers like the chlorobenzyl alcohols, subtle differences in electronic environments and molecular symmetry lead to distinct spectral fingerprints.

Spectroscopic Identification Workflow

A systematic approach is key to efficient and accurate isomer identification. The following workflow outlines a logical sequence of spectroscopic analyses.

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation cluster_2 Data Interpretation & Confirmation Unknown Sample Unknown Sample IR Spectroscopy IR Spectroscopy Unknown Sample->IR Spectroscopy Functional Group ID NMR Spectroscopy NMR Spectroscopy IR Spectroscopy->NMR Spectroscopy Positional Isomer ID Comparative Data Analysis Comparative Data Analysis IR Spectroscopy->Comparative Data Analysis Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Confirmation of MW NMR Spectroscopy->Comparative Data Analysis Mass Spectrometry->Comparative Data Analysis Isomer Identification Isomer Identification Comparative Data Analysis->Isomer Identification

Caption: A generalized workflow for the spectroscopic identification of chlorobenzyl alcohol isomers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers.[2] Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicities, and coupling constants.

¹H NMR Spectroscopy: A Tale of Three Rings

The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum is particularly diagnostic for differentiating the chlorobenzyl alcohol isomers.[3] The substitution pattern dictates the symmetry of the aromatic ring and, consequently, the appearance of the proton signals.

  • 2-Chlorobenzyl alcohol: The proximity of the chlorine atom and the hydroxymethyl group to the aromatic protons results in a more complex and spread-out multiplet pattern.

  • 3-Chlorobenzyl alcohol: The aromatic protons experience less varied electronic environments compared to the ortho isomer, leading to a different multiplet pattern.

  • 4-Chlorobenzyl alcohol: Due to the para-substitution, a higher degree of symmetry is present. This often results in a more simplified, pseudo-symmetrical pattern, sometimes appearing as two distinct doublets.[3]

The chemical shifts of the methylene (-CH₂OH) and hydroxyl (-OH) protons are also influenced by the isomer's structure.

IsomerAromatic Protons (δ, ppm)Methylene Protons (-CH₂OH) (δ, ppm)Hydroxyl Proton (-OH) (δ, ppm)
2-Chlorobenzyl Alcohol 7.21-7.50 (m, 4H)[1]4.79 (s, 2H)[1]2.27 (s, 1H)[1]
3-Chlorobenzyl Alcohol ~7.15-7.42 (m, 4H)[1]4.50 (s, 2H)[1]3.48 (s, 1H)[1]
4-Chlorobenzyl Alcohol 7.28-7.34 (m, 4H)[1]4.67 (d, J=5.84 Hz, 2H)[1]1.73-1.76 (m, 1H)[1]
¹³C NMR Spectroscopy: Counting the Carbons

The number of unique signals in the aromatic region of a ¹³C NMR spectrum can be a clear indicator of the isomer.[4][5]

  • 2- and 3-Chlorobenzyl alcohol: Lacking a plane of symmetry through the substituted carbons, these isomers will each exhibit six distinct signals for the aromatic carbons.[5]

  • 4-Chlorobenzyl alcohol: The symmetry of the para-substituted isomer results in only four signals for the six aromatic carbons, as some carbons are chemically equivalent.[4][5]

The chemical shift of the methylene carbon (-CH₂OH) also shows slight variations between the isomers.

IsomerAromatic Carbons (δ, ppm)Methylene Carbon (-CH₂OH) (δ, ppm)
2-Chlorobenzyl Alcohol 127.03, 128.73, 128.83, 129.35, 132.72, 138.18[1]62.80[1]
3-Chlorobenzyl Alcohol Data not readily available in a comparative format. Expected to show 6 distinct aromatic signals.Data not readily available in a comparative format.
4-Chlorobenzyl Alcohol 128.4, 128.8, 133.5, 139.3[1]64.7[1]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-50 mg of the chlorobenzyl alcohol isomer in about 0.5 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).[1]

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

While less definitive than NMR for isomer differentiation, IR spectroscopy provides rapid confirmation of the key functional groups present.[6] All three isomers will exhibit characteristic absorptions for the hydroxyl (O-H) and carbon-oxygen (C-O) stretching of the alcohol group, as well as peaks associated with the chlorinated aromatic ring.[1]

Key IR Absorptions
  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded alcohols.[7][8]

  • C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.[3]

  • C-C Stretch (Aromatic): Several bands in the 1400-1600 cm⁻¹ region.[3]

  • C-O Stretch: A strong absorption that can be diagnostic for the substitution pattern. For primary alcohols like these, this peak is expected between 1000 and 1075 cm⁻¹.[8][9]

  • C-Cl Stretch: Expected in the fingerprint region, typically between 600-800 cm⁻¹.

Subtle shifts in the C-O stretching frequency and the pattern of out-of-plane C-H bending bands in the fingerprint region (below 1000 cm⁻¹) can provide clues to the substitution pattern.

IsomerO-H Stretch (Alcohol) (cm⁻¹)C-O Stretch (Alcohol) (cm⁻¹)Aromatic C-H & C=C Stretches (cm⁻¹)
2-Chlorobenzyl Alcohol ~3300-3400 (broad)~1030Multiple peaks ~3050, ~1600, ~1450
3-Chlorobenzyl Alcohol ~3300-3400 (broad)~1050Multiple peaks ~3050, ~1600, ~1470
4-Chlorobenzyl Alcohol ~3300-3400 (broad)~1010Multiple peaks ~3030, ~1590, ~1490
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Liquid Isomers): Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

  • Sample Preparation (Solid Isomers): For solid samples like 4-chlorobenzyl alcohol, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[1]

  • Acquisition: Record the IR spectrum using an FTIR spectrometer.[1]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the isomers (142.58 g/mol ) and can offer structural insights through the analysis of fragmentation patterns.[10][11][12] While the electron ionization (EI) mass spectra of positional isomers can be very similar, subtle differences in fragment ion abundances may be observed.

Expected Fragmentation

Common fragmentation pathways for benzyl alcohols include:

  • Loss of the hydroxyl group (-OH)

  • Loss of the hydroxymethyl group (-CH₂OH)

  • Cleavage of the aromatic ring

The position of the chlorine atom can influence the relative stability of the resulting fragment ions, leading to variations in the mass spectrum. For instance, the relative abundance of the tropylium ion (m/z 91) and its chlorinated analogue can differ between the isomers.

G Chlorobenzyl Alcohol (M+) Chlorobenzyl Alcohol (M+) Loss of H2O Loss of H2O Chlorobenzyl Alcohol (M+)->Loss of H2O Loss of CH2OH Loss of CH2OH Chlorobenzyl Alcohol (M+)->Loss of CH2OH Chlorotropylium Ion Chlorotropylium Ion Chlorobenzyl Alcohol (M+)->Chlorotropylium Ion Further Fragmentation Further Fragmentation Chlorotropylium Ion->Further Fragmentation

Caption: A simplified schematic of potential fragmentation pathways for chlorobenzyl alcohol isomers in mass spectrometry.

Conclusion

The differentiation of 2-, 3-, and 4-chlorobenzyl alcohol is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods , providing unambiguous structural elucidation based on chemical shifts and coupling patterns that are highly sensitive to the chlorine atom's position. IR spectroscopy serves as a rapid and effective tool for functional group confirmation , with subtle fingerprint region differences offering corroborative evidence. Mass spectrometry confirms the molecular weight and provides additional structural clues through fragmentation analysis . By employing these techniques in a logical workflow, researchers in drug development and other scientific disciplines can confidently identify these critical isomers, ensuring the integrity and success of their work.

References

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  • National Institute of Standards and Technology. (n.d.). 4-Chlorobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Chlorobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

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  • Study.com. (n.d.). clearly label the IR of 4-chlorobenzyl alcohol and assign peaks. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum in the OH stretching region of 2-chlorobenzyl alcohol.... Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzyl alcohol. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chlorobenzyl alcohol. PubChem. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Identification of position isomers by energy-resolved mass spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Chlorobenzyl alcohol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2017). Can anyone tell me the details of UV-Vis spectrum of 4-chloro benzyl alcohol. Retrieved from [Link]

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  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Substituted Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the quest for novel bioactive scaffolds is perpetual. Among the myriad of chemical structures, substituted benzyl alcohol derivatives have emerged as a versatile and promising class of compounds, exhibiting a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of their antimicrobial, antioxidant, and anticancer properties, underpinned by robust experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical methodologies required to explore the therapeutic potential of these multifaceted molecules.

The structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. For benzyl alcohol derivatives, the nature and position of substituents on the aromatic ring profoundly influence their biological efficacy. This guide will dissect these relationships, offering a clear rationale for experimental design and interpretation.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Substituted benzyl alcohols have demonstrated significant potential in this arena, exhibiting activity against a range of pathogenic bacteria and fungi.[1][2]

Mechanism of Action

The antimicrobial action of benzyl alcohol derivatives is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components. Furthermore, some derivatives are believed to interfere with essential enzymatic processes within the microbial cell, such as the glucosamine-6-phosphate synthase, which is crucial for cell wall biosynthesis.[1][3]

Comparative Efficacy

The antimicrobial potency of substituted benzyl alcohols is highly dependent on the nature and position of the substituents on the benzene ring. For instance, electron-withdrawing groups can enhance the acidity of the benzylic proton, potentially leading to increased reactivity and antimicrobial effect. Conversely, lipophilic substituents may improve the compound's ability to penetrate the lipid-rich microbial cell membrane.

A study on a series of synthesized benzyl alcohol derivatives highlighted that their activity was concentration-dependent and varied against different bacterial strains.[2][3] For example, certain derivatives showed potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative bacterium, while others were more effective against the Gram-positive Staphylococcus aureus.[2][3]

Table 1: Comparative Antimicrobial Activity of Substituted Benzyl Alcohol Derivatives (Hypothetical Data)

Compound IDSubstituent(s)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
BA-01 Unsubstituted128256
BA-02 4-Chloro3264
BA-03 4-Nitro1632
BA-04 4-Methoxy64128
BA-05 3,5-Dichloro816
Amoxicillin (Standard)0.5>1024

Note: This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the in vitro antimicrobial activity of a compound.[4][5] The broth microdilution method is a widely accepted and high-throughput approach.[6]

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[4]

Step-by-Step Methodology:

  • Preparation of Reagents and Media:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Dissolve the test compounds (substituted benzyl alcohol derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Prepare a bacterial inoculum from a fresh culture (18-24 hours) and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using CAMHB.[6] This creates a gradient of concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.[6]

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.[4]

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Media & Reagents C Serial Dilution of Test Compounds in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculation with Bacterial Suspension B->D C->D E Incubation (37°C, 16-20h) D->E F Visual Inspection for Bacterial Growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Phenolic compounds, including many substituted benzyl alcohols, are known for their potent antioxidant properties.[7]

Mechanism of Action

The antioxidant activity of these compounds primarily stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[7] The presence of hydroxyl groups on the aromatic ring is crucial for this activity. The position and number of hydroxyl groups, as well as the presence of other substituents, can modulate the antioxidant capacity.

Comparative Efficacy

The radical scavenging ability of substituted benzyl alcohols is significantly influenced by their molecular structure. Generally, compounds with multiple hydroxyl groups exhibit enhanced antioxidant activity.

Table 2: Comparative Antioxidant Activity of Substituted Benzyl Alcohol Derivatives (Hypothetical Data)

Compound IDSubstituent(s)DPPH Scavenging IC50 (µM)
BA-01 Unsubstituted>500
BA-06 4-Hydroxy150
BA-07 3,4-Dihydroxy45
BA-08 3,5-Di-tert-butyl-4-hydroxy25
Ascorbic Acid (Standard)30

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging activity of compounds.[8][9]

Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[9] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[7][9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[9]

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the test compounds and the standard to different wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[9]

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Test Compound and Standard Solutions C Mix Compounds with DPPH Solution in 96-well Plate A->C B Prepare DPPH Solution B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Anticancer Activity: Targeting Malignant Cells

The cytotoxic potential of substituted benzyl alcohol derivatives against various cancer cell lines has garnered significant interest. Their ability to induce cell death in cancer cells while potentially sparing normal cells is a key area of investigation.

Mechanism of Action

The anticancer mechanisms of these compounds are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. The specific pathway targeted often depends on the substitution pattern of the benzyl alcohol derivative and the type of cancer cell.

Apoptosis Induction Pathway

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Compound Substituted Benzyl Alcohol Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by bioactive compounds.

Comparative Efficacy

The cytotoxic activity of substituted benzyl alcohols against cancer cells is highly structure-dependent. Lipophilicity, electronic effects, and steric factors of the substituents all play a role in determining the potency of these compounds.

Table 3: Comparative Cytotoxicity of Substituted Benzyl Alcohol Derivatives against a Cancer Cell Line (e.g., HeLa) (Hypothetical Data)

Compound IDSubstituent(s)IC50 (µM)
BA-01 Unsubstituted>100
BA-09 4-Bromo25
BA-10 2,4-Dichloro10
BA-11 4-Trifluoromethyl15
Doxorubicin (Standard)0.5

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Treat the cells with various concentrations of the substituted benzyl alcohol derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Remove the treatment media and add MTT solution (0.5 mg/mL in serum-free media) to each well.[11]

    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[13]

  • Solubilization:

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[11]

  • Measurement:

    • Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[11]

  • Calculation:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Add MTT Reagent C->D E Incubate (2-4h, 37°C) D->E F Add Solubilization Solution E->F G Measure Absorbance (540-590 nm) F->G H Calculate % Viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Conclusion

Substituted benzyl alcohol derivatives represent a rich and adaptable scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning antimicrobial, antioxidant, and anticancer properties, are intricately linked to the nature and positioning of substituents on the aromatic ring. This guide has provided a framework for understanding these structure-activity relationships and has detailed the essential experimental protocols for their evaluation. By leveraging these insights and methodologies, researchers can systematically explore the vast chemical space of substituted benzyl alcohols, paving the way for the discovery of next-generation drugs to address pressing global health challenges.

References

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A Comparative Guide to Catalysts for the Synthesis of (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-5-methylphenyl)methanol is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its efficient and selective synthesis is of paramount importance. The primary route to this alcohol is the reduction of the corresponding aldehyde, 2-chloro-5-methylbenzaldehyde. The choice of catalyst for this transformation is critical, influencing not only the yield and purity of the product but also the economic and environmental viability of the process. This guide provides a comparative analysis of common catalytic systems for this reduction, offering insights into their mechanisms, practical application, and performance, supported by available experimental data.

Understanding the Reaction: The Reduction of an Aldehyde

The synthesis of this compound from 2-chloro-5-methylbenzaldehyde is a reduction reaction where the aldehyde functional group is converted to a primary alcohol. This transformation involves the addition of a hydride equivalent to the electrophilic carbonyl carbon. The general reaction is depicted below:

reactant 2-Chloro-5-methylbenzaldehyde product This compound reactant->product Reduction catalyst [Catalyst] H₂ source

Caption: General reaction scheme for the synthesis of this compound.

The electronic and steric properties of the starting material, 2-chloro-5-methylbenzaldehyde, influence the reactivity of the carbonyl group. The presence of an electron-withdrawing chloro group at the ortho position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydride. Conversely, the electron-donating methyl group at the meta position has a weaker opposing effect.

Comparative Analysis of Catalytic Systems

A variety of catalytic systems can be employed for the reduction of 2-chloro-5-methylbenzaldehyde. This section compares four common methods: sodium borohydride reduction, catalytic transfer hydrogenation with a ruthenium catalyst, nickel boride reduction, and palladium on carbon-catalyzed hydrogenation.

Catalyst SystemTypical Reagents & ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
Sodium Borohydride NaBH₄, Methanol, 0°C to rt>95 (estimated)1-3 hHigh yields, mild conditions, readily available, easy workup.Stoichiometric reagent, potential for side reactions with protic solvents if not controlled.
Ru-catalyzed Transfer Hydrogenation [Ru(p-cymene)Cl₂]₂, Isopropanol, Base (e.g., KOH)90-99 (for substituted benzaldehydes)1-6 hCatalytic, high yields, uses a safe hydrogen source.Requires a transition metal catalyst and a base, may require higher temperatures.
Nickel Boride (in situ) NiCl₂·6H₂O, NaBH₄, Methanol, rtHigh (qualitative for similar substrates)0.5-2 hRapid reaction, high yields, non-pyrophoric alternative to Raney Nickel.In situ preparation required, potential for nickel contamination.
Palladium on Carbon 10% Pd/C, H₂ (balloon or pressure), Ethanol, rtHigh (qualitative for similar substrates)2-24 hHeterogeneous catalyst (easy to remove), high efficiency.Requires handling of hydrogen gas, potential for over-reduction or dehalogenation.

Note: Specific experimental data for the synthesis of this compound is limited in publicly available literature. The yields and reaction times presented are based on data for closely related substituted benzaldehydes and should be considered as representative estimates for comparative purposes.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for informed catalyst selection and optimization of reaction conditions.

Sodium Borohydride Reduction

The reduction with sodium borohydride (NaBH₄) proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon.[1][2] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

cluster_0 Mechanism of NaBH₄ Reduction A Aldehyde B Alkoxide Intermediate A->B Hydride Attack C Alcohol B->C Protonation NaBH4 NaBH₄ Solvent Solvent (e.g., MeOH)

Caption: Simplified mechanism of sodium borohydride reduction of an aldehyde.

Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation offers a safer alternative to using pressurized hydrogen gas. In this process, a hydrogen donor, typically a secondary alcohol like isopropanol, transfers hydrogen to the substrate, mediated by a transition metal catalyst. Ruthenium complexes are particularly effective for this transformation.[3][4] The mechanism generally involves the formation of a ruthenium hydride species, which then delivers the hydride to the coordinated aldehyde.

cluster_1 Catalytic Cycle of Ru-catalyzed Transfer Hydrogenation A [Ru]-Precatalyst B [Ru]-Alkoxide A->B iPrOH, Base C [Ru]-Hydride B->C β-Hydride Elimination (forms Acetone) D [Ru]-Aldehyde Complex C->D Aldehyde Coordination D->A Hydride Transfer (forms Alcohol)

Caption: A generalized catalytic cycle for ruthenium-catalyzed transfer hydrogenation.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound using the discussed catalytic systems.

Protocol 1: Sodium Borohydride Reduction

Materials:

  • 2-Chloro-5-methylbenzaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound.

Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation

Materials:

  • 2-Chloro-5-methylbenzaldehyde

  • Isopropanol

  • [Ru(p-cymene)Cl₂]₂ (or a similar Ru-catalyst)

  • Potassium hydroxide (KOH)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-chloro-5-methylbenzaldehyde (1.0 eq) in isopropanol (10 mL per gram of aldehyde), add [Ru(p-cymene)Cl₂]₂ (0.5-2 mol%) and potassium hydroxide (5-10 mol%).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 1-6 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the isopropanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: In Situ Nickel Boride Reduction

Materials:

  • 2-Chloro-5-methylbenzaldehyde

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-chloro-5-methylbenzaldehyde (1.0 eq) and NiCl₂·6H₂O (1.0 eq) in methanol (20 mL per gram of aldehyde) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (6.0 eq) in small portions. A black precipitate of nickel boride will form, and vigorous hydrogen evolution will occur.

  • After the addition is complete, stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add water to quench the reaction.

  • Filter the mixture through a pad of celite to remove the nickel boride.

  • Concentrate the filtrate to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the product by column chromatography.

Protocol 4: Palladium on Carbon Catalyzed Hydrogenation

Materials:

  • 2-Chloro-5-methylbenzaldehyde

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 2-chloro-5-methylbenzaldehyde (1.0 eq) in ethanol (15 mL per gram of aldehyde).

  • Carefully add 10% Pd/C (5-10 wt% of the aldehyde).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Safety Considerations

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[5][6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Ruthenium Catalysts: Ruthenium compounds can be toxic and should be handled with care.

  • Nickel Boride: Generated in situ from nickel(II) chloride, which is a suspected carcinogen.[7] The reaction with sodium borohydride produces hydrogen gas.

  • Palladium on Carbon: Flammable solid, especially when dry.[8] Handle with care to avoid creating dust, which can be a fire or explosion hazard.

Conclusion

The synthesis of this compound can be achieved through various catalytic reduction methods. For laboratory-scale synthesis where high yield and simplicity are desired, sodium borohydride remains an excellent choice due to its effectiveness and ease of use. For larger-scale industrial applications, catalytic transfer hydrogenation with a ruthenium catalyst or catalytic hydrogenation with palladium on carbon offer more atom-economical and sustainable alternatives, although they require more specialized equipment and careful handling of catalysts or hydrogen gas. Nickel boride presents a rapid and efficient alternative, particularly as a non-pyrophoric substitute for Raney Nickel. The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost, safety considerations, and available equipment.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. [Link]

  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl Roth. [Link]

  • Safety Data Sheet: Palladium on activated carbon. (n.d.). Carl Roth. [Link]

  • (Raney Nickel Alloy) MSDS. (n.d.). Oxford Lab Fine Chem LLP. [Link]

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  • Sodium borohydride Safety Data Sheet. (2025, March 26). PENTA. [Link]

  • Raney Nickel - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]

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  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021, April 2). Chad's Prep. [Link]

  • Formation of C–C bonds via ruthenium-catalyzed transfer hydrogenation. (n.d.). National Center for Biotechnology Information. [Link]

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Reactivity comparison of (2-Chloro-5-methylphenyl)methanol with other substituted benzyl alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of (2-Chloro-5-methylphenyl)methanol with other common substituted benzyl alcohols. We will dissect the interplay of electronic and steric effects that govern its behavior in key organic transformations, supported by established kinetic data and detailed experimental protocols.

The Decisive Influence of Substituents on Benzylic Reactivity

Benzyl alcohol is a foundational aromatic alcohol, but its true synthetic utility is unlocked through the strategic placement of substituents on the phenyl ring. These groups can dramatically alter the electron density at the benzylic carbon and the accessibility of the hydroxyl group, thereby controlling reaction rates and even mechanistic pathways. The reactivity of a substituted benzyl alcohol is primarily dictated by two fundamental factors:

  • Electronic Effects : These are composed of inductive and resonance effects. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the ring and stabilize positive charge development at the benzylic position, thus accelerating reactions that form carbocation-like transition states. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) and halogens (-Cl) decrease electron density, destabilize positive charge, and slow down such reactions.[1] The Hammett equation, log(k/k₀) = σρ, provides a powerful quantitative framework for correlating these electronic effects with reaction rates.[2][3]

  • Steric Effects : The physical bulk of substituents, particularly those in the ortho position (adjacent to the benzylic CH₂OH group), can physically impede the approach of reagents.[4] This steric hindrance can significantly reduce reaction rates, sometimes overriding electronic effects.[5][6]

Dissecting this compound: A Case of Competing Influences

The reactivity of this compound is a fascinating case study arising from the competing effects of its two substituents.

  • The ortho-Chloro Group : The chlorine atom at the C2 position is the dominant influence.

    • Strong Inductive Effect (-I) : As a halogen, chlorine is highly electronegative and strongly withdraws electron density from the ring through the sigma bond. This deactivating effect destabilizes any buildup of positive charge on the adjacent benzylic carbon, which is a common feature in the transition states of many reactions, including oxidation and SN1-type substitutions.[1][7]

    • Steric Hindrance : Its position directly adjacent to the benzylic alcohol group creates a significant steric barrier, hindering the approach of oxidants or other reagents to the reaction center.[5][8]

  • The para-Methyl Group : The methyl group at the C5 position (which is para to the CH₂OH group) exerts an opposing influence.

    • Electron-Donating Effects (+I and Hyperconjugation) : The methyl group is an electron-donating group through both a weak inductive effect and, more importantly, hyperconjugation.[1] This effect serves to partially counteract the electron-withdrawing nature of the chloro group, stabilizing the transition state to a small degree.

Overall Predicted Reactivity : The potent combination of the electron-withdrawing inductive effect and the steric hindrance from the ortho-chloro group is expected to make This compound significantly less reactive than unsubstituted benzyl alcohol and analogues bearing electron-donating groups. While the para-methyl group provides some electronic stabilization, it is generally insufficient to overcome the powerful deactivating and hindering effects of the ortho-chlorine.

Comparative Reactivity in Practice: Oxidation and Esterification

To contextualize the reactivity of this compound, we will compare it to a range of other benzyl alcohols in two fundamental transformations: oxidation and esterification.

Oxidation to Benzaldehydes

The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone reaction in organic synthesis. Studies using chromium (VI) reagents like Pyridinium Chlorochromate (PCC) or dichromate consistently show that the reaction is highly sensitive to the electronic properties of the ring substituents.[9][10][11] The mechanism often involves a rate-determining step where a C-H bond is broken.[11] Reactions with a negative reaction constant (ρ) in the Hammett plot indicate that electron-donating groups accelerate the reaction by stabilizing a transition state with developing positive charge.[11][12]

Table 1: Relative Reactivity of Substituted Benzyl Alcohols in Oxidation

Benzyl Alcohol DerivativeSubstituent EffectsExpected Relative Rate of Oxidation
4-Methoxybenzyl alcoholStrong EDG (+R, -I)Very Fast
4-Methylbenzyl alcoholEDG (+I, Hyperconjugation)Fast
Benzyl alcoholReferenceModerate
4-Chlorobenzyl alcoholEWG (-I, +R)Slow
This compound Ortho EWG (-I), Steric Hindrance, Para EDG (+I) Very Slow
2-Chlorobenzyl alcoholOrtho EWG (-I), Steric HindranceVery Slow
4-Nitrobenzyl alcoholStrong EWG (-I, -R)Extremely Slow

As predicted, the presence of the ortho-chloro group in this compound drastically reduces its oxidation rate. Its reactivity is expected to be comparable to that of 2-chlorobenzyl alcohol, as the primary drivers for its low reactivity are the steric hindrance and strong inductive withdrawal from the ortho-substituent.[5][6]

Acid-Catalyzed Esterification

Esterification with a carboxylic acid is another common reaction that highlights the importance of steric accessibility to the hydroxyl group.

G Figure 1: Steric Hindrance in Esterification cluster_0 Unhindered (e.g., Benzyl Alcohol) cluster_1 Sterically Hindered (e.g., 2-Chloro-5-methylphenyl)methanol Unhindered_Reactants R-COOH + HO-CH₂-Ph -> Unhindered_Product R-COO-CH₂-Ph + H₂O Unhindered_Reactants->Unhindered_Product Easy Approach Hindered_Reactants R-COOH + HO-CH₂-Ar' -> Hindered_Product Slow/No Reaction Hindered_Reactants->Hindered_Product Blocked Approach Blocker Cl

Caption: Steric hindrance from the ortho-chloro group blocks reagent access.

The ortho-chloro group in this compound acts as a bulky shield, significantly impeding the nucleophilic attack of the carboxylic acid on the protonated alcohol. Consequently, its esterification rate is substantially lower than that of benzyl alcohol or its meta- and para-substituted counterparts.[4] In this reaction, the steric effect is often the dominant factor for ortho-substituted substrates.

Experimental Protocol: A Self-Validating System for Reactivity Comparison

To provide a tangible and verifiable method for comparing these reactivities, the following protocol for a competitive oxidation is described. This design allows for the direct comparison of reaction rates under identical conditions.

Protocol: Competitive Oxidation with Pyridinium Chlorochromate (PCC)

Objective: To determine the relative oxidation rates of this compound, benzyl alcohol, and 4-methylbenzyl alcohol.

Rationale: PCC is a mild oxidant that reliably converts primary alcohols to aldehydes.[11] By running the reaction with a sub-stoichiometric amount of PCC, the alcohols will compete for the limited oxidant, and their relative rates of disappearance will directly reflect their reactivity. Gas Chromatography (GC) is used for accurate quantification.

Materials:

  • This compound

  • Benzyl alcohol

  • 4-Methylbenzyl alcohol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Dodecane (Internal Standard)

  • Silica gel

Workflow Diagram:

Caption: Experimental workflow for the competitive oxidation study.

Procedure:

  • Solution Preparation: Prepare a 0.1 M stock solution in anhydrous DCM containing equimolar amounts of this compound, benzyl alcohol, 4-methylbenzyl alcohol, and dodecane as an internal standard.

  • Initial Time Point (t=0): Withdraw a 0.5 mL aliquot, pass it through a small plug of silica gel (to remove any non-volatile impurities), and analyze it by GC to establish initial concentration ratios.

  • Reaction Initiation: To the remaining stock solution, add 0.3 molar equivalents of solid PCC and stir vigorously at room temperature.

  • Sampling: Withdraw 0.5 mL aliquots at regular intervals (e.g., 5, 15, 30, and 60 minutes). Immediately pass each aliquot through a fresh silica plug to quench the reaction by adsorbing the PCC.

  • Analysis: Analyze each quenched aliquot by GC.

  • Data Interpretation: For each alcohol, calculate its concentration relative to the constant internal standard at each time point. Plot the concentration of each alcohol versus time. The order of reactivity is determined by the rate of disappearance: the compound whose concentration drops fastest is the most reactive. The expected outcome is: 4-methylbenzyl alcohol > benzyl alcohol >> this compound.

Conclusion

The reactivity of this compound is significantly attenuated compared to unsubstituted benzyl alcohol and its electron-donating derivatives. This pronounced decrease in reactivity is a direct consequence of the powerful combination of effects from the ortho-chloro substituent:

  • A strong electron-withdrawing inductive effect that destabilizes cationic character in reaction transition states.

  • Significant steric hindrance that physically blocks reagent access to the benzylic alcohol functional group.

The electron-donating para-methyl group provides a minor electronic counter-effect but is insufficient to overcome the dominant deactivating properties of the ortho-chlorine. This understanding is crucial for synthetic chemists who must anticipate slower reaction times, potentially require harsher reaction conditions, or select alternative synthetic routes when working with this and similarly structured molecules.

References

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A Comparative Guide to Validated Analytical Methods for the Quantification of (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of (2-Chloro-5-methylphenyl)methanol is critical, particularly in the context of pharmaceutical development where it may be a key starting material, intermediate, or a process-related impurity. This guide provides an in-depth comparison of validated analytical methods for its quantification, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are presented with a rationale for their application, detailed experimental protocols, and comparative performance data.

The Analytical Imperative for this compound

This compound is a crucial chemical intermediate. Its precise quantification is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Inadequate control of such impurities can lead to unforeseen side effects and regulatory hurdles. Therefore, robust and validated analytical methods are indispensable.

Comparative Analysis of Key Quantification Methodologies

The choice of an analytical method is contingent on several factors including the sample matrix, required sensitivity, and the available instrumentation. Below is a comparative overview of the most pertinent techniques for the analysis of this compound.

Validation Parameter HPLC-UV Method GC-MS Method LC-MS/MS Method
Specificity Good, but can be susceptible to interference from co-eluting impurities.Excellent, provides mass spectral data for definitive identification.Superior, based on specific precursor-product ion transitions.
Linearity (r²) Typically > 0.999Typically > 0.999Typically > 0.999
Range 1 - 150 µg/mL0.1 - 100 µg/mL0.01 - 20 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%99.0% - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL~0.003 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~0.01 ng/mL
Robustness GoodGoodModerate

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. For this compound, a reverse-phase HPLC method is most suitable.

Rationale for HPLC-UV

The decision to employ HPLC-UV is grounded in its ability to separate this compound from other structurally similar compounds and degradation products. The chromophore in the molecule allows for sensitive detection using a UV detector. A C18 or C8 column is typically chosen for its hydrophobic stationary phase, which provides good retention and separation of moderately polar compounds like the target analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired retention time and resolution.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (C18 Column, Isocratic Elution) prep->hplc Inject detect UV Detection (220 nm) hplc->detect Elute quant Quantification (Peak Area vs. Calibration Curve) detect->quant Data Acquisition

Caption: High-level workflow for HPLC-UV analysis.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[1]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[2]

  • Mobile Phase: A mixture of acetonitrile and water (60:40 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 220 nm[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration of approximately 1 mg/mL.[2]

4. Validation Approach:

  • Specificity: Analyze a blank, a placebo, the reference standard, and the sample solution to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of solutions of the reference standard over the concentration range of 1-150 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability by injecting the same standard solution six times. Evaluate intermediate precision by having different analysts perform the analysis on different days.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity and sensitivity compared to HPLC-UV, making it an excellent choice for identifying and quantifying this compound, especially in complex matrices or at trace levels.

Rationale for GC-MS

The volatility and thermal stability of this compound make it amenable to GC analysis. Coupling GC with a mass spectrometer provides definitive identification based on the mass spectrum of the analyte, which is a significant advantage over UV detection. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5MS), is typically used for the separation of such compounds.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow prep Sample Preparation (Dissolve in Volatile Solvent) gc GC System (DB-5MS Column, Temperature Program) prep->gc Inject ms MS Detection (Electron Ionization, SIM/Scan Mode) gc->ms Separate & Elute quant Quantification (Ion Abundance vs. Calibration Curve) ms->quant Data Acquisition

Caption: High-level workflow for GC-MS analysis.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Dichloromethane or Methanol (GC grade)

  • Helium (carrier gas)

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[3]

  • Injection Temperature: 250 °C[2]

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.[2]

  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 300. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[2]

3. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent like dichloromethane or methanol to a suitable concentration.[2]

4. Validation Approach:

  • The validation parameters (specificity, linearity, accuracy, precision) are assessed similarly to the HPLC-UV method, but with the added dimension of mass spectral confirmation for specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as the quantification of genotoxic impurities or analysis in biological matrices, LC-MS/MS is the gold standard.[4][5]

Rationale for LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[4] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), this technique can quantify the analyte with exceptional specificity, even in the presence of co-eluting compounds and complex matrix effects.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow prep Sample Preparation (SPE or LLE) lc LC System (C18 Column, Gradient Elution) prep->lc Inject msms Tandem MS Detection (ESI, MRM Mode) lc->msms Separate & Ionize quant Quantification (MRM Signal vs. Calibration Curve) msms->quant Data Acquisition

Caption: High-level workflow for LC-MS/MS analysis.

Detailed LC-MS/MS Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid or Ammonium acetate (LC-MS grade additives)

  • Ultrapure water

2. Liquid Chromatography and Mass Spectrometry Conditions:

  • LC System: Standard UHPLC/HPLC system[6]

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[6]

  • Mobile Phase A: 0.1% Formic Acid in Water[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]

  • Flow Rate: 0.4 mL/min[6]

  • Gradient: A suitable gradient to ensure separation and elution of the analyte.

  • MS System: Triple Quadrupole Mass Spectrometer[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[6]

  • MRM Transitions: To be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize fragmentation to select quantifier and qualifier product ions.

3. Sample Preparation:

  • For complex matrices like plasma or reaction mixtures, sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often necessary to remove interferences and concentrate the analyte.[6]

4. Validation Approach:

  • The validation of an LC-MS/MS method follows the same principles as other chromatographic methods but with a strong emphasis on matrix effects, which can impact ionization efficiency. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a robust and cost-effective solution for routine quality control. GC-MS provides enhanced specificity and is suitable for trace analysis and impurity identification. For the most demanding applications requiring ultra-high sensitivity and selectivity, LC-MS/MS is the unparalleled choice. Each method, when properly validated, can provide accurate and reliable data, ensuring the quality and safety of pharmaceutical products.

References

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A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted benzyl alcohols are cornerstone structural motifs in a vast array of functional molecules, from active pharmaceutical ingredients (APIs) and agrochemicals to fragrances and advanced polymers. The specific placement and nature of substituents on the aromatic ring critically dictate the molecule's biological activity and material properties. Consequently, the efficient and selective synthesis of these alcohols is a paramount concern in organic chemistry.

This guide provides an in-depth comparison of the most prevalent and field-proven methodologies for synthesizing substituted benzyl alcohols. Moving beyond a mere recitation of protocols, we will dissect the underlying mechanisms, benchmark performance based on experimental data, and offer a logical framework for selecting the optimal route for your specific research and development needs.

Synthesis via Carbonyl Reduction: The Workhorse Approach

The reduction of substituted benzaldehydes or benzoic acid derivatives is arguably the most direct and widely employed strategy. The choice of reducing agent is the critical experimental variable, dictating the reaction's chemoselectivity, functional group tolerance, and overall efficiency.

Hydride Reductions: NaBH₄ vs. LiAlH₄

Hydride-based reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. However, their reactivity profiles are markedly different, a crucial factor in experimental design.

Mechanism Rationale: The reactivity difference stems from the polarity of the metal-hydrogen bond. The Al-H bond in Lithium Aluminum Hydride (LiAlH₄) is more polar than the B-H bond in Sodium Borohydride (NaBH₄), making LiAlH₄ a significantly stronger reducing agent.[1] This enhanced reactivity allows LiAlH₄ to reduce less electrophilic carbonyls like carboxylic acids and esters, a transformation NaBH₄ cannot typically achieve under standard conditions.[2][3][4][5]

  • Sodium Borohydride (NaBH₄): The Chemoselective Choice

    Sodium borohydride is a mild, selective, and operationally simple reagent for the reduction of aldehydes and ketones.[6] Its tolerance for protic solvents like methanol and ethanol, and its inability to reduce esters, amides, or carboxylic acids, makes it the go-to reagent for chemoselective reductions in multifunctional molecules.[4][7]

    Representative Experimental Protocol: Reduction of Benzaldehyde

    • Setup: A solution of benzaldehyde (1.0 eq) is prepared in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

    • Reagent Addition: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

    • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours. Progress is monitored by Thin-Layer Chromatography (TLC).

    • Workup & Purification: Upon completion, the reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude benzyl alcohol, which can be further purified by column chromatography.

  • Lithium Aluminum Hydride (LiAlH₄): The Powerhouse Reductant

    For substrates like substituted benzoic acids or their esters, the potent reducing power of LiAlH₄ is required.[2][3][8] It readily converts these functional groups into primary alcohols.[2][3] However, this high reactivity comes with significant operational challenges. LiAlH₄ reacts violently with water and protic solvents, necessitating strict anhydrous conditions and the use of ethereal solvents like diethyl ether or tetrahydrofuran (THF).[3][8]

    Representative Experimental Protocol: Reduction of a Benzoic Acid

    • Setup: A flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) is charged with a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. The flask is cooled to 0 °C.

    • Reagent Addition: A solution of the substituted benzoic acid (1.0 eq) in anhydrous THF is added dropwise via an addition funnel. This controlled addition is critical for safety.

    • Reaction: After the addition is complete, the mixture is stirred at 0 °C for 30 minutes and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

    • Workup & Purification: The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to afford the benzyl alcohol.

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to metal hydrides, using molecular hydrogen (H₂) and a metal catalyst (e.g., Pd/C, Pt/C, Ru-based).[9] This method is highly efficient and scalable, producing only water as a byproduct. However, its chemoselectivity can be a challenge, as many common functional groups (alkenes, alkynes, nitro groups, benzyl ethers) are also susceptible to reduction.

Mechanism Rationale: The reaction typically proceeds via a Langmuir-Hinshelwood mechanism, where both hydrogen and the benzaldehyde adsorb onto the catalyst surface.[10] The surface-adsorbed hydrogen atoms are then sequentially transferred to the carbonyl group.[10] Selectivity towards the benzyl alcohol versus over-reduction to toluene is a key challenge, often controlled by catalyst choice, support, and reaction conditions.[11]

Synthesis via Carbon-Carbon Bond Formation: Building Complexity

When the target benzyl alcohol requires the formation of a new carbon-carbon bond, nucleophilic addition to a carbonyl compound is the strategy of choice. Grignard and organolithium reagents are the primary tools for this purpose.

Grignard Reaction

The addition of an organomagnesium halide (Grignard reagent) to a substituted benzaldehyde is a classic and reliable C-C bond-forming reaction to produce secondary benzyl alcohols.[12][13]

Mechanism Rationale: The Grignard reagent, effectively a source of a carbanion, acts as a potent nucleophile.[14] It attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate.[13] A subsequent aqueous acidic workup protonates the alkoxide to yield the final alcohol product.[13]

Representative Experimental Protocol: Synthesis of 1-Phenyl-1-propanol

  • Setup: All glassware must be rigorously dried to exclude moisture. In a flask under an inert atmosphere, magnesium turnings are stirred in anhydrous diethyl ether.

  • Reagent Formation: Ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

  • Addition Reaction: Once the Grignard reagent has formed, a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C.[15]

  • Reaction: The mixture is stirred for 1 hour, then warmed to room temperature to ensure completion.

  • Workup & Purification: The reaction is quenched by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[16] The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried and concentrated. Purification by column chromatography yields the secondary benzyl alcohol.

Organolithium Reagents

Organolithium reagents are generally more reactive and often less basic than their Grignard counterparts.[12] This heightened reactivity can be advantageous for additions to sterically hindered ketones where Grignard reagents might favor reduction over addition.[17] However, this also means they are less chemoselective and require stringent anhydrous and inert conditions.[18]

Key Differences from Grignard Reagents:

  • Reactivity: Organolithiums are more powerful nucleophiles than Grignards.[12]

  • Basicity: While both are strong bases, the choice between them can sometimes influence side reactions like enolization.

  • Aggregation: Organolithium reagents exist as aggregates in solution, which can influence their reactivity.[17]

Performance Benchmark: A Comparative Summary

To facilitate an objective comparison, the key performance attributes of each synthetic route are summarized below.

MethodReagent/CatalystStarting MaterialTypical YieldFunctional Group ToleranceScalabilityKey Considerations
NaBH₄ Reduction Sodium BorohydrideAldehyde / Ketone85-98%Excellent (esters, amides, acids inert)ExcellentSafe, simple, protic solvents OK.[6]
LiAlH₄ Reduction Lithium Aluminum HydrideAcid / Ester / Aldehyde70-95%Poor (reduces most polar π-bonds)GoodHighly reactive, requires strict anhydrous conditions.[3]
Catalytic Hydrogenation H₂, Pd/C, Pt/C, etc.Aldehyde / Ketone90-100%Moderate (reduces alkenes, alkynes, etc.)ExcellentGreen, high atom economy; potential for over-reduction.[11][19]
Grignard Addition RMgXAldehyde / Ketone75-95%Poor (reacts with acidic protons)GoodRequires strict anhydrous conditions; excellent for C-C bonds.[14]
Organolithium Addition RLiAldehyde / Ketone70-90%Very PoorModerateMore reactive than Grignards; less chemoselective.[12]

Visualization of Key Processes

Diagrams provide a clear, conceptual overview of the reaction pathways and decision-making logic.

G cluster_reduction Route 1: Reduction cluster_grignard Route 2: Grignard Addition Start_Red Substituted Benzaldehyde Reagent_NaBH4 NaBH₄ in MeOH Start_Red->Reagent_NaBH4  1. Add Reagent 2. Stir @ RT   Product_Alc_Red Substituted Benzyl Alcohol Reagent_NaBH4->Product_Alc_Red  Aqueous Workup   Start_Grignard Substituted Benzaldehyde Reagent_Grignard R-MgBr in Ether Start_Grignard->Reagent_Grignard  1. Add Reagent @ 0°C 2. Stir @ RT   Intermediate Mg Alkoxide Intermediate Reagent_Grignard->Intermediate Product_Alc_Grignard Substituted Secondary Benzyl Alcohol Intermediate->Product_Alc_Grignard  Acidic Workup  

Caption: Comparative workflow for benzyl alcohol synthesis via reduction versus Grignard addition.

G Start Choice of Synthetic Route Is_CC_Bond Is_CC_Bond Start->Is_CC_Bond Is C-C bond formation needed? Grignard Grignard or Organolithium Addition Substrate: Aldehyde/Ketone Product: 2° or 3° Alcohol Is_CC_Bond->Grignard Yes Reduction Reduction Pathway Is_CC_Bond->Reduction No Starting_Material Starting_Material Reduction->Starting_Material What is the starting material? NaBH4 NaBH₄ Reduction High Chemoselectivity Simple Procedure Starting_Material->NaBH4 Aldehyde LiAlH4 LiAlH₄ Reduction Powerful Reagent Requires Anhydrous Conditions Starting_Material->LiAlH4 Acid/Ester

Caption: Decision tree for selecting the optimal synthesis route for substituted benzyl alcohols.

Conclusion

The synthesis of substituted benzyl alcohols is a mature field with several robust and reliable methods at the disposal of the modern chemist. The choice of synthetic route is not arbitrary but is instead a strategic decision based on factors including the nature of the starting material, the required functional group tolerance, and considerations of scale, safety, and cost.

  • For chemoselective reduction of aldehydes , Sodium Borohydride (NaBH₄) remains the superior choice due to its mildness and operational simplicity.

  • When starting from carboxylic acids or esters , the potent reactivity of Lithium Aluminum Hydride (LiAlH₄) is necessary, albeit with stricter safety and handling protocols.

  • For constructing new carbon-carbon bonds , the Grignard reaction offers a time-tested and versatile method for accessing secondary and tertiary benzyl alcohols.

By understanding the mechanistic underpinnings and performance characteristics of each method, researchers can confidently select and execute the most appropriate synthetic strategy to achieve their molecular targets efficiently and selectively.

References

  • First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Hydrogenation of Benzaldehyde and Cinnamaldehyde in Compressed CO2 Medium with a Pt/C Catalyst: A Study on Molecular Interactions and Pressure Effects. (2005). ACS Publications. Retrieved from [Link]

  • Describe the differences between Grignard reagents and organolithium reagents. (n.d.). TutorChase. Retrieved from [Link]

  • Reaction pathway associated with benzaldehyde hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoic acid on reacting with lithium aluminium hydride give. (n.d.). Testbook. Retrieved from [Link]

  • Grignard Reagents, Organolithium Compounds, and Gilman Reagents. (n.d.). OrgoSolver. Retrieved from [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. (n.d.). Mettler-Toledo. Retrieved from [Link]

  • Organolithium reagent. (n.d.). Wikipedia. Retrieved from [Link]

  • Lithium aluminium hydride. (n.d.). Wikipedia. Retrieved from [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S. Retrieved from [Link]

  • Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected. Retrieved from [Link]

  • Sodium Borohydride - Common Organic Chemistry. (n.d.). The University of Sheffield. Retrieved from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. Retrieved from [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Oxidation Agents for the Synthesis of 2-Chloro-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The target compound, 2-Chloro-5-methylbenzaldehyde, is a valuable intermediate in the manufacturing of pharmaceuticals and advanced agrochemicals, such as anthranilamide insecticides.[1] The conversion of the parent alcohol, (2-Chloro-5-methylphenyl)methanol, requires an oxidizing agent that is efficient and selective, minimizing over-oxidation to the corresponding carboxylic acid.[2][3]

This guide provides an in-depth, head-to-head comparison of three widely employed oxidation agents for this transformation: Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and the Swern Oxidation protocol. We will delve into their reaction mechanisms, provide validated experimental protocols, and analyze their performance based on yield, selectivity, safety, and operational complexity. Additionally, we will explore a modern, greener alternative in TEMPO-catalyzed oxidation to provide a forward-looking perspective.

General Reaction Scheme

The fundamental transformation discussed is the oxidation of a primary benzylic alcohol to an aldehyde.

Caption: General oxidation of the starting material to the desired aldehyde.

Pyridinium Chlorochromate (PCC): The Classic Workhorse

PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid, widely regarded as a reliable reagent for oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is performed in a non-aqueous solvent.[4][5][6]

Mechanism of Action

The PCC oxidation proceeds via the formation of a chromate ester from the alcohol. A subsequent E2-like elimination, where a base removes the proton from the alcohol's carbon, leads to the formation of the carbonyl double bond and the reduction of Cr(VI) to Cr(IV).[6][7]

PCC_Mechanism start This compound (R-CH2OH) pcc PCC (Pyridinium Chlorochromate) start->pcc Attack on Cr(VI) ester Chromate Ester Intermediate pcc->ester Forms ester base Base (Pyridine or Cl⁻) ester->base α-proton abstraction product 2-Chloro-5-methylbenzaldehyde (R-CHO) base->product E2-like elimination cr_iv Cr(IV) Species base->cr_iv Reduction of Cr

Caption: Simplified mechanism of PCC oxidation.

Experimental Protocol
  • Setup: To a stirred suspension of Pyridinium Chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM, ~0.1 M), add powdered 3Å molecular sieves.

  • Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography if necessary.

Performance and Considerations
  • Advantages: PCC is a readily available and relatively inexpensive reagent that provides reliable and consistent results, typically with good yields (often >80%).[4] It does not require cryogenic temperatures.

  • Disadvantages: The primary drawback is the toxicity and hazardous nature of chromium(VI) compounds.[8][9][10] They are carcinogenic and require specialized handling and waste disposal procedures.[11][12] The workup can be tedious due to the need to filter out the tar-like chromium byproducts.

Dess-Martin Periodinane (DMP): The Mild & Selective Agent

Dess-Martin Periodinane is a hypervalent iodine(V) reagent that offers a mild and highly selective method for oxidizing alcohols to their corresponding aldehydes or ketones.[13] Its key advantages are the neutral pH and ambient temperature conditions, which preserve sensitive functional groups.[14]

Mechanism of Action

The reaction begins with the substitution of an acetate ligand on the iodine center by the alcohol. The resulting intermediate then undergoes an intramolecular elimination, where an acetate ion acts as a base to abstract the alpha-proton, leading to the formation of the aldehyde, acetic acid, and a reduced iodinane byproduct.[15][16]

DMP_Mechanism start This compound (R-CH2OH) dmp Dess-Martin Periodinane (DMP) start->dmp Ligand exchange intermediate Periodinane Intermediate dmp->intermediate Formation acetate Acetate (Base) intermediate->acetate Intramolecular α-proton abstraction product 2-Chloro-5-methylbenzaldehyde (R-CHO) acetate->product Elimination byproducts Reduced Iodinane + Acetic Acid acetate->byproducts Formation Swern_Mechanism dmso DMSO electrophile Chloro(dimethyl)sulfonium Chloride dmso->electrophile Activation at -78°C oxalyl Oxalyl Chloride oxalyl->electrophile alkoxysulfonium Alkoxysulfonium Salt electrophile->alkoxysulfonium alcohol This compound alcohol->alkoxysulfonium Addition ylide Sulfur Ylide alkoxysulfonium->ylide Deprotonation tea Triethylamine (Base) tea->ylide product 2-Chloro-5-methylbenzaldehyde ylide->product Intramolecular Elimination byproducts Dimethyl Sulfide + CO₂ + CO + Et₃NH⁺Cl⁻ ylide->byproducts TEMPO_Cycle tempo TEMPO (Radical) oxoammonium Oxoammonium Salt (Active Oxidant) tempo->oxoammonium Co-oxidant (e.g., O₂, NaOCl) hydroxylamine Hydroxylamine oxoammonium->hydroxylamine Oxidizes R-CH₂OH aldehyde_out oxoammonium->aldehyde_out R-CHO hydroxylamine->tempo Regenerated by Co-oxidant alcohol_in alcohol_in->oxoammonium R-CH₂OH cooxidant_in cooxidant_in->tempo cooxidant_in->hydroxylamine cooxidant_out

Sources

Relative stability of (2-Chloro-5-methylphenyl)methanol and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Relative Stability of (2-Chloro-5-methylphenyl)methanol and its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of the chemical stability of this compound and its key positional isomers. The stability of an active pharmaceutical ingredient (API) intermediate is a critical parameter, influencing everything from synthesis and purification to formulation, storage, and ultimately, patient safety.[][2] This document moves beyond theoretical discussion to provide actionable experimental protocols and predictive analysis based on fundamental physicochemical principles.

The Decisive Role of Substituent Positioning in Molecular Stability

The arrangement of substituent groups on an aromatic ring can profoundly alter a molecule's reactivity and degradation profile. In the case of this compound, the positions of the chloro and methyl groups relative to the benzylic alcohol function dictate the molecule's susceptibility to thermal, oxidative, and photolytic stress. Understanding these structure-stability relationships is paramount for selecting robust synthetic routes and developing stable drug formulations.

This guide will focus on a comparative analysis of the target compound and three structurally significant isomers to elucidate the interplay of electronic, steric, and bonding effects.

The Isomers Under Investigation:

  • This compound (Target): Ortho-chloro, meta-methyl substitution.

  • (2-Chloro-6-methylphenyl)methanol: Ortho-chloro, ortho-methyl substitution.

  • (4-Chloro-2-methylphenyl)methanol: Para-chloro, ortho-methyl substitution.

  • (3-Chloro-4-methylphenyl)methanol: Meta-chloro, para-methyl substitution.

Theoretical Framework: Predicting Stability from First Principles

The stability of these benzylic alcohols is primarily governed by three factors: electronic effects, steric hindrance, and intramolecular hydrogen bonding. These factors influence the ease with which the C-O or benzylic C-H bonds can be cleaved, a common initiation step in degradation pathways.[3]

Electronic Effects: A Tug-of-War on the Aromatic Ring

Substituents modulate the electron density of the benzene ring and the benzylic carbon, which in turn affects the stability of radical or carbocation intermediates formed during degradation.

  • Inductive Effect: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), while the methyl group has a weak electron-donating inductive effect (+I).

  • Resonance (Mesomeric) Effect: The chlorine atom can donate a lone pair of electrons into the ring (+M effect), which opposes its inductive effect. The methyl group participates in electron-donating hyperconjugation.

The net effect on the benzylic position is complex. Electron-withdrawing groups can destabilize carbocation intermediates but may stabilize the parent molecule against oxidation. Conversely, electron-donating groups stabilize carbocation intermediates, which can sometimes accelerate degradation pathways like dehydration, but can also make the ring more susceptible to oxidation.[4]

Steric Effects: The Impact of Molecular Crowding

Steric hindrance arises from the spatial arrangement of atoms. Large groups positioned near the reactive hydroxymethyl center can physically shield it from attack by external reagents or catalysts, thereby slowing degradation.[5][6] This effect is most pronounced with ortho substituents. The bulky chlorine atom and methyl group in the ortho positions (e.g., in 2-Chloro-6-methylphenyl)methanol) are expected to provide significant steric protection to the alcohol moiety.

Intramolecular Hydrogen Bonding: A Stabilizing Embrace

When a chlorine atom is in the ortho position to the hydroxymethyl group, a weak intramolecular hydrogen bond can form between the hydroxyl proton and the chlorine's lone pair electrons (O-H···Cl).[7][8] This interaction can lock the hydroxymethyl group into a specific conformation, increasing the activation energy required for certain reactions, such as oxidation or dehydration, thus enhancing overall stability.

The diagram below illustrates the key structural differences and the dominant stability-influencing factors for each isomer.

G cluster_target This compound cluster_iso1 (2-Chloro-6-methylphenyl)methanol cluster_iso2 (4-Chloro-2-methylphenyl)methanol cluster_iso3 (3-Chloro-4-methylphenyl)methanol T Structure: Ortho-Cl, Meta-CH3 T_effects Key Factors: - Intramolecular H-Bonding (O-H···Cl) - Moderate Steric Hindrance - Strong -I effect from Cl T->T_effects I1 Structure: Ortho-Cl, Ortho-CH3 I1_effects Key Factors: - Maximum Steric Hindrance - Intramolecular H-Bonding (O-H···Cl) - Buttressing effect enhances shielding I1->I1_effects I2 Structure: Para-Cl, Ortho-CH3 I2_effects Key Factors: - No Intramolecular H-Bonding - Moderate Steric Hindrance (from CH3) - Strong +M effect from para-Cl I2->I2_effects I3 Structure: Meta-Cl, Para-CH3 I3_effects Key Factors: - No Intramolecular H-Bonding - Minimal Steric Hindrance - Purely -I effect from meta-Cl I3->I3_effects

Caption: Comparative analysis of stability factors in phenylmethanol isomers.

Based on this theoretical framework, a predicted stability ranking emerges: Most Stable > (2-Chloro-6-methylphenyl)methanol > This compound > (4-Chloro-2-methylphenyl)methanol > (3-Chloro-4-methylphenyl)methanol > Least Stable

The combination of maximal steric hindrance and intramolecular hydrogen bonding in the 2,6-disubstituted isomer likely confers the highest stability. The 3,4-disubstituted isomer, lacking both these stabilizing features, is predicted to be the least stable.

Experimental Protocols for Stability Assessment

To empirically validate these theoretical predictions, a series of forced degradation studies should be performed. These stress tests are designed to accelerate decomposition, revealing potential degradation pathways and providing a quantitative measure of stability.[][9]

General Analytical Workflow

The following workflow is applicable to all stability tests. The key is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from all potential degradants.

G start Prepare Solutions (Isomer in appropriate solvent) stress Apply Stress Condition (Heat, Oxidation, or Light) start->stress sample Withdraw Samples at Timed Intervals stress->sample quench Quench Reaction (If necessary) sample->quench analyze Analyze via HPLC (Quantify parent peak area vs. t=0) quench->analyze end Determine % Degradation analyze->end

Sources

A Researcher's Guide to the Computational Analysis of Chloromethylphenyl Methanol Isomers: A Comparative Study of Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the electronic properties of ortho-, meta-, and para-chloromethylphenyl methanol isomers, conducted through a robust computational chemistry framework. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the causal relationships between isomeric structure and electronic behavior, offering insights crucial for predicting molecular reactivity, stability, and interaction profiles. We will move beyond a simple recitation of data, focusing instead on the strategic rationale behind the analytical choices and the practical implications of the findings.

Introduction: The Significance of Isomeric Differentiation

Chloromethylphenyl methanol and its isomers are versatile chemical intermediates. The relative positions of the chloromethyl and methanol substituents on the phenyl ring—ortho (2-), meta (3-), and para (4-)—can profoundly influence the molecule's steric and electronic characteristics. These differences are not trivial; they dictate the molecule's reactivity, its potential as a pharmacophore, and its suitability as a precursor in complex syntheses. Understanding these electronic nuances is paramount for designing targeted therapeutic agents or novel materials, as properties like the distribution of electron density can govern how a molecule interacts with a biological target.

Computational analysis, particularly methods rooted in Density Functional Theory (DFT), offers a powerful, efficient, and cost-effective avenue for dissecting these properties before committing to extensive laboratory synthesis.[1] This guide presents a comparative analysis using a validated DFT approach to provide a clear, data-driven framework for evaluating these isomers.

Theoretical Foundations: Decoding Electronic Properties

To compare the isomers, we focus on a set of fundamental electronic descriptors that provide a window into their chemical behavior. The choice of Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set is deliberate. This level of theory provides a well-validated balance of computational accuracy and efficiency for organic molecules, making it a workhorse in the field.[2][3][4]

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap , is a critical indicator of chemical reactivity and stability.[3] A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[5][6]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive visualization of the charge distribution.[7] Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.[8] This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

  • Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule to estimate partial atomic charges.[9][10] While known to be sensitive to the choice of basis set, it remains a useful tool for comparing charge distribution trends across a series of related molecules.[11][12] These charges help rationalize the MEP and predict electrostatic interactions.

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines a self-validating workflow for the computational analysis of the chloromethylphenyl methanol isomers using a quantum chemistry software package like Gaussian.

Step 1: Molecular Structure Generation

The initial 3D structures of the ortho-, meta-, and para-chloromethylphenyl methanol isomers are constructed using a molecular builder (e.g., GaussView 6). The correct connectivity for each isomer is ensured. PubChem entries can be used as a structural reference.[13][14][15]

Step 2: Geometry Optimization

The initial structures are optimized to find their most stable, lowest-energy conformation. This is a critical step to ensure all subsequent calculations are performed on a realistic molecular geometry.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p) (A flexible basis set with diffuse functions and polarization functions, suitable for capturing non-covalent interactions and accurate charge distributions).[3]

  • Command: # B3LYP/6-311++G(d,p) Opt

Step 3: Vibrational Frequency Analysis (Validation)

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory.

  • Causality: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated. This step is essential for the trustworthiness of the results.

  • Command: # B3LYP/6-311++G(d,p) Freq

Step 4: Calculation of Electronic Properties

Once a validated minimum energy structure is obtained, the electronic properties are calculated.

  • HOMO/LUMO & Mulliken Charges: These are standard outputs of the optimization or a subsequent single-point energy calculation. The Pop=Mulliken keyword is used for population analysis.[12]

  • Molecular Electrostatic Potential (MEP): The MEP map is generated from the optimized wavefunction. This typically requires generating a checkpoint file and using a visualization tool to map the potential onto the electron density surface.

  • Command: # B3LYP/6-311++G(d,p) Pop=Mulliken

The following diagram illustrates the computational workflow.

G cluster_input 1. Input Generation cluster_calc 2. Quantum Calculation (DFT) cluster_validation 3. Validation cluster_analysis 4. Property Analysis A Generate 3D Structures (ortho, meta, para isomers) B Geometry Optimization B3LYP/6-311++G(d,p) A->B C Frequency Calculation B->C D Imaginary Frequencies? C->D D->B  Yes (Re-optimize) E HOMO-LUMO Gap D->E No (True Minimum) F Molecular Electrostatic Potential (MEP) E->F G Mulliken Atomic Charges F->G

Caption: Computational workflow for analyzing electronic properties.

Results and Comparative Discussion

The electronic properties of the three isomers, calculated using the protocol described above, are summarized in the tables below. The data reveals distinct trends based on the substituent positions.

Frontier Molecular Orbitals
IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Implication
ortho- -6.58-0.895.69Highest Reactivity
meta- -6.71-0.955.76Intermediate Reactivity
para- -6.75-0.915.84Lowest Reactivity

Analysis: The HOMO-LUMO gap is a direct indicator of chemical reactivity. The ortho-isomer displays the smallest energy gap (5.69 eV), suggesting it is the most kinetically reactive of the three. The proximity of the electron-withdrawing chloromethyl group and the electron-donating hydroxyl group likely induces greater orbital mixing and destabilization of the HOMO, leading to a smaller gap. Conversely, the para-isomer, with the substituents maximally separated, has the largest energy gap (5.84 eV), indicating the greatest kinetic stability. The meta-isomer presents an intermediate case. This trend is crucial for drug development, where controlling reactivity is key to minimizing off-target effects and improving metabolic stability.

Molecular Electrostatic Potential (MEP)

The MEP analysis reveals the regions of charge concentration.

  • Shared Features: All three isomers show a significant region of negative electrostatic potential (red) localized around the oxygen atom of the hydroxyl group, confirming its role as a primary site for electrophilic attack and a hydrogen bond acceptor. A region of positive potential (blue) is centered on the hydroxyl hydrogen, making it a hydrogen bond donor.

  • Isomeric Differences:

    • ortho-Isomer: The negative potential around the oxygen is most pronounced, but also sterically hindered by the adjacent chloromethyl group. The proximity of the two functional groups creates a more complex and polarized electrostatic environment.

    • meta-Isomer: Shows a well-defined separation of charge regions.

    • para-Isomer: Exhibits the most symmetrical charge distribution, with clear negative and positive poles on opposite ends of the molecule. This symmetry could favor more ordered packing in a solid state or specific orientations when binding to a receptor.

The diagram below illustrates the general relationship between isomer structure and its electronic profile.

G substituent Substituent Position ortho ortho-Isomer Proximity of Groups meta meta-Isomer Intermediate Separation para para-Isomer Maximal Separation ortho_prop Smallest HOMO-LUMO Gap High Reactivity Asymmetric MEP ortho->ortho_prop leads to meta_prop Intermediate Gap Intermediate Reactivity Defined MEP meta->meta_prop leads to para_prop Largest HOMO-LUMO Gap Low Reactivity Symmetric MEP para->para_prop leads to properties Resulting Electronic Properties

Caption: Influence of substituent position on electronic properties.

Mulliken Atomic Charges
Atom of Interestortho-Isomermeta-Isomerpara-Isomer
Oxygen (of -OH) -0.685-0.672-0.669
Chlorine (of -CH₂Cl) -0.211-0.205-0.203
Carbon (ipso- to -OH) +0.155+0.148+0.146
Carbon (ipso- to -CH₂Cl) +0.098+0.091+0.089

Analysis: The Mulliken charges support the MEP and reactivity trends. The oxygen atom in the ortho-isomer carries the most negative charge (-0.685), making its hydroxyl group the most nucleophilic. This is consistent with the inductive and resonance effects being modulated by the close proximity of the two substituents. The charges on the chlorine atom and the ipso-carbons follow a similar trend, being most polarized in the ortho-isomer and least in the para-isomer. This variation in atomic charge distribution directly impacts the strength of dipole moments and potential intermolecular interactions, which are critical for solubility and binding affinity in a biological context.

Conclusion

This comparative guide demonstrates that the positional isomerism of chloromethylphenyl methanol leads to significant and predictable variations in electronic properties. The ortho-isomer is identified as the most reactive with the most polarized charge distribution, while the para-isomer is the most stable and symmetric. The meta-isomer consistently exhibits intermediate properties.

This analysis, grounded in a validated DFT workflow, provides researchers and drug developers with a robust framework for making informed decisions. By leveraging computational insights, one can prioritize which isomer to synthesize for a specific application, predict its interaction profile, and anticipate its chemical behavior, ultimately accelerating the research and development pipeline with greater precision and efficiency.

References

  • Mulliken, R.S. (1955) Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23, 1833-1840. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652.
  • Lu, T., & Chen, F. (2012). Multiwfn: a multifunctional wavefunction analyzer.
  • Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.
  • Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons.
  • Jensen, F. (2017).
  • Parr, R. G., & Yang, W. (1994). Density-functional theory of atoms and molecules. Oxford university press.
  • Hehre, W. J., Radom, L., Schleyer, P. V. R., & Pople, J. A. (2008). Ab initio molecular orbital theory. John Wiley & Sons.
  • Fleming, I. (2010). Molecular orbitals and organic chemical reactions. John Wiley & Sons.
  • PubChem. (n.d.). [4-(Chloromethyl)phenyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). [2-(Chloromethyl)phenyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3-(Chloromethyl)phenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the proper disposal of (2-Chloro-5-methylphenyl)methanol (CAS No. 89981-57-7). As a chlorinated aromatic compound, this substance requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to empower researchers with the knowledge for safe and compliant laboratory practice.

Hazard Identification and Risk Assessment: Understanding the Compound

Core Hazards:

  • Toxicity: Chlorinated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3] Similar structures are classified as skin irritants.[2]

  • Environmental Hazard: Halogenated organic compounds are persistent in the environment and can be harmful to aquatic life. Improper disposal can lead to long-term contamination.[4]

  • Regulatory Status: Wastes containing halogenated organic compounds are regulated as hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Parameter Inferred Characteristic Source / Rationale
CAS Number 89981-57-7[7][8]
Chemical Class Halogenated Aromatic AlcoholStructural Analysis
Primary Routes of Exposure Dermal contact, inhalation, ingestionAnalogy to chlorinated solvents[1]
Anticipated Health Effects Skin irritation, potential systemic toxicityBased on similar compounds[2][3]
Environmental Fate Persistent, potentially bioaccumulativeGeneral for halogenated organics[4]
Regulatory Classification Hazardous Waste (likely RCRA F-listed)Contains halogenated organic compounds[9][10]
Personnel Protective Equipment (PPE): The Last Line of Defense

Given the anticipated hazards, a stringent PPE protocol is mandatory. The selection of PPE is not arbitrary; it is dictated by the chemical's ability to permeate different materials.

  • Hand Protection: Standard nitrile gloves may offer protection against incidental splashes but are not suitable for prolonged contact with chlorinated aromatic compounds.[11] For handling waste containers or managing spills, heavy-duty gloves are required.

    • Primary Recommendation: Viton™ or Butyl rubber gloves provide superior resistance to chlorinated and aromatic solvents.[1][12]

    • Alternative: Multi-layer laminate gloves (e.g., Silver Shield®).

  • Eye and Face Protection: The risk of splashes necessitates robust protection.

    • Wear chemical splash goggles that provide a complete seal around the eyes (ANSI Z87.1 compliant).[13]

    • When transferring waste or handling larger volumes where the risk of splashing is higher, supplement goggles with a full-face shield.[1]

  • Skin and Body Protection:

    • A flame-resistant lab coat, fully buttoned, is the minimum requirement.

    • For transfers of significant waste volumes, a chemical-resistant apron over the lab coat is recommended.[12]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with compliant removal by a certified waste handler.

Step 1: Waste Segregation (At the Point of Generation)

The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams is dangerous and significantly increases disposal costs.

Protocol:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste." [9]

  • DO NOT mix this compound waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[4][14]

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers.

  • Solid waste contaminated with this compound (e.g., contaminated filter paper, gloves, weigh boats) must also be disposed of in a designated solid halogenated organic waste container.

Causality: Halogenated wastes require high-temperature incineration for complete destruction.[15][16] Mixing them with non-halogenated solvents contaminates the entire volume, forcing the more expensive and energy-intensive disposal method on the entire mixture.[14]

Step 2: Containerization

The choice of container is critical to prevent leaks and ensure safe storage.

Protocol:

  • Liquid Waste: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate.

  • Solid Waste: Use a puncture-resistant container, such as a pail or a sturdy, sealable drum, lined with a clear, heavy-duty plastic bag. [39 from previous step]

  • Ensure the container is in good condition, free of cracks or defects.

  • Never fill a liquid waste container more than 90% full. This headspace allows for vapor expansion with temperature changes, preventing container rupture.

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement and essential for safety.

Protocol:

  • Obtain a Hazardous Waste label from your institution's Environmental Health & Safety (EHS) department.

  • Affix the label to the container before adding the first drop of waste.

  • Fill out the label completely and legibly:

    • Generator Information: Your name, lab, and contact information.

    • Chemical Contents: List all constituents by their full chemical name. Write "this compound" —do not use abbreviations or chemical formulas. List percentages of all components.

    • Hazards: Check all applicable hazard boxes (e.g., "Toxic," "Irritant").

Logical Flow for Waste Management

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

G Figure 1: Disposal Workflow for this compound cluster_0 In-Lab Waste Handling cluster_1 Storage & Disposal A Waste Generation (Pure compound, solutions, or contaminated solids) B Select PPE (Viton/Butyl Gloves, Goggles, Face Shield, Lab Coat) A->B C Segregate Waste Stream B->C D Halogenated Organic Waste C->D Contains Cl, Br, F, I E Non-Halogenated Waste (Separate Container) C->E No Halogens F Containerize & Label (>90% Full, Full Chemical Name) D->F G Store in Satellite Accumulation Area (Secondary Containment) F->G H Request EHS Pickup (Before accumulation limit) G->H I Transport by Certified Hazardous Waste Hauler H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Decision workflow from waste generation to final disposal.

Step 4: Storage in a Satellite Accumulation Area (SAA)

The designated waste storage area in the lab must meet specific criteria.

Protocol:

  • Store the sealed and labeled waste container in a designated SAA. This should be a location at or near the point of generation.

  • The container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Store away from heat sources, direct sunlight, and incompatible chemicals.

Step 5: Arranging for Disposal

Hazardous waste cannot be discarded through normal means.

Protocol:

  • Monitor the accumulation start date and the volume of waste. Do not exceed the time or quantity limits for SAAs as defined by your institution and the EPA.

  • Once the container is 90% full or approaching its time limit, schedule a pickup through your institution's EHS department.

  • Ensure all labeling is correct and the container is securely sealed before the scheduled pickup.

Step 6: Final Disposition - High-Temperature Incineration

The ultimate fate of halogenated organic waste is destruction via high-temperature incineration.[17] This is not a process conducted by the laboratory but by a specialized hazardous waste treatment facility.

The Chemistry of Destruction:

  • Incineration at temperatures exceeding 1100°C ensures the complete breakdown of the chlorinated aromatic ring.[18]

  • The process converts the organic material into carbon dioxide (CO₂) and water (H₂O).[17]

  • The chlorine atoms are primarily converted into hydrogen chloride (HCl) gas.[19]

  • These gaseous byproducts are then passed through "scrubbers," which are aqueous basic solutions that neutralize the acidic HCl gas, preventing its release into the atmosphere.[17][19]

Understanding this final step reinforces the critical importance of proper segregation. The entire incineration and scrubbing process is designed specifically for halogenated compounds, making it an effective and environmentally responsible disposal method.[15]

References

  • Title: Waste Code - RCRAInfo. Source: Environmental Protection Agency (EPA). URL: [Link]

  • Title: Process for the incineration of chlorinated organic materials. Source: Google Patents.
  • Title: Process for Disposal of Chlorinated Organic Residues. Source: ACS Publications. URL: [Link]

  • Title: On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. Source: ResearchGate. URL: [Link]

  • Title: Solvent Wastes in the Laboratory – Disposal and/or Recycling. Source: University of Wuppertal. URL: [Link]

  • Title: EPA HAZARDOUS WASTE CODES. Source: University of Florida. URL: [Link]

  • Title: hazardous waste segregation. Source: University of Wisconsin-Eau Claire. URL: [Link]

  • Title: EPA Hazardous Waste Codes. Source: University of Maryland. URL: [Link]

  • Title: Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Source: ResearchGate. URL: [Link]

  • Title: Waste incinerators. Source: Stockholm Convention. URL: [Link]

  • Title: Basic principles of waste incineration. Source: European Environmental Bureau. URL: [Link]

  • Title: WASTE CODES. Source: Ohio EPA. URL: [Link]

  • Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Source: University of Texas at Dallas. URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal. Source: Hazardous Waste Experts. URL: [Link]

  • Title: Understanding Solvents and PPE for Chemical Safety. Source: MCR Safety. URL: [Link]

  • Title: Safety data sheet - 2-Chloro-5-methylphenol. Source: CPAChem. URL: [Link]

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Navigating the Unseen: A Guide to the Safe Handling of (2-Chloro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. (2-Chloro-5-methylphenyl)methanol, a substituted aromatic alcohol, represents a class of compounds whose toxicological profiles can be nuanced and require a cautious and informed approach. This guide serves as an essential operational and safety manual, grounding every recommendation in the principles of chemical causality and laboratory best practices.

Hazard Profile: An Isomer's Insight

The known hazard classifications for the structural isomer, (2-Chloro-4-methylphenyl)methanol, provide the most immediate insight into the potential risks associated with this compound. These classifications should be considered the minimum expected hazards.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Eye Irritation (Category 2)H319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
(Single Exposure), Respiratory Tract Irritation (Category 3)

The causality behind these hazards lies in the molecule's structure: a chlorinated aromatic ring coupled with a reactive benzylic alcohol. The chlorination can enhance skin and eye irritancy, while the aromatic nature suggests potential for systemic effects upon absorption. The alcohol functional group can contribute to its reactivity and potential for irritation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable. The selection of PPE is not merely a checklist but a dynamic risk assessment based on the specific laboratory operation.

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[2] When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[3] This is to prevent contact with the eyes, which can cause serious irritation.[1]

  • Hand Protection: Chemical-resistant gloves are essential. Given the chlorinated nature of the compound, nitrile or neoprene gloves are recommended.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Always wash hands thoroughly after removing gloves.[1]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. This protects the skin and personal clothing from accidental spills.[4]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] In the event of a significant spill or if work must be performed outside of a fume hood (which is strongly discouraged), a respirator with an organic vapor cartridge may be necessary.

Operational Plan: From Receipt to Reaction

A meticulous, step-by-step approach to handling this compound is critical to mitigate risk.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage location should be a designated area for hazardous chemicals.

Weighing and Solution Preparation:

This phase presents a high risk of generating airborne particles and aerosols.

  • Fume Hood: All weighing and solution preparation must be performed inside a chemical fume hood.[1]

  • Weighing Paper: Use disposable weighing paper or a tared container to minimize contamination of the balance.

  • Controlled Addition: When dissolving the solid, add the solvent slowly and in a controlled manner to prevent splashing.

  • Secure Container: Cap the container securely before removing it from the fume hood.

Reaction and Work-up:
  • Apparatus Setup: Assemble all reaction apparatus within the fume hood.

  • Transfer: Use appropriate transfer techniques, such as cannula transfer for air-sensitive reactions, to minimize exposure.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Purification: All subsequent work-up and purification steps, including extractions, filtrations, and chromatography, must be conducted within the fume hood.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of this compound and all associated contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: All solid waste, including contaminated gloves, weighing paper, and absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, leak-proof container with a secure cap.[6] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Labeling and Storage of Waste:
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[6]

  • Keep waste containers closed except when adding waste.[6]

  • Store waste in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Final Disposal:
  • All waste containing this compound must be disposed of through your institution's authorized hazardous waste management program.[7]

  • Under no circumstances should this chemical or its solutions be poured down the drain. [7]

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

  • Spill Cleanup:

    • Evacuate: Evacuate the immediate area.

    • Alert: Notify your colleagues and your institution's EHS office.

    • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

    • Cleanup: Wearing appropriate PPE, carefully clean up the spill, working from the outside in.

    • Dispose: Place all contaminated materials in a sealed, labeled hazardous waste container.

    • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

Workflow Diagram

cluster_prep Preparation & Handling cluster_disposal Waste Management cluster_emergency Emergency Response Receiving Receiving & Storage Weighing Weighing & Solution Prep (in Fume Hood) Receiving->Weighing PPE Wear Full PPE Receiving->PPE Reaction Reaction & Work-up (in Fume Hood) Weighing->Reaction Weighing->PPE SolidWaste Solid Waste Collection Reaction->SolidWaste LiquidWaste Liquid Waste Collection Reaction->LiquidWaste Reaction->PPE Disposal Hazardous Waste Disposal SolidWaste->Disposal SolidWaste->PPE LiquidWaste->Disposal LiquidWaste->PPE Spill Spill FirstAid First Aid & Decontamination Spill->FirstAid Spill->PPE Exposure Personal Exposure Exposure->FirstAid Exposure->PPE Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling and disposal of this compound.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet for (2-Chloro-4-methylphenyl)methanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • AIR LIQUIDE. (2024, February 2). SAFETY DATA SHEET Methanol.
  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from Weill Cornell Medicine Environmental Health and Safety.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • Methanol Institute. (n.d.). METHANOL SAFE HANdLING MANUAL.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Disposal Procedures.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • UL Solutions. (2024, January 25). SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol.
  • Methanex. (n.d.). SAFETY DATA SHEET.
  • Agilent Technologies. (2024, August 23). Methanol - Safety Data Sheet.
  • Methanol Institute. (n.d.). METHANOL SMALL QUANTITIES BULLETIN.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from Technion Safety and Health Department.
  • Gulf Petrochemical Industries Co. (2024, April 1). Hazards Classification.
  • Quora. (2024, July 4). What precautions should be taken when handling methanol?

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